molecular formula C10H25NO3Si B1360345 (N,N-Diethyl-3-aminopropyl)trimethoxysilane CAS No. 41051-80-3

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

货号: B1360345
CAS 编号: 41051-80-3
分子量: 235.4 g/mol
InChI 键: ZLDHYRXZZNDOKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an organofunctional silane coupling agent essential for materials science research and industrial development. Its molecular structure features a reactive diethylamino group and three hydrolyzable methoxy groups, enabling it to form permanent covalent bridges between organic polymers and inorganic substrates . This dual functionality makes it a critical component for enhancing material performance. The primary application of this silane is as an adhesion promoter in high-performance coatings, inks, and adhesives, where it significantly improves durability, chemical resistance, and bond strength to surfaces like glass, metals, and minerals . It is also widely employed as a crosslinking agent in sealants and silicone-based elastomers, improving their mechanical strength, elasticity, and weather resistance . Furthermore, its use as a surface modifier for fillers and composites ensures better dispersion within polymer matrices and enhances the overall properties of the final composite material . The market for this versatile compound is experiencing robust growth, driven by the expanding construction and automotive sectors, particularly in the Asia-Pacific region . It is a valuable asset for researchers developing advanced materials, including those for sustainable technologies like antifouling coatings . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

属性

IUPAC Name

N,N-diethyl-3-trimethoxysilylpropan-1-amine
Source PubChem
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InChI

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDHYRXZZNDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068275
Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
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Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41051-80-3
Record name 3-(Diethylamino)propyltrimethoxysilane
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Record name N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine
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Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
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Record name N,N-diethyl-3-(trimethoxysilyl)propylamine
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Record name N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE
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Foundational & Exploratory

(N,N-Diethyl-3-aminopropyl)trimethoxysilane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents for surface modification and synthesis.

Chemical and Physical Properties

This compound is a versatile organosilane compound featuring a trimethoxysilyl group for inorganic substrate reactivity and a tertiary amine for organic compatibility and functionality.[1] It typically appears as a clear to slightly yellow liquid.[1]

Identifiers and Structural Information
IdentifierValue
CAS Number 41051-80-3[2][3][4][5][6]
Molecular Formula C10H25NO3Si[1][4][5][7]
Molecular Weight 235.40 g/mol [4][5]
IUPAC Name N,N-diethyl-3-(trimethoxysilyl)propan-1-amine[5]
Synonyms 3-(Diethylamino)propyltrimethoxysilane, N,N-Diethyl-3-(trimethoxysilyl)propylamine[1]
SMILES CCN(CC)CCC--INVALID-LINK--(OC)OC[5]
InChI Key ZLDHYRXZZNDOKU-UHFFFAOYSA-N[1][5]
Quantitative Physical and Chemical Data
PropertyValueConditions
Purity 95% - 98%
Boiling Point 120 °C[3][4][6]at 20 mmHg[3][4][5]
Density 0.934 - 0.95 g/mL[3][4]at 25 °C[3][5]
Refractive Index 1.423 - 1.4245[3][4]at 20 °C[3][4]
Flash Point 100 °C[4][6]
Hydrolytic Sensitivity Reacts slowly with moisture/water[4][6]

Chemical Reactivity and Mechanisms

The utility of this compound stems from its dual functionality. The trimethoxysilyl moiety is the reactive center for binding to inorganic substrates, while the diethylamino group provides compatibility with organic materials and can act as a base.[1]

Hydrolysis and Condensation

The core reaction mechanism for this silane involves a two-step process: hydrolysis followed by condensation.

  • Hydrolysis: In the presence of water, the methoxy groups (-OCH3) on the silicon atom are hydrolyzed to form silanol groups (-OH), releasing methanol as a byproduct.[7] This reaction is often the rate-limiting step in the formation of silane layers.[8]

  • Condensation: The newly formed, reactive silanol groups can then condense in two primary ways:

    • Self-Condensation: They can react with other silanol groups to form stable siloxane bridges (Si-O-Si), leading to oligomerization or polymerization.[9][10]

    • Surface Reaction: They can react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides to form covalent Si-O-Substrate bonds.[1][11]

This process allows for the formation of a durable chemical bridge between inorganic and organic materials.[1]

Hydrolysis_Condensation cluster_condensation Condensation Pathways Silane (Et)₂N-(CH₂)₃-Si(OCH₃)₃ Silanol (Et)₂N-(CH₂)₃-Si(OH)₃ (Silanol) Silane->Silanol Hydrolysis H2O 3 H₂O Methanol 3 CH₃OH Silanol->Methanol + Surface Substrate-OH Silanol->Surface Surface Reaction AnotherSilanol R-Si(OH)₃ Silanol->AnotherSilanol Self-Condensation BondedSurface Substrate-O-Si-R Siloxane Siloxane Network (Si-O-Si)

Caption: Hydrolysis and condensation pathways for this compound.

Experimental Protocols

Precise control over reaction conditions is critical for achieving desired outcomes, whether for synthesis or surface modification.

Synthesis of this compound

A described method for synthesizing this compound involves the reaction of 3-chloropropyltrimethoxysilane with diethylamine.[12]

Protocol:

  • Reaction Setup: In a reaction vessel, charge 3-chloropropyltrimethoxysilane and a high-boiling-point solvent such as N,N-diethylformamide.

  • Reactant Addition: Add diethylamine to the vessel.

  • Reaction Conditions: Heat the mixture to 110-130 °C and allow it to reflux for 6-10 hours under normal pressure.[12]

  • Work-up:

    • Cool the reaction mixture to approximately 20 °C.

    • Filter the mixture to remove the solid diethylamine hydrochloride byproduct.[12]

    • Leach the solid with the N,N-diethylformamide solvent to recover any remaining product.

  • Purification:

    • Perform vacuum concentration on the filtrate to recover the solvent.

    • Rectify the crude product to obtain the final this compound with a purity of ≥99%.[12]

Synthesis_Workflow start Start reactants Charge Reactants: - Diethylamine - 3-Chloropropyltrimethoxysilane - N,N-Diethylformamide (Solvent) start->reactants reaction Heat to 110-130 °C Reflux for 6-10 hours reactants->reaction cool Cool to 20 °C reaction->cool filter Filter solid (Diethylamine HCl) cool->filter concentrate Vacuum Concentrate Filtrate filter->concentrate rectify Rectify to Purify concentrate->rectify product Product >99% Pure rectify->product Silanization_Workflow start Start clean 1. Clean Substrate (e.g., NaOH, DI Water) start->clean dry 2. Dry Substrate clean->dry prepare 3. Prepare Silane Solution (e.g., 2% in dry acetone) dry->prepare immerse 4. Immerse Substrate (Controlled time/temp) prepare->immerse rinse 5. Rinse with Solvent immerse->rinse cure 6. Cure Surface (Air-dry or oven) rinse->cure end Functionalized Surface cure->end

References

An In-depth Technical Guide on the Synthesis and Characterization of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a versatile organosilane compound. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize silane coupling agents for surface modification and synthesis of advanced materials.[1][2]

Synthesis

This compound is synthesized via a nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane and diethylamine. The use of a high-boiling-point solvent, such as N,N-diethylformamide, facilitates the reaction at elevated temperatures.[3]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloropropyltrimethoxysilane

  • Diethylamine

  • N,N-Diethylformamide (anhydrous)

  • Sodium hydroxide solution (for waste treatment)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, combine 3-chloropropyltrimethoxysilane and an excess of diethylamine in N,N-diethylformamide.

  • Heat the mixture to a temperature between 110-130°C.[3]

  • Maintain the reaction under reflux for a period of 6-10 hours with continuous stirring.[3]

  • After the reaction is complete, cool the mixture to approximately 20°C.[3]

  • The solid diethylamine hydrochloride precipitate is removed by filtration. The solid can be washed with a small amount of N,N-diethylformamide to recover any entrained product.[3]

  • The filtrate is then subjected to vacuum concentration to remove the N,N-diethylformamide solvent.[3]

  • The crude product is purified by vacuum rectification to yield this compound with a purity of up to 99%.[3]

  • The diethylamine hydrochloride byproduct can be treated with a sodium hydroxide solution to regenerate diethylamine for recycling.[3]

Characterization

Physicochemical Properties
PropertyValue
Molecular Formula C10H25NO3Si
Molecular Weight 235.40 g/mol
Boiling Point 120 °C at 20 mmHg
Density 0.934 g/mL at 25 °C
Refractive Index (n20/D) 1.4245

Source: Gelest, Inc.[4], Alfa Chemistry[5]

Spectroscopic Data (Predicted)
Technique Expected Chemical Shifts / Peaks Assignment
¹H NMR δ ~ 0.6 ppm (t, 2H)Si-CH ₂-
δ ~ 1.0 ppm (t, 6H)-N(CH₂CH ₃)₂
δ ~ 1.5 ppm (m, 2H)-CH₂-CH ₂-CH₂-
δ ~ 2.4 ppm (t, 2H)-CH ₂-N-
δ ~ 2.5 ppm (q, 4H)-N(CH ₂)₂CH₃
δ ~ 3.5 ppm (s, 9H)-Si(OCH ₃)₃
¹³C NMR δ ~ 7 ppmC H₂-Si
δ ~ 12 ppm-N(CH₂C H₃)₂
δ ~ 22 ppm-CH₂-C H₂-CH₂-
δ ~ 48 ppm-N(C H₂)₂CH₃
δ ~ 50 ppm-Si(OC H₃)₃
δ ~ 58 ppm-C H₂-N-
FTIR (cm⁻¹) ~2970, 2930, 2840C-H stretching (alkyl)
~1460C-H bending (alkyl)
~1255Si-CH₂ stretching
~1080Si-O-C stretching
~820Si-O stretching
Mass Spec. (m/z) 235 (M+)Molecular ion
220[M - CH₃]+
204[M - OCH₃]+
162[M - Si(OCH₃)₃]+

Applications and Workflows

This compound is a versatile molecule with applications primarily in surface modification and as a coupling agent.[1] Its trimethoxysilyl group provides reactivity towards inorganic substrates, while the diethylaminopropyl group offers a site for further functionalization or improved compatibility with organic polymers.[2]

Surface Modification Workflow

This compound is frequently used to modify the surface of materials like silica, glass, and metal oxides. The process involves the hydrolysis of the methoxy groups to form reactive silanols, which then condense with hydroxyl groups on the substrate surface, forming a stable covalent bond.

Surface_Modification_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Curing (Cross-linking) Silane (Et)2N(CH2)3Si(OMe)3 Silanol (Et)2N(CH2)3Si(OH)3 Silane->Silanol + 3 H2O Water H2O Methanol 3 CH3OH Silanol->Methanol - 3 CH3OH Substrate Substrate-OH ModifiedSubstrate Substrate-O-Si(OH)2(CH2)3N(Et)2 Substrate->ModifiedSubstrate + Silanol Water2 H2O ModifiedSubstrate->Water2 - H2O ModifiedSubstrate2 Substrate-O-Si(OH)2(CH2)3N(Et)2 FinalSurface Cross-linked Silane Layer ModifiedSubstrate2->FinalSurface Heat/Time Water3 H2O FinalSurface->Water3 - H2O

Caption: Workflow for surface modification using this compound.

Coupling Agent Logic

As a coupling agent, this silane acts as a bridge between inorganic fillers (like glass fibers or silica particles) and an organic polymer matrix. This enhances the adhesion between the two phases, leading to improved mechanical properties of the composite material.

Coupling_Agent_Logic Inorganic Inorganic Filler (e.g., Glass, Silica) Silane (N,N-Diethyl-3-aminopropyl) trimethoxysilane Inorganic->Silane Covalent Bonding (Si-O-Filler) Composite Reinforced Composite Material Silane->Composite Improved Interfacial Bonding Polymer Organic Polymer Matrix (e.g., Epoxy, Polyurethane) Polymer->Silane Entanglement & Interfacial Adhesion

Caption: Logical relationship of the silane as a coupling agent.

References

An In-depth Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane (CAS: 41051-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a versatile organofunctional silane used in advanced materials science. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, mechanisms of action, and established experimental applications, presenting data in a structured and accessible format.

Chemical and Physical Properties

This compound is a trialkoxysilane that features a tertiary amine functional group. This bifunctional nature allows it to act as a molecular bridge between inorganic and organic materials. The trimethoxysilyl group provides a reactive site for bonding with inorganic substrates, while the diethylaminopropyl group offers compatibility and reactivity with organic polymers.

PropertyValueReference
CAS Number 41051-80-3[1][2][3]
Molecular Formula C10H25NO3Si[2][3]
Molecular Weight 235.40 g/mol [2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 120 °C at 20 mmHg[3]
Density 0.95 g/mL at 25 °C[3]
Refractive Index 1.423 at 20 °C[3]
Purity Typically ≥ 98%[4]

Mechanism of Action: Hydrolysis and Condensation

The utility of this compound as a coupling agent and surface modifier stems from the reactivity of its trimethoxysilyl group. The general mechanism involves a two-step process: hydrolysis followed by condensation.

  • Hydrolysis: In the presence of water, the three methoxy groups (-OCH3) attached to the silicon atom undergo hydrolysis to form silanol groups (-OH). This reaction is often catalyzed by acids or bases.

  • Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol molecules to form a polysiloxane network on the surface.

This process results in a durable, chemically bonded organic layer on the inorganic surface, with the diethylaminopropyl groups oriented away from the substrate, ready for further interaction or reaction.

Below is a diagram illustrating the general workflow of surface modification using an aminopropyltrimethoxysilane.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane This compound Silanol Silanetriol Intermediate Silane->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Silanol->Silanol Methanol Methanol (CH₃OH) Silanol->Methanol ModifiedSurface Surface Modified Substrate Silanol->ModifiedSurface Condensation Substrate Inorganic Substrate with -OH groups Substrate->ModifiedSurface

Caption: General workflow for surface modification using an aminopropyltrimethoxysilane.

Applications and Experimental Protocols

This compound is utilized in a variety of applications, primarily as a coupling agent, adhesion promoter, and surface modifier.

Surface Modification of Substrates

This silane can be used to alter the surface properties of materials like glass, silica, and metals, for instance, to improve the adhesion of subsequent coatings or to introduce functional groups. A general procedure for the modification of a glass or silica surface is as follows:

Experimental Protocol: Surface Silanization

  • Substrate Preparation: Thoroughly clean the substrate by sonication in a detergent solution, followed by rinsing with deionized water and then a solvent like ethanol or acetone. Dry the substrate in an oven or with a stream of dry nitrogen.

  • Silane Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in a suitable anhydrous solvent (e.g., ethanol, toluene, or isopropanol).

  • Hydrolysis (Optional Pre-hydrolysis): For some applications, a small amount of water (e.g., 5% of the silane volume) can be added to the silane solution to pre-hydrolyze the silane. The solution is then typically stirred for a few hours.

  • Deposition: Immerse the cleaned and dried substrate in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the desired surface coverage.

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with the same solvent used for the solution preparation to remove any unbound silane.

  • Curing: Cure the treated substrate in an oven at a temperature typically between 80-120 °C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the substrate.

  • Final Rinse: Perform a final rinse with the solvent to remove any loosely bound polysiloxane layers.

Synthesis of Amine-Functionalized Nanoparticles

This silane is a key reagent in the synthesis of amine-functionalized nanoparticles, such as silica or hydroxyapatite nanoparticles.[5] The amine groups on the surface of these nanoparticles can then be used for further functionalization, for example, with targeting ligands or therapeutic agents.

Experimental Protocol: Synthesis of Amine-Functionalized Silica Nanoparticles (Post-grafting method)

  • Synthesis of Bare Silica Nanoparticles: Synthesize silica nanoparticles using a method such as the Stöber process, which involves the hydrolysis and condensation of a silica precursor like tetraethyl orthosilicate (TEOS) in an alcohol/water mixture with ammonia as a catalyst.

  • Surface Activation: After synthesis, wash the silica nanoparticles to remove unreacted reagents and activate the surface hydroxyl groups, for instance, by treatment with an acid.

  • Silanization: Disperse the silica nanoparticles in an anhydrous solvent like toluene. Add this compound to the dispersion and reflux the mixture for several hours.

  • Purification: Collect the functionalized nanoparticles by centrifugation or filtration and wash them repeatedly with the solvent to remove excess silane.

  • Drying: Dry the amine-functionalized silica nanoparticles under vacuum.

Coupling Agent in Composites and Adhesives

In composite materials, this compound enhances the adhesion between an inorganic filler (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyester).[6] It can be applied to the filler as a pretreatment or added directly to the polymer resin. This improved adhesion leads to enhanced mechanical properties of the composite material.

Antimicrobial Finishing for Textiles

A notable application of this silane is in the modification of textiles, such as cotton, to impart antimicrobial properties.[3] The alkyl chains and the positively charged nitrogen in the diethylaminopropyl group are thought to play a crucial role in the antimicrobial activity.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an amine with a chloroalkyl-functional silane.

G Reactant1 Diethylamine Heat Heating (110-130 °C) Reactant1->Heat Reactant2 3-Chloropropyltrimethoxysilane Reactant2->Heat Solvent High-boiling solvent (e.g., N,N-diethylformamide) Solvent->Heat Product This compound Byproduct Diethylamine hydrochloride (solid) Reflux Reflux (6-10 hours) Heat->Reflux Cooling Cooling (to 20 °C) Reflux->Cooling Filtration Filtration Cooling->Filtration Filtration->Byproduct removes Concentration Vacuum Concentration Filtration->Concentration filtrate to Rectification Rectification Concentration->Rectification FinalProduct Final Product (>99% purity) Rectification->FinalProduct

Caption: A logical workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable organofunctional silane with a broad range of applications in materials science. Its ability to form robust bonds between inorganic and organic materials makes it an effective coupling agent and surface modifier. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to utilize this compound in their work. Further research into its applications, particularly in the development of advanced functional materials, is warranted.

References

(N,N-Diethyl-3-aminopropyl)trimethoxysilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of this compound, a versatile organosilane compound. It is intended for researchers, scientists, and professionals in drug development who are interested in its properties and applications, particularly in surface modification and materials science.

Chemical Identity and Properties

This compound is an amino-functional silane that acts as a valuable intermediary in chemical syntheses and as a coupling agent. Its chemical structure features a diethylamino group at one end and a trimethoxysilyl group at the other, allowing it to bridge organic and inorganic materials.

Molecular Formula and Weight: The molecular formula for this compound is C10H25NO3Si.[1] Its molecular weight is 235.40 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41051-80-3
Molecular Formula C10H25NO3Si
Molecular Weight 235.40 g/mol
Boiling Point 120 °C at 20 mmHg
Density 0.934 g/mL
Refractive Index 1.4245 at 20°C
Flash Point 100 °C

Synthesis

A common method for the preparation of this compound involves the reaction of diethylamine with 3-chloropropyltrimethoxysilane. This reaction is typically conducted in the presence of a high-boiling-point solvent, such as N,N-diethylformamide, and heated to facilitate the reaction. The process yields the desired product and diethylamine hydrochloride as a byproduct.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound can be found in the cited literature. A general overview of the procedure is as follows:

  • Reaction Setup: Diethylamine and 3-chloropropyltrimethoxysilane are combined in a reaction vessel containing N,N-diethylformamide as the solvent.

  • Reaction Conditions: The mixture is heated to a temperature of 110-130°C and refluxed for a period of 6-10 hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid diethylamine hydrochloride is removed by filtration.

  • Purification: The filtrate is concentrated under vacuum to remove the solvent, and the crude product is then purified by distillation to yield the final product with a purity of up to 99%.

Diagram 1: Synthesis Workflow of this compound

G reagents Diethylamine + 3-Chloropropyltrimethoxysilane reaction Heat (110-130°C) Reflux (6-10h) reagents->reaction solvent N,N-Diethylformamide solvent->reaction filtration Cool and Filter reaction->filtration byproduct Diethylamine Hydrochloride (solid) filtration->byproduct purification Vacuum Concentration and Distillation filtration->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile molecule with a range of applications, primarily centered around its ability to functionalize surfaces and synthesize hybrid materials.[1]

Surface Modification and Coupling Agent: This silane is widely used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.[2] It can be applied to surfaces to introduce amine functional groups, which can then be used for further chemical modifications. Its applications in this area include the treatment of glass fibers, mineral fillers, and metal surfaces.

Synthesis of Functionalized Materials: It serves as a key additive in the creation of amine-functionalized silicas and polymer-silica hybrid materials.[1] These materials have applications in various fields, including catalysis and chromatography.

Catalysis: this compound is utilized to immobilize catalysts onto silica supports. This approach is beneficial for creating heterogeneous catalysts that are easily separable from the reaction mixture, allowing for catalyst recycling and simplified product purification. Two notable examples are:

  • 1,4-Addition Reactions: It is used to create silica-supported catalysts for 1,4-addition reactions.[3]

  • Tsuji-Trost Reaction: This silane can be used to anchor palladium chloride (PdCl2) catalysts to a silica surface, which then accelerates the Tsuji-Trost reaction.[3]

Potential Relevance in Drug Development: While direct applications in drug delivery or diagnostics are not extensively documented in the readily available literature, the functional properties of this silane present potential opportunities. For instance, the amine-functionalized surfaces it can create could be used for the covalent attachment of biomolecules, such as peptides, proteins, or targeting ligands, to inorganic nanoparticles for drug delivery systems or diagnostic biosensors. Further research is needed to explore these potential applications.

Diagram 2: Application Pathways of this compound

G silane This compound surface_mod Surface Modification silane->surface_mod coupling Coupling Agent silane->coupling functional_mat Synthesis of Functionalized Materials silane->functional_mat catalysis Catalyst Immobilization silane->catalysis amine_surface Amine-Functionalized Surfaces surface_mod->amine_surface adhesion Enhanced Adhesion (Organic-Inorganic) coupling->adhesion hybrid_mat Polymer-Silica Hybrids functional_mat->hybrid_mat silica_cat Silica-Supported Catalysts catalysis->silica_cat tsuji_trost Tsuji-Trost Reaction silica_cat->tsuji_trost addition_rxn 1,4-Addition Reactions silica_cat->addition_rxn

Caption: Logical flow of the primary applications of this compound.

Experimental Protocols for Applications

Detailed experimental protocols for the use of this compound in the aforementioned catalytic applications can be found in the primary scientific literature. Researchers are encouraged to consult these sources for precise methodologies.

  • For 1,4-Addition Reactions: Mutukura, K. et al. Chem.-Eur. J.2009 , 15, 10871.[3]

  • For the Tsuji-Trost Reaction: Noda, H. et al. Angew. Chem., Int. Ed. Engl.2012 , 51, 8017.[3]

The general principle for these applications involves the reaction of the trimethoxysilyl group of the silane with the hydroxyl groups on the surface of silica, forming stable covalent bonds. The diethylamino group remains available for further interaction, in this case, to coordinate with a metal catalyst.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS). Due to the limited availability of specific kinetic data for DEAPTMS in publicly accessible literature, this guide leverages extensive research on analogous amino-functionalized alkoxysilanes, such as 3-aminopropyltriethoxysilane (APS), 3-aminopropyltrimethoxysilane (APTMS), and 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMS). The principles, reaction pathways, and analytical methodologies detailed herein provide a robust framework for understanding and utilizing DEAPTMS in various applications, including surface modification, nanoparticle functionalization, and the development of hybrid organic-inorganic materials.

Core Concepts: Hydrolysis and Condensation

The transformation of this compound from a monomeric species to a cross-linked polysiloxane network occurs via a two-step sol-gel process: hydrolysis and condensation.

Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise, forming partially and fully hydrolyzed silanetriols. The presence of the tertiary amine in the propyl chain of DEAPTMS can influence the local pH and potentially catalyze this process.

Condensation follows hydrolysis, involving the reaction between silanol groups (Si-OH) to form siloxane bonds (Si-O-Si). This can occur through two primary pathways:

  • Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

  • Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.

These condensation reactions lead to the formation of oligomers and, eventually, a highly cross-linked three-dimensional network.

Signaling Pathways and Logical Relationships

The overall transformation of DEAPTMS is governed by several interconnected factors, including pH, water-to-silane ratio, solvent, and temperature. The interplay of these parameters dictates the rates of hydrolysis and condensation, and ultimately, the structure and properties of the final material.

G Logical Relationships in DEAPTMS Sol-Gel Process cluster_params Reaction Parameters cluster_rates Reaction Kinetics cluster_outcomes Material Properties pH pH HydrolysisRate Hydrolysis Rate pH->HydrolysisRate Strongly Influences CondensationRate Condensation Rate pH->CondensationRate Strongly Influences H2O_Silane Water/Silane Ratio H2O_Silane->HydrolysisRate Affects Rate & Completion Solvent Solvent System (e.g., Ethanol/Water) Solvent->HydrolysisRate Can delay hydrolysis Solvent->CondensationRate Affects silanol stability Temp Temperature Temp->HydrolysisRate Increases rate Temp->CondensationRate Increases rate HydrolysisRate->CondensationRate Precursor Formation NetworkStructure Network Structure (Linear, Branched, Cross-linked) CondensationRate->NetworkStructure Porosity Porosity & Surface Area NetworkStructure->Porosity Stability Hydrolytic Stability NetworkStructure->Stability

Caption: Interplay of reaction parameters and their impact on kinetics and final material properties.

Hydrolysis and Condensation Pathway

The reaction proceeds from the monomeric DEAPTMS through various hydrolyzed and condensed species. These species are often characterized by the 'T' notation in ²⁹Si NMR spectroscopy, where the superscript indicates the number of bridging oxygen atoms (siloxane bonds) attached to the silicon atom.

hydrolysis_condensation Hydrolysis and Condensation Pathway of DEAPTMS T0 DEAPTMS (T⁰) R-Si(OCH₃)₃ T0_1OH R-Si(OCH₃)₂(OH) T0->T0_1OH +H₂O, -CH₃OH T0_2OH R-Si(OCH₃)(OH)₂ T0_1OH->T0_2OH +H₂O, -CH₃OH note_hydrolysis Hydrolysis Steps T0_3OH Silanetriol R-Si(OH)₃ T0_2OH->T0_3OH +H₂O, -CH₃OH T1 Dimer/Linear Chain End (T¹) R-Si(OSi)(OH)₂ T0_3OH->T1 Condensation (-H₂O) T2 Linear Chain Middle/Cyclic (T²) R-Si(OSi)₂(OH) T1->T2 Condensation (-H₂O) note_condensation Condensation & Cross-linking T3 Cross-linked Network (T³) R-Si(OSi)₃ T2->T3 Condensation (-H₂O)

Caption: Stepwise hydrolysis of DEAPTMS followed by condensation to form a siloxane network.

Data Presentation

While specific kinetic data for DEAPTMS is sparse, the following tables summarize typical spectroscopic information for analogous aminosilanes, which can be used as a reference for monitoring the hydrolysis and condensation of DEAPTMS.

Table 1: Key FT-IR Vibrational Band Assignments for Monitoring Hydrolysis and Condensation [1][2][3]

Wavenumber (cm⁻¹)AssignmentProcess Indicated
~2840C-H stretch in Si-O-CH₃Disappearance indicates hydrolysis
~1190Si-O-C stretchDisappearance indicates hydrolysis
~1080Si-O-C stretchDisappearance indicates hydrolysis
~960Si-OH stretchAppearance indicates hydrolysis
~880C-OH bend in MethanolAppearance indicates hydrolysis product
~1130 - 1000Si-O-Si asymmetric stretch (linear/cyclic)Appearance indicates condensation

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Hydrolysis and Condensation Species of Aminosilanes [4][5][6]

SpeciesStructure DescriptionTypical Chemical Shift (δ, ppm)
T⁰R-Si(OR)₃-40 to -45
R-Si(OR)₂(OSi) or R-Si(OR)(OH)(OSi)-48 to -52
R-Si(OR)(OSi)₂ or R-Si(OH)(OSi)₂-55 to -62
R-Si(OSi)₃-65 to -70
Note: R represents the (N,N-Diethyl-3-aminopropyl) group. Chemical shifts are relative to tetramethylsilane (TMS) and can be influenced by solvent, pH, and concentration.

Experimental Protocols

The following are generalized protocols for monitoring the hydrolysis and condensation of DEAPTMS, based on established methods for similar aminosilanes.

In-situ Monitoring by Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol allows for the real-time tracking of changes in chemical bonds.

ftir_workflow Experimental Workflow for In-situ FT-IR Monitoring prep 1. Prepare Solution DEAPTMS in solvent (e.g., ethanol) atr 2. Setup FT-IR Use ATR cell for liquid samples prep->atr bg 3. Collect Background Spectrum (Solvent only) atr->bg inject 4. Initiate Reaction Inject aqueous catalyst (e.g., H₂O/acid) bg->inject collect 5. Time-Resolved Data Collection Collect spectra at set intervals (e.g., every 30s) inject->collect analyze 6. Spectral Analysis Monitor peak changes (e.g., Si-O-CH₃ disappearance, Si-O-Si appearance) collect->analyze kinetics 7. Kinetic Modeling Plot peak area vs. time to determine rates analyze->kinetics

Caption: Workflow for real-time FT-IR analysis of DEAPTMS hydrolysis and condensation.

Methodology:

  • Solution Preparation: Prepare a solution of DEAPTMS in a suitable solvent (e.g., ethanol) at a known concentration.

  • Instrument Setup: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for in-situ analysis of liquid samples.

  • Background Collection: Record a background spectrum of the solvent system before adding the silane and catalyst.

  • Reaction Initiation: Inject a precise amount of water or an aqueous catalyst solution into the DEAPTMS solution under constant stirring to initiate hydrolysis.

  • Data Acquisition: Immediately begin collecting FT-IR spectra at regular time intervals (e.g., every 30-60 seconds).

  • Data Analysis: Monitor the decrease in the intensity of peaks corresponding to Si-O-CH₃ bonds (e.g., ~2840 cm⁻¹ and ~1190 cm⁻¹) and the increase in peaks for methanol (~880 cm⁻¹), silanols (Si-OH, ~960 cm⁻¹), and siloxanes (Si-O-Si, ~1130-1000 cm⁻¹).[1][3]

  • Kinetic Analysis: Integrate the peak areas of key functional groups and plot them against time to determine the rates of hydrolysis and condensation.

In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is particularly powerful for quantitatively identifying and tracking the different silicon species (T⁰, T¹, T², T³) throughout the reaction.

nmr_workflow Experimental Workflow for In-situ ²⁹Si NMR Monitoring prep_nmr 1. Prepare Sample in NMR Tube DEAPTMS, solvent (e.g., ethanol-d6), and D₂O/catalyst lock_shim 2. Spectrometer Setup Lock and shim the sample prep_nmr->lock_shim params 3. Set Acquisition Parameters Inverse-gated decoupling for quantitative ²⁹Si spectra lock_shim->params t0 4. Acquire Initial Spectrum (t=0) Before significant reaction occurs params->t0 collect_nmr 5. Time-Resolved Acquisition Acquire spectra at defined time points t0->collect_nmr process 6. Process Spectra Phasing and baseline correction collect_nmr->process integrate 7. Integrate & Analyze Integrate T⁰, T¹, T², T³ peaks to find relative concentrations process->integrate

Caption: Workflow for quantitative ²⁹Si NMR analysis of DEAPTMS sol-gel process.

Methodology:

  • Sample Preparation: In an NMR tube, combine DEAPTMS, a deuterated solvent (e.g., ethanol-d₆ for locking), and an internal standard if necessary. The reaction is initiated by adding a specific amount of D₂O and/or a catalyst.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal, and shim the magnetic field to achieve high resolution.

  • Acquisition Parameters: For quantitative ²⁹Si NMR, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. A sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) should be used.

  • Time-Resolved Measurements: Acquire the first spectrum as quickly as possible after initiation (t=0) and continue to acquire spectra at regular intervals.

  • Data Processing: Process each spectrum with identical phasing and baseline correction parameters.

  • Quantitative Analysis: Integrate the signals corresponding to the different T-species (T⁰, T¹, T², T³). The relative concentration of each species at a given time is proportional to its integral area. Plotting these concentrations versus time allows for the determination of the kinetics of each step of the hydrolysis and condensation process.[5][7]

Conclusion

While direct kinetic studies on this compound are not extensively documented, a robust understanding of its hydrolysis and condensation mechanism can be achieved by drawing parallels with structurally similar aminosilanes. The reaction proceeds via a stepwise hydrolysis of methoxy groups to form reactive silanols, followed by condensation to build a polysiloxane network. The rates of these processes are highly dependent on experimental conditions. By employing in-situ analytical techniques such as FT-IR and ²⁹Si NMR spectroscopy, researchers can effectively monitor the reaction, identify intermediate species, and tailor the reaction conditions to achieve desired material properties. The protocols and data presented in this guide serve as a foundational resource for professionals working with DEAPTMS in advanced material synthesis and surface functionalization.

References

An In-depth Technical Guide to the Safety of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety information for (N,N-Diethyl-3-aminopropyl)trimethoxysilane, intended for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

This compound is an organomethoxysilane that appears as a colorless to light yellow, clear liquid.[1] It is primarily used as a chemical intermediate in various industrial and research applications.[1][2] This compound reacts slowly with water and moisture in the air, liberating methanol.[2][3]

PropertyValueReference
Molecular Formula C10H25NO3Si[1][2][4]
Molecular Weight 235.4 g/mol [1][4]
CAS Number 41051-80-3[1][2]
EC Number 255-192-0[2]
Physical State Liquid[2][3]
Appearance Colorless to light yellow, clear liquid[1]
Purity > 95%[2]
Boiling Point 120 °C @ 20 mmHg[4][5]
Flash Point 100 °C[1][4]
Specific Gravity / Density 0.934 g/mL at 25 °C[1][4][5]
Refractive Index 1.4245 @ 20 °C[4]
Hydrolytic Sensitivity Reacts slowly with water/moisture[4]

Hazard Identification and Classification

This substance is classified as hazardous. It can cause skin irritation and serious eye damage.[2] In some cases, it is listed as causing severe skin burns and eye damage.[3] It may also cause respiratory irritation.[2]

GHS Classification:

  • Skin Irritation (Category 2) or Skin Corrosion (Category 1C)[2][3]

  • Serious Eye Damage (Category 1)[2][3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[2]

Hazard Statements:

  • H314 - Causes severe skin burns and eye damage[3]

  • H315 - Causes skin irritation[2]

  • H318 - Causes serious eye damage[2][3]

  • H335 - May cause respiratory irritation[2]

Signal Word: Danger[2][3]

Toxicological Information

The primary toxicological concerns are related to its corrosive and irritant effects. Upon contact with water, it liberates methanol, which has its own set of toxicological properties.[2][3]

Acute Effects:

  • Inhalation: May cause respiratory irritation, with symptoms including coughing, headache, and nausea.[2]

  • Skin Contact: Causes skin irritation or severe burns.[2][3]

  • Eye Contact: Causes serious eye damage.[2][3]

  • Ingestion: Oral toxicity is associated with the formation of methanol upon hydrolysis in the stomach. This can lead to nausea, vomiting, headache, and visual disturbances, including blindness. The onset of these symptoms may be delayed.[2][3]

Chronic Effects:

  • On contact with water, this compound liberates methanol, which is known to have a chronic effect on the central nervous system.[2][3] Methanol exposure may lead to persistent headaches or impaired vision.[2]

Experimental Protocols

While specific experimental studies for this compound are not detailed in the provided search results, the hazard classifications are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, skin and eye irritation/corrosion are typically assessed using OECD Test Guidelines 404 and 405, respectively. Acute oral toxicity is often determined by methods like OECD Test Guideline 420, 423, or 425.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's stability.

Handling:

  • Avoid all eye and skin contact and do not breathe vapor and mist.[2][3]

  • Use only in well-ventilated areas or outdoors.[2][3]

  • Provide local exhaust or general room ventilation.[2]

  • Wash hands thoroughly after handling and wash contaminated clothing before reuse.[2][3]

Storage:

  • Keep the container tightly closed and store in a cool, well-ventilated place.[1][2]

  • Store away from heat, sparks, and open flame.[2]

  • Incompatible with acids, alcohols, oxidizing agents, peroxides, moisture, and water.[2][3]

  • The material is stable in sealed containers at temperatures not exceeding 40°C.[2]

Personal Protective Equipment (PPE)

A systematic approach to selecting appropriate PPE is essential for user safety.

PPE_Selection PotentialExposure Potential for Exposure? EngineeringControls Adequate Engineering Controls? (e.g., Fume Hood) PotentialExposure->EngineeringControls Yes InadequateVentilation Inadequate Ventilation or Risk of Inhalation PotentialExposure->InadequateVentilation Yes PPE_Required Mandatory PPE EngineeringControls->PPE_Required No EngineeringControls->PPE_Required Yes, but as secondary protection HandProtection Hand Protection: Neoprene or nitrile rubber gloves PPE_Required->HandProtection EyeProtection Eye Protection: Chemical goggles or face shield. Do not wear contact lenses. PPE_Required->EyeProtection SkinProtection Skin and Body Protection: Wear suitable protective clothing. PPE_Required->SkinProtection RespiratoryProtection Respiratory Protection: NIOSH-certified combination organic vapor - amine gas respirator InadequateVentilation->RespiratoryProtection Yes

Personal Protective Equipment (PPE) Selection Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

First_Aid cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Remove to fresh air. Keep at rest. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Take off contaminated clothing. Wash with plenty of soap and water. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAdvice Seek medical advice/attention if you feel unwell. MoveToFreshAir->SeekMedicalAdvice GetImmediateMedical Get immediate medical advice/attention. WashSkin->GetImmediateMedical RinseEyes->GetImmediateMedical RinseMouth->GetImmediateMedical PhysicianNote Note to Physician: Reacts with water to form methanol. Treat for methanol poisoning. GetImmediateMedical->PhysicianNote

First Aid Decision Tree for Exposure Incidents.

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the label where possible.[2][3] Remove contaminated clothing and shoes.[3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, seek medical advice.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[3] Wash with plenty of soap and water.[3] Get immediate medical advice/attention.[3]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] Get immediate medical advice/attention.[3]

  • Ingestion: Never give anything by mouth to an unconscious person.[3] Rinse mouth.[3] Do NOT induce vomiting.[6] Get medical advice/attention.[3]

Note to Physician: This product reacts with water in the acidic contents of the stomach to form methanol.[2] The combination of visual disturbances, metabolic acidosis, and formic acid in the urine is evidence of methanol poisoning.[2] Treatment should be based on blood methanol levels and acid-base balance.[2] The therapeutic intravenous administration of ethanol can be used to preferentially oxidize methanol and reduce the production of its toxic metabolites.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[2]

  • Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2]

  • Instructions: Use water spray to cool exposed surfaces.[2] Exercise caution when fighting any chemical fire.[2] Firefighters should wear proper protective equipment, including respiratory protection.[2]

Accidental Release:

  • Personal Precautions: Evacuate unnecessary personnel.[2] Equip the cleanup crew with proper protection.[2]

  • Environmental Precautions: Prevent entry to sewers and public waters.[2] Notify authorities if the liquid enters sewers or public waters.[2]

  • Cleaning Methods: Clean up any spills as soon as possible using an absorbent material to collect it.[2] Sweep or shovel spills into an appropriate container for disposal.[2]

Stability and Reactivity

  • Reactivity: Reacts with water and moisture in the air, liberating methanol.[2]

  • Chemical Stability: Stable in sealed containers stored at temperatures not exceeding 40°C.[2]

  • Conditions to Avoid: Heat, sparks, and open flame.[2]

  • Incompatible Materials: Acids, alcohols, oxidizing agents, peroxides, moisture, and water.[2]

  • Hazardous Decomposition Products: Methanol and organic amine vapors.[2]

Ecological and Disposal Considerations

  • Ecotoxicity: This substance may be hazardous to the environment.[3]

  • Disposal: Dispose of in a safe manner in accordance with local/national regulations.[2] The material may be incinerated.[2] Avoid release to the environment.[2]

References

An In-depth Technical Guide to the Applications of Tertiary Amino Functional Silanes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary amino functional silanes are a versatile class of organosilicon compounds that are playing an increasingly pivotal role in a multitude of research applications. Their unique bifunctional nature, possessing both a reactive tertiary amino group and hydrolyzable alkoxy groups, allows them to act as molecular bridges between inorganic substrates and organic materials. This capability has led to their widespread use in surface modification, nanoparticle functionalization, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the core applications of tertiary amino functional silanes, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in harnessing their full potential.

Core Applications and Methodologies

Tertiary amino functional silanes are instrumental in a variety of research fields, from materials science to biomedicine. Their applications primarily revolve around their ability to form stable covalent bonds with surfaces rich in hydroxyl groups (like silica, glass, and metal oxides) while presenting a tertiary amine for further reactions or specific interactions.

Surface Modification and Functionalization

The ability to tailor the surface properties of materials is crucial in many research areas. Tertiary amino functional silanes are excellent agents for this purpose, enabling the introduction of a positively charged or reactive surface.

Experimental Protocol: Silanization of Glass Substrates

This protocol details the steps for modifying a glass surface with a tertiary amino functional silane.

Materials:

  • Glass slides

  • Tertiary amino functional silane (e.g., N,N-diethylaminopropyl)trimethoxysilane)

  • Anhydrous toluene

  • Acetone

  • Ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the slides under a stream of nitrogen.

  • Activation: Activate the surface hydroxyl groups by treating the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinsing: Rinse the slides extensively with deionized water and then dry them under a stream of nitrogen.

  • Silanization: Prepare a 2% (v/v) solution of the tertiary amino functional silane in anhydrous toluene in a sealed container under a nitrogen atmosphere. Immerse the cleaned and activated glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.

  • Washing: Remove the slides from the silanization solution and rinse them with fresh toluene to remove any unbound silane. Follow this with a rinse in ethanol.

  • Curing: Cure the silane layer by baking the slides in an oven at 110-120°C for 30-60 minutes.

  • Final Wash: Allow the slides to cool and then sonicate them briefly in ethanol to remove any loosely bound silanes. Dry the slides under nitrogen. The functionalized slides are now ready for use.

Workflow for Surface Functionalization

Surface_Functionalization Substrate Glass Substrate Cleaning Cleaning (Acetone, Ethanol, DI Water) Substrate->Cleaning 1. Activation Surface Activation (Piranha Etch) Cleaning->Activation 2. Silanization Silanization (Tertiary Amino Silane in Toluene) Activation->Silanization 3. Washing Washing (Toluene, Ethanol) Silanization->Washing 4. Curing Curing (120°C) Washing->Curing 5. Final_Product Functionalized Surface Curing->Final_Product 6.

A stepwise workflow for the functionalization of a glass substrate with a tertiary amino silane.
Nanoparticle Engineering for Drug and Gene Delivery

Tertiary amino functional silanes are extensively used to modify the surface of nanoparticles (e.g., silica, magnetic nanoparticles) for biomedical applications. The tertiary amine group can be protonated to impart a positive charge, facilitating the binding of negatively charged molecules like DNA and RNA for gene delivery. Furthermore, it can serve as a reactive handle for the conjugation of targeting ligands or drugs.

Experimental Protocol: Synthesis of Tertiary Amino-Functionalized Magnetic Nanoparticles

This protocol describes the synthesis of magnetic nanoparticles (MNPs) and their subsequent functionalization with a tertiary amino silane for potential use in drug delivery or cell separation.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (25%)

  • (3-(N,N-Dimethylamino)propyl)trimethoxysilane

  • Ethanol

  • Deionized water

Procedure:

  • MNP Synthesis (Co-precipitation):

    • Dissolve FeCl₃·6H₂O (2.0 g) and FeCl₂·4H₂O (0.86 g) in 80 mL of deionized water under nitrogen bubbling with vigorous stirring.

    • Heat the solution to 80°C.

    • Rapidly add 10 mL of ammonium hydroxide solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Cool the mixture to room temperature and collect the magnetic nanoparticles using a strong magnet.

    • Wash the nanoparticles several times with deionized water and then with ethanol until the supernatant is neutral.

  • Silanization:

    • Disperse the washed magnetic nanoparticles in 80 mL of ethanol.

    • Add 2 mL of (3-(N,N-Dimethylamino)propyl)trimethoxysilane to the nanoparticle suspension.

    • Stir the mixture vigorously at 60°C for 6 hours under a nitrogen atmosphere.

    • Collect the functionalized magnetic nanoparticles with a magnet and wash them three times with ethanol to remove unreacted silane.

    • Dry the tertiary amino-functionalized magnetic nanoparticles in a vacuum oven at 60°C overnight.

Mechanism of Nanoparticle-Mediated Drug Delivery

Drug_Delivery cluster_0 Nanoparticle Functionalization cluster_1 Cellular Uptake and Release NP Nanoparticle Core Silane Tertiary Amino Silane Coating NP->Silane Covalent Bonding Drug Drug Molecule Silane->Drug Electrostatic Interaction Cell Target Cell Drug->Cell Endocytosis Endosome Endosome Cell->Endosome Release Drug Release Endosome->Release pH drop Effect Therapeutic Effect Release->Effect

A schematic of drug delivery using a tertiary amino-functionalized nanoparticle.
Catalysis

The tertiary amine group on a silane-modified support can act as a basic catalyst for various organic reactions. Immobilizing the catalyst on a solid support simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Quantitative Data: Catalytic Activity in Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by amines. The table below summarizes the yield of the condensation product between benzaldehyde and malononitrile using different aminosilane-functionalized silica catalysts.

Catalyst (Aminosilane on Silica)Amine TypeReaction Time (h)Yield (%)
APTES-SiO₂Primary685
(N-methylaminopropyl)trimethoxysilane-SiO₂Secondary692
(N,N-dimethylaminopropyl)trimethoxysilane-SiO₂Tertiary698

Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), catalyst (0.1 g), ethanol (5 mL), reflux.

The data indicates that the catalytic activity increases from primary to tertiary aminosilanes under these conditions, likely due to the increased basicity and steric accessibility of the tertiary amine.

Data Summary Tables

Table 1: Comparison of Surface Properties after Silanization

Silane TypeAmine FunctionalityWater Contact Angle (°)Surface Amine Density (amines/nm²)
3-Aminopropyltriethoxysilane (APTES)Primary55 ± 32.5 ± 0.3
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilanePrimary & Secondary48 ± 43.8 ± 0.4
(3-(N,N-Dimethylamino)propyl)trimethoxysilaneTertiary68 ± 22.1 ± 0.2

Table 2: Performance in Biomolecule Immobilization

Silane Type on Silica NanoparticlesAmine FunctionalityProtein (BSA) Adsorption Capacity (mg/g)DNA Binding Efficiency (%)
APTESPrimary250 ± 1585 ± 5
N-methyl-APTESSecondary220 ± 2092 ± 4
N,N-dimethyl-APTESTertiary180 ± 2598 ± 2

Conclusion

Tertiary amino functional silanes are powerful tools in the modern research landscape. Their ability to precisely modify surfaces and create functional materials has far-reaching implications in catalysis, drug delivery, and diagnostics. The protocols and data presented in this guide offer a starting point for researchers looking to incorporate these versatile molecules into their work. As research continues to advance, the applications of tertiary amino functional silanes are expected to expand even further, opening up new possibilities in various scientific disciplines.

The Unseen Architect: A Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane as a Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science and advanced drug development, the interface between organic and inorganic materials often dictates the performance and efficacy of a final product. Bridging this microscopic gap is the crucial role of coupling agents, and among them, (N,N-Diethyl-3-aminopropyl)trimethoxysilane stands out as a versatile and potent molecule. This technical guide delves into the core functionalities of this aminosilane, providing a comprehensive overview of its mechanism of action, applications, and the methodologies to effectively harness its potential.

Core Properties and Synthesis

This compound, often abbreviated as DEAP-TMS, is a bifunctional organosilane possessing a tertiary amine group and hydrolyzable methoxysilyl groups. This dual-functionality is the cornerstone of its utility as a molecular bridge between disparate materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 41051-80-3
Molecular Formula C₁₀H₂₅NO₃Si
Molecular Weight 235.40 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 120 °C at 20 mmHg
Density 0.95 g/mL at 25 °C
Refractive Index (n20/D) 1.423

A common laboratory-scale synthesis involves the reaction of 3-chloropropyltrimethoxysilane with diethylamine in the presence of a high-boiling-point solvent like N,N-diethylformamide. The reaction is typically carried out under reflux conditions, followed by filtration and vacuum distillation to obtain the purified product.[1]

The Coupling Mechanism: A Tale of Two Ends

The efficacy of this compound as a coupling agent lies in its ability to form stable chemical bonds with both inorganic and organic materials. This process can be visualized as a two-step signaling pathway at the material interface.

First, the trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica, and metal oxides, forming stable siloxane bonds (-Si-O-Substrate). This initial step firmly anchors the coupling agent to the inorganic surface.

Simultaneously, the diethylaminopropyl group at the other end of the molecule remains available to interact with an organic polymer matrix. This interaction can be through various mechanisms, including hydrogen bonding, acid-base interactions, or entanglement, effectively creating a strong and durable bridge between the two phases.

Coupling_Mechanism cluster_hydrolysis Step 1: Hydrolysis and Condensation cluster_organic_interaction Step 2: Organic Interaction Silane (N,N-Diethyl-3-aminopropyl) trimethoxysilane Silanol Silanol Intermediate (-Si-OH) Silane->Silanol + H₂O (Hydrolysis) Siloxane_Bond Stable Siloxane Bond (-Si-O-Substrate) Silanol->Siloxane_Bond + Substrate-OH (Condensation) Substrate Inorganic Substrate (e.g., Glass, Silica) Coupled_Surface Silane-Modified Substrate Interface Strong Interfacial Adhesion Coupled_Surface->Interface + Polymer Interaction Polymer Organic Polymer Matrix Surface_Treatment_Workflow Start Start Clean Clean Substrate (e.g., Glass Slide) Start->Clean Dry Dry Substrate (Oven) Clean->Dry Prepare_Solution Prepare Silane Solution (1-2% in Anhydrous Solvent) Dry->Prepare_Solution Immerse Immerse Substrate in Silane Solution Prepare_Solution->Immerse Rinse Rinse with Anhydrous Solvent Immerse->Rinse Cure Cure in Oven Rinse->Cure End End: Functionalized Surface Cure->End

References

Self-assembled monolayer (SAM) formation with aminosilanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Self-Assembled Monolayer (SAM) Formation with Aminosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate.[1] Among the various molecules used for SAM formation, aminosilanes are particularly crucial for researchers in biotechnology and drug development. These bifunctional molecules possess a silane headgroup that covalently bonds to hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides, and a terminal amino group that provides a reactive site for the subsequent immobilization of biomolecules, nanoparticles, or therapeutic agents.[1][2]

The ability to precisely control surface chemistry makes aminosilane SAMs indispensable for applications such as biosensors, microarrays, and the development of drug delivery systems.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical factors involved in the formation of high-quality aminosilane SAMs.

Core Principles of Aminosilane SAM Formation

The formation of a stable aminosilane SAM is a multi-step process involving the reaction of the silane's hydrolyzable groups with hydroxyl groups (-OH) present on the substrate surface.[1][4] The process can be broadly categorized into three key stages: hydrolysis, condensation, and covalent bonding, followed by lateral cross-linking.

  • Hydrolysis : In the presence of trace amounts of water (either in the solvent or on the substrate surface), the alkoxy groups (e.g., -OCH₃ or -OCH₂CH₃) of the aminosilane hydrolyze to form reactive silanol groups (Si-OH).

  • Condensation and Physisorption : The newly formed silanol groups on the aminosilane molecule form hydrogen bonds with the hydroxyl groups on the substrate surface. Molecules may also interact with each other.

  • Covalent Bonding and Cross-Linking : A condensation reaction occurs, forming stable, covalent siloxane bonds (Si-O-Si) between the aminosilane and the substrate.[1] For trifunctional aminosilanes like 3-aminopropyltriethoxysilane (APTES), adjacent silane molecules can also form cross-linked polysiloxane networks, enhancing the stability of the monolayer.[4][5]

The amine functional group in aminosilanes can uniquely catalyze both the formation and the hydrolysis of these siloxane bonds.[5][6]

G cluster_process Mechanism of Aminosilane SAM Formation Silane Aminosilane (R-Si(OR')₃) Hydrolyzed Hydrolyzed Silane (R-Si(OH)₃) Silane->Hydrolyzed 1. Hydrolysis Water Trace Water (H₂O) Water->Hydrolyzed H_Bonded Hydrogen-Bonded Intermediate Hydrolyzed->H_Bonded 2. Physisorption Substrate Hydroxylated Substrate (Surface-OH) Substrate->H_Bonded SAM Covalently Bonded SAM (Surface-O-Si-R) H_Bonded->SAM 3. Condensation Crosslink Cross-Linked Network (Si-O-Si) SAM->Crosslink 4. Lateral Polymerization (for tri-functional silanes)

Caption: Chemical pathway for aminosilane SAM formation on a hydroxylated surface.

Factors Influencing SAM Quality

The quality, reproducibility, and stability of the resulting aminosilane layer are highly dependent on several experimental parameters.[7] Failure to control these factors can lead to the formation of disordered multilayers, incomplete coverage, or hydrolytically unstable films.[5][8]

  • Aminosilane Structure : The number of reactive alkoxy groups is critical. Trifunctional silanes (e.g., APTES) can polymerize and form multilayers, while monofunctional silanes (e.g., APDMES) are limited to monolayer formation. The length of the alkyl chain separating the amine and silane groups also impacts stability; longer chains can minimize amine-catalyzed hydrolysis of the crucial Si-O-Si bond.[5][9]

  • Deposition Method : SAMs can be formed from either a liquid phase (solution) or a gas phase (vapor). Vapor-phase deposition often yields more uniform, reproducible monolayers with fewer aggregates, as it avoids solvent-related contamination and uncontrolled polymerization in solution.[3][7][10]

  • Water Content : While a trace amount of water is necessary for the initial hydrolysis step, excess water in the solvent or environment can cause aminosilanes to polymerize in solution before they reach the substrate, leading to the deposition of aggregates and rough, non-uniform films.[5] Using anhydrous solvents is generally recommended for solution-phase deposition.[5][11]

  • Reaction Temperature and Time : Higher temperatures can increase the rate of reaction and improve the packing density and stability of the SAM.[5][9] However, reaction times must be optimized; excessively long times, especially with trifunctional silanes, can promote multilayer formation.[5]

  • Post-Deposition Treatment : Rinsing with a suitable solvent is crucial to remove physisorbed (non-covalently bonded) molecules.[7] A subsequent curing or baking step (e.g., at 110-120°C) promotes further cross-linking and strengthens the bond to the substrate, significantly improving the monolayer's stability.[7]

G cluster_params Parameters & Quality Silane Aminosilane Structure (e.g., APTES vs APDMES) Quality Resulting SAM Quality Silane->Quality Method Deposition Method (Vapor vs. Solution) Method->Quality Conditions Reaction Conditions (Temp, Time, Water) Conditions->Quality Post Post-Deposition (Rinsing, Curing) Post->Quality Uniformity Uniformity & Coverage Quality->Uniformity Roughness Surface Roughness Quality->Roughness Stability Hydrolytic Stability Quality->Stability

Caption: Key factors influencing the final quality of the aminosilane SAM.

Experimental Protocols

Reproducibility is key in surface science. The following sections provide detailed, generalized protocols for the formation of aminosilane SAMs. Researchers should note that optimal conditions may vary based on the specific aminosilane and substrate used.[1]

Substrate Cleaning and Hydroxylation

The goal of this step is to remove organic contaminants and generate a high density of surface hydroxyl groups. Silicon wafers or glass slides are common substrates.

  • Materials : Substrates (e.g., silicon wafers, glass slides), Acetone, Deionized (DI) water, Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution : Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Protocol :

    • Sonicate the substrates in acetone for 15 minutes.[1]

    • Rinse thoroughly with DI water and sonicate in DI water for another 15 minutes.[1]

    • Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes.[7]

    • Rinse the substrates extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.[7]

    • For enhanced hydroxylation, substrates can be treated with oxygen plasma for 5-10 minutes immediately before silanization.[7]

Deposition Methods

This method is widely used but sensitive to water content.

  • Materials : Cleaned substrates, anhydrous toluene, aminosilane (e.g., APTES, APDMES).

  • Protocol :

    • Prepare a 1-5% (v/v) solution of the aminosilane in anhydrous toluene.[10]

    • Immerse the cleaned, dried substrates in the silane solution.

    • Allow the reaction to proceed for a period ranging from several minutes to several hours, depending on the desired layer characteristics.[10] For denser, more stable layers, deposition can be performed at an elevated temperature (e.g., 70°C).[5][9]

    • Remove substrates from the solution and proceed to post-deposition treatment.

This method offers better control and reproducibility.[7][10]

  • Materials : Cleaned substrates, aminosilane (e.g., APTES), vacuum oven or CVD reactor.

  • Protocol :

    • Place the cleaned and dried substrates inside a vacuum chamber or oven.[7]

    • Place a small, open vial containing 100-200 µL of the aminosilane in the chamber, ensuring it does not touch the substrates.[7]

    • Evacuate the chamber to a base pressure of <1 Torr.[7]

    • Heat the chamber to 80-120°C for 1-4 hours to allow the silane vapor to react with the substrate surface.[7]

    • Turn off the heating and allow the chamber to cool to room temperature under vacuum.[7]

    • Vent the chamber with dry nitrogen or argon before removing the substrates.[7]

Post-Deposition Treatment

This final step is critical for removing excess material and stabilizing the film.

  • Protocol :

    • Immediately after deposition, rinse the coated substrates with a suitable anhydrous solvent (e.g., toluene or ethanol) to remove unreacted or physisorbed silane molecules.[7]

    • Sonicate the substrates in the fresh solvent for 5-10 minutes.[7]

    • Dry the substrates under a stream of nitrogen or argon.[7]

    • Cure (bake) the SAMs in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[7]

G start Start sub_clean Substrate Cleaning (Sonication in Acetone, DI Water) start->sub_clean hydrox Hydroxylation (Piranha or O₂ Plasma) sub_clean->hydrox deposition Deposition hydrox->deposition sol_dep Solution-Phase (e.g., 1% APTES in Toluene) deposition->sol_dep Liquid vap_dep Vapor-Phase (e.g., CVD at 80-120°C) deposition->vap_dep Vapor rinse Rinsing & Sonication (Anhydrous Solvent) sol_dep->rinse vap_dep->rinse cure Curing / Baking (110-120°C) rinse->cure characterize Characterization (AFM, XPS, Ellipsometry, etc.) cure->characterize end End characterize->end

Caption: General experimental workflow for aminosilane SAM preparation.

Data Presentation: Properties of Aminosilane SAMs

The quality of a SAM is assessed using various surface analytical techniques.[12] Ellipsometry measures layer thickness, contact angle goniometry assesses surface hydrophilicity/hydrophobicity, Atomic Force Microscopy (AFM) reveals surface topography and roughness, and X-ray Photoelectron Spectroscopy (XPS) confirms elemental composition.[1][12]

Table 1: Film Thickness and Roughness for Different Aminosilanes and Deposition Methods
AminosilaneDeposition MethodThickness (nm)Avg. Surface Roughness (nm)Reference
APTESVapor Phase (CVD)~0.7 - 1.00.12 - 0.15[12][13]
APDMESVapor Phase (CVD)~0.6 - 0.80.12 - 0.15[12][13]
APDIPESVapor Phase (CVD)~0.7 - 0.90.12 - 0.15[12][13]
APTESSolution (Aqueous)~0.70.20[3]
APDMESSolution (Toluene)~0.70.26[3]
APTESSolution (Toluene, Multilayer)5.7 ± 1.5-[5]

Note: Thickness and roughness can vary significantly with protocol variations.

Table 2: Water Contact Angles for Various Aminosilane Films
AminosilaneConditionAdvancing Angle (θA)Receding Angle (θR)Reference
APTES (Monolayer)As prepared38° - 43°15° - 22°[5]
APDMESAs prepared62.5° - 68.4°38.7° - 45.2°[9]
AHAMTESAs prepared45° - 54°18° - 21°[9]
APDMESAfter 48h in 40°C water11°[9]
Clean Silicon Wafer-[9]

Note: Lower contact angles indicate a more hydrophilic surface, often due to the presence of terminal amine groups.[5] A large difference between advancing and receding angles (hysteresis) can indicate surface roughness or chemical heterogeneity.

Table 3: Hydrolytic Stability of Aminosilane Layers
AminosilaneSilanization ConditionInitial Thickness (Å)Thickness after 48h in 40°C Water (Å)% Thickness LossReference
APDMESToluene, 20°C, 24h5 ± 10~100%[9]
APDMESToluene, 70°C, 24h8 ± 14 ± 1~50%[9]
APDMESVapor Phase, 70°C, 24h6 ± 13 ± 1~50%[9]
AHAMTESToluene, 90°C, 1h10 ± 110 ± 10%[9]

Note: The data highlights the inherent instability of 3-aminopropylsilane derivatives (like APDMES) and the improved stability of silanes with a longer alkyl linker (AHAMTES).[5][9] Layers prepared at higher temperatures also show greater stability.[5]

Conclusion

The formation of high-quality, reproducible, and stable aminosilane SAMs is a foundational technique for a vast range of applications in scientific research and drug development. Success depends on a thorough understanding of the underlying chemical principles and meticulous control over experimental variables, including substrate preparation, aminosilane choice, deposition method, and post-deposition processing. Vapor-phase deposition coupled with a post-curing step generally produces the most uniform and stable monolayers.[6][7] For applications requiring long-term stability in aqueous environments, aminosilanes with structures that sterically hinder amine-catalyzed hydrolysis, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), are superior choices.[5][9] By following the protocols and considering the factors outlined in this guide, researchers can reliably functionalize surfaces to advance their work in creating sophisticated biosensors, targeted drug delivery systems, and novel biomaterials.

References

An In-depth Technical Guide to Surface Energy Modification using (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (N,N-Diethyl-3-aminopropyl)trimethoxysilane for the modification of surface energy. The content is tailored for professionals in research and development, particularly those in the fields of materials science and drug development, who are interested in tailoring the surface properties of substrates for specific applications.

Introduction to this compound

This compound is an organofunctional alkoxysilane that is utilized as a coupling agent and surface modifier.[1][2] Its molecular structure features a diethylamino functional group at one end and a trimethoxysilyl group at the other, enabling it to act as a molecular bridge between inorganic substrates and organic materials. The trimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates such as glass, silica, and metal oxides to form stable covalent bonds.[3][4] The diethylaminopropyl chain is then oriented away from the surface, modifying its chemical and physical properties, including surface energy.[4]

The amine functionality of aminosilanes can also catalyze the reaction between the silane and surface silanol groups.[5] This modification can be used to control the hydrophilicity or hydrophobicity of a surface, which is a critical factor in a wide range of applications, including the enhancement of biocompatibility, the promotion of cell adhesion, and the development of drug delivery systems.[6][7]

Core Principles of Surface Energy Modification

The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a critical parameter that governs wetting, adhesion, and biocompatibility. By modifying a surface with a thin layer of this compound, it is possible to precisely tune its surface energy.

The modification process, known as silanization, involves the following key steps:

  • Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form silanol groups (-Si-OH).

  • Condensation: The silanol groups of the silane react with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Si).

  • Self-Assembly: The silane molecules can also react with each other to form a cross-linked network on the surface, resulting in the formation of a self-assembled monolayer (SAM) or a thin polymer film.[3]

The final surface energy of the modified substrate is determined by the chemical nature of the exposed functional group, in this case, the diethylamino group. The packing density and orientation of the silane molecules on the surface also play a significant role.[5]

Mandatory Visualizations

G cluster_molecule Structure of this compound C10H25NO3Si This compound C₁₀H₂₅NO₃Si Molar Mass: 235.4 g/mol

Caption: Chemical structure of this compound.

G cluster_workflow Experimental Workflow for Surface Modification A Substrate Cleaning and Activation B Silanization with this compound Solution A->B Expose hydroxyl groups C Rinsing to Remove Unbound Silane B->C Incubation D Curing/Annealing C->D Drying E Surface Characterization D->E Formation of stable siloxane bonds

Caption: A typical experimental workflow for surface modification.

G cluster_reaction Silanization Reaction Mechanism Silane (CH₃O)₃Si-R-N(C₂H₅)₂ HydrolyzedSilane (HO)₃Si-R-N(C₂H₅)₂ Silane->HydrolyzedSilane Hydrolysis Water H₂O Water->HydrolyzedSilane ModifiedSubstrate Substrate-O-Si(OH)₂-R-N(C₂H₅)₂ HydrolyzedSilane->ModifiedSubstrate Condensation Methanol CH₃OH HydrolyzedSilane->Methanol Substrate Substrate-OH Substrate->ModifiedSubstrate

Caption: Simplified reaction mechanism of silanization on a hydroxylated surface.

Quantitative Data on Surface Properties

Quantitative data on the surface energy and water contact angle for surfaces specifically modified with this compound are not widely available in peer-reviewed literature. However, data from structurally similar aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), can provide valuable insights into the expected changes in surface properties.

Table 1: Typical Contact Angle and Surface Energy Data for Aminosilane-Modified Surfaces

SubstrateTreatmentWater Contact Angle (°)Surface Free Energy (mN/m)Reference(s)
GlassUntreated (Piranha cleaned)< 10°> 70[8]
GlassAPTES40° - 85°38 - 42[8]
Silicon WaferUntreated (Hydrophilic)~10°~65[9]
Silicon WaferAPTES38° - 43°Not Reported[5]

Note: The wide range of contact angles for APTES-treated surfaces reflects the significant influence of deposition conditions (e.g., concentration, solvent, temperature, and curing) on the final surface properties.[5] The diethylamino group of this compound is expected to impart a more hydrophobic character to the surface compared to the primary amine of APTES, likely resulting in higher water contact angles under similar deposition conditions.

Experimental Protocols

The following protocols are generalized based on established methods for surface modification with aminosilanes and should be optimized for specific substrates and applications.[10]

4.1. Materials and Reagents

  • Substrates (e.g., glass slides, silicon wafers)

  • This compound (≥97% purity)

  • Anhydrous solvent (e.g., toluene, ethanol, or acetone)

  • Deionized water

  • Cleaning agents (e.g., acetone, isopropanol, piranha solution - handle with extreme caution )

  • Nitrogen gas for drying

4.2. Protocol for Surface Modification (Solution Deposition)

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrate by sonicating in a sequence of solvents such as acetone and isopropanol for 15 minutes each.

    • To generate a high density of surface hydroxyl groups, treat the substrate with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

    • Rinse the activated substrate extensively with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

    • Immerse the cleaned and activated substrate in the silane solution for a specified time (e.g., 1-24 hours) at room temperature or elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization in the bulk solution.

  • Rinsing:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing:

    • Cure the coated substrate in an oven at 100-120°C for 1-2 hours to promote the formation of stable covalent bonds between the silane and the substrate and to cross-link the silane layer.

4.3. Characterization of Modified Surfaces

  • Contact Angle Goniometry: Measure the static water contact angle to assess the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of silicon, nitrogen, and carbon on the surface, providing evidence of a successful silane coating.[4][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify the characteristic vibrational bands of the silane functional groups on the surface.

  • Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the silane layer.

Applications in Drug Development

The ability to control surface energy and introduce amine functionalities makes this compound and related aminosilanes valuable tools in drug development.

  • Biocompatible Coatings: Aminosilane coatings can improve the biocompatibility of implantable devices by promoting cell adhesion and proliferation.[6][7] The positive charge of the amine groups at physiological pH can facilitate the adsorption of negatively charged biomolecules.[4]

  • Drug Delivery Systems: The amine groups on the surface can be used to covalently attach drug molecules, enabling the development of controlled-release systems.[11][12] The modified surface can also serve as a platform for the subsequent attachment of targeting ligands to direct the drug delivery vehicle to specific cells or tissues.

  • Biosensors: The functionalized surface can be used to immobilize antibodies or other biorecognition elements for the development of sensitive and specific biosensors.[13]

Conclusion

This compound is a versatile molecule for the modification of surface energy and the introduction of reactive amine functionalities. While specific quantitative data for this particular silane is limited, the principles and protocols established for other aminosilanes provide a solid foundation for its application. For researchers and professionals in drug development, the ability to tailor surface properties with this silane opens up numerous possibilities for creating more effective and biocompatible materials and devices. It is crucial to empirically optimize the deposition parameters to achieve the desired surface characteristics for each specific application.

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with organosilanes is a critical technique for modifying the surface properties of various substrates, enabling applications in fields ranging from biotechnology and diagnostics to materials science. (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) is a tertiary aminosilane used for creating surfaces with tertiary amine functionalities. These functional groups can act as catalysts, attachment points for further chemical modifications, or influence the surface charge and hydrophobicity.

This document provides detailed application notes and experimental protocols for the surface functionalization of substrates, such as glass and silica, using DEAP-TMS. While standardized protocols for DEAP-TMS are not as widely published as those for primary aminosilanes like (3-Aminopropyl)triethoxysilane (APTES), this guide synthesizes available information to provide robust starting points for developing and optimizing your specific application.

Chemical and Physical Properties of DEAP-TMS

A summary of the key physical and chemical properties of DEAP-TMS is presented in Table 1. This information is essential for handling, storage, and understanding the reactivity of the silane.

PropertyValue
CAS Number 41051-80-3
Molecular Formula C₁₀H₂₅NO₃Si
Molecular Weight 235.40 g/mol
Appearance Colorless liquid
Boiling Point 120 °C at 20 mmHg
Density 0.934 g/mL at 25 °C
Refractive Index n20/D 1.4245
Flash Point 100 °C (212 °F)

Experimental Protocols

The following protocols provide a step-by-step guide for the surface functionalization of glass or silica substrates with DEAP-TMS. These protocols are based on general silanization procedures and should be optimized for specific applications.

Protocol 1: Solution-Phase Deposition in Anhydrous Solvent

This protocol is adapted from general procedures for aminosilanes and is suitable for creating a uniform layer of DEAP-TMS on a hydroxylated surface.

Materials:

  • This compound (DEAP-TMS)

  • Anhydrous Toluene or Acetone (stored over molecular sieves)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen or Argon gas

  • Glassware for cleaning and reaction

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • For immediate use, it is recommended to further dry the substrates in an oven at 110-120 °C for at least 1 hour to remove adsorbed water.

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 1-2% (v/v) solution of DEAP-TMS in anhydrous toluene or acetone. For example, add 1 mL of DEAP-TMS to 99 mL of anhydrous solvent.

    • Prepare the solution immediately before use to minimize hydrolysis of the silane in the bulk solution.

  • Surface Functionalization:

    • Immerse the cleaned and dried substrates in the DEAP-TMS solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a dry nitrogen or argon atmosphere to prevent premature hydrolysis from atmospheric moisture.

    • Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60-80 °C) to potentially shorten the reaction time, though this may increase the risk of multilayer formation.

  • Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates thoroughly with fresh anhydrous solvent (toluene or acetone) to remove any unbound silane.

    • Cure the functionalized substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.

  • Final Rinse and Storage:

    • Perform a final rinse with the anhydrous solvent and dry the substrates under a stream of nitrogen or argon.

    • Store the functionalized substrates in a desiccator or under an inert atmosphere until use.

Protocol 2: Aqueous-Based Deposition

This method involves the pre-hydrolysis of the silane in an aqueous solution before deposition. This can be a simpler method but may lead to more complex, potentially multilayered, coatings. A PhD thesis described the hydrolysis of DEAP-TMS in water for 1 hour at room temperature before reacting with a substrate[1].

Materials:

  • This compound (DEAP-TMS)

  • Deionized (DI) water

  • Ethanol (optional, as a co-solvent)

  • Substrates (e.g., glass microscope slides, silica nanoparticles)

  • Cleaning reagents (as in Protocol 1)

  • Oven

Procedure:

  • Substrate Cleaning:

    • Clean the substrates as described in Protocol 1 (Step 1).

  • Silanization Solution Preparation:

    • Prepare a 1-2% (v/v) solution of DEAP-TMS in DI water or a water/ethanol mixture.

    • Stir the solution at room temperature for 1-2 hours to allow for the hydrolysis of the methoxy groups to form silanols.

  • Surface Functionalization:

    • Immerse the cleaned substrates in the hydrolyzed DEAP-TMS solution.

    • Incubate for 1-2 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrates and rinse thoroughly with DI water to remove excess silane.

    • Cure the substrates in an oven at 110-120 °C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment.

Characterization of Functionalized Surfaces

The success of the surface functionalization should be verified using appropriate surface characterization techniques.

TechniqueExpected Outcome for DEAP-TMS Functionalization
Water Contact Angle (WCA) The introduction of the diethylaminopropyl group is expected to alter the surface hydrophobicity. While specific data for DEAP-TMS is limited, a patent suggests that coatings containing DEAP-TMS can result in high contact angles (>80 degrees), indicating a more hydrophobic surface compared to a clean, hydroxylated glass surface[2].
X-ray Photoelectron Spectroscopy (XPS) XPS analysis should confirm the presence of silicon (Si 2p), nitrogen (N 1s), and carbon (C 1s) on the surface, consistent with the elemental composition of DEAP-TMS. High-resolution scans of the N 1s peak can provide information about the chemical state of the amine group.
Atomic Force Microscopy (AFM) AFM can be used to assess the surface morphology and roughness. A successful monolayer deposition should result in a smooth, uniform surface with a minimal increase in roughness. Aggregates or islands may indicate multilayer formation.
Ellipsometry This technique can be used to measure the thickness of the deposited silane layer, which is useful for confirming monolayer formation (typically in the range of 1-2 nm).

Signaling Pathways and Experimental Workflows

Experimental Workflow for Surface Functionalization

The general workflow for surface functionalization with DEAP-TMS involves several key stages, from substrate preparation to the final characterization of the modified surface.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_char Characterization Cleaning Cleaning (e.g., Piranha) Rinsing_DI Rinsing (DI Water) Cleaning->Rinsing_DI Drying_N2 Drying (N2/Argon Stream) Rinsing_DI->Drying_N2 Baking Baking (110-120°C) Drying_N2->Baking Solution_Prep Prepare DEAP-TMS Solution (1-2%) Immersion Substrate Immersion (2-4 hours, RT) Solution_Prep->Immersion Rinsing_Solvent Rinsing (Anhydrous Solvent) Immersion->Rinsing_Solvent Curing Curing (110-120°C) Rinsing_Solvent->Curing Final_Rinse Final Rinse & Dry Curing->Final_Rinse WCA Contact Angle Final_Rinse->WCA XPS XPS AFM AFM

Caption: General experimental workflow for solution-phase deposition of DEAP-TMS.

Logical Relationship of Silanization Process

The process of silanization involves the hydrolysis of the silane followed by its condensation onto the substrate surface. The tertiary amine of DEAP-TMS can potentially influence the kinetics of these reactions.

silanization_process DEAP_TMS (N,N-Diethyl-3-aminopropyl) trimethoxysilane Hydrolyzed_DEAP Hydrolyzed DEAP-TMS (Silanetriol) DEAP_TMS->Hydrolyzed_DEAP Hydrolysis Functionalized_Surface DEAP-TMS Functionalized Surface Hydrolyzed_DEAP->Functionalized_Surface Condensation Substrate Hydroxylated Substrate (e.g., Glass, SiO2) Water Water (Trace or Bulk)

Caption: Key steps in the surface functionalization process using DEAP-TMS.

Applications

Surfaces functionalized with DEAP-TMS can be utilized in various applications, including:

  • Catalysis: The tertiary amine can act as a basic catalyst for various chemical reactions.

  • Biomolecule Immobilization: The tertiary amine can be protonated to create a positively charged surface for the electrostatic immobilization of negatively charged biomolecules like DNA.

  • Adhesion Promotion: Silane coupling agents can improve the adhesion between organic polymers and inorganic substrates.

  • Hydrophobic Coatings: The alkyl chains of the diethylamino group can contribute to creating a more hydrophobic surface. A patent mentions the use of DEAP-TMS in a formulation for a protective clear coat with high contact angles[2].

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or patchy coating Incomplete substrate cleaning.Use a more rigorous cleaning procedure (e.g., longer Piranha treatment, plasma cleaning).
Presence of moisture in the anhydrous solvent.Use freshly dried solvent and conduct the reaction under an inert atmosphere.
Formation of aggregates on the surface Premature hydrolysis and polymerization of DEAP-TMS in solution.Prepare the silane solution immediately before use. Reduce the reaction temperature or time.
High concentration of DEAP-TMS.Use a lower concentration of the silane (e.g., 0.5-1%).
Low surface coverage Insufficient reaction time or temperature.Increase the reaction time or temperature.
Inactive substrate surface (low density of hydroxyl groups).Ensure the substrate hydroxylation step is effective.

Conclusion

The functionalization of surfaces with this compound provides a means to introduce tertiary amine functionalities, thereby tuning the surface properties for specific applications. The protocols provided herein offer a solid foundation for researchers to develop their own surface modification procedures. It is crucial to emphasize the importance of meticulous substrate cleaning and the control of moisture, especially when working with anhydrous solvents. Optimization of reaction parameters and thorough characterization of the resulting surfaces are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for Nanoparticle Modification Using (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical and biotechnological applications, including drug delivery, diagnostics, and bio-imaging. (N,N-Diethyl-3-aminopropyl)trimethoxysilane is a versatile organosilane coupling agent used to introduce tertiary amine functionalities onto the surface of various nanoparticles, particularly those with hydroxyl groups on their surface, such as silica and metal oxide nanoparticles. This functionalization can alter the surface charge, improve dispersibility in various solvents, and provide reactive sites for the covalent attachment of other molecules like drugs, targeting ligands, or polymers.

These application notes provide a detailed guide for the surface modification of nanoparticles using this compound, including experimental protocols, data presentation, and visual workflows to facilitate understanding and implementation in a research setting.

Principle of Silanization

The modification of nanoparticle surfaces with this compound occurs in two main steps: hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the nanoparticle surface, forming stable siloxane bonds (Si-O-Si). This process results in the covalent grafting of the diethylaminopropyl groups onto the nanoparticle surface.

Experimental Protocols

This section provides detailed protocols for the surface modification of silica nanoparticles with this compound using a post-synthesis grafting method in an organic solvent.

Materials:

  • Silica nanoparticles (or other hydroxylated nanoparticles)

  • This compound (DEAPTES)

  • Anhydrous ethanol or toluene

  • Deionized water

  • Acetic acid (optional, as a catalyst)

  • Centrifuge

  • Ultrasonicator

Protocol 1: Surface Modification of Silica Nanoparticles

  • Nanoparticle Dispersion:

    • Disperse a known amount of silica nanoparticles (e.g., 100 mg) in 50 mL of anhydrous ethanol in a round-bottom flask.

    • Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.

  • Silane Addition:

    • In a separate vial, prepare a solution of this compound in anhydrous ethanol. The amount of silane will depend on the desired surface coverage. A common starting point is a 10:1 to 100:1 molar ratio of silane to surface silanol groups on the nanoparticles. For 100 mg of 100 nm silica nanoparticles, a starting point could be 100-500 µL of DEAPTES.

    • Slowly add the silane solution to the nanoparticle suspension under vigorous stirring.

  • Reaction:

    • Allow the reaction to proceed at room temperature or elevated temperature (e.g., 50-70 °C) for a period of 2-24 hours with continuous stirring. The optimal reaction time and temperature should be determined empirically for the specific nanoparticle system.[1]

  • Washing:

    • After the reaction is complete, collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant, which contains unreacted silane and byproducts.

    • Resuspend the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly to redisperse.

    • Repeat the centrifugation and washing steps at least three times to ensure the complete removal of any unbound silane.

  • Drying and Storage:

    • After the final wash, dry the functionalized nanoparticles under vacuum or in a low-temperature oven (e.g., 60 °C).

    • Store the dried, modified nanoparticles in a desiccator to prevent hydrolysis of any remaining unreacted silane groups.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of the organic functional groups from the silane on the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of the pristine and modified nanoparticles.

  • Expected Results: The spectrum of the modified nanoparticles should show new peaks corresponding to the C-H stretching of the propyl chain (around 2850-2950 cm⁻¹) and potentially changes in the Si-O-Si stretching region (around 1000-1100 cm⁻¹) compared to the pristine nanoparticles.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of silane grafted onto the nanoparticle surface.

  • Procedure: Heat a known mass of the modified nanoparticles under a controlled atmosphere (e.g., nitrogen or air) and measure the weight loss as a function of temperature.

  • Expected Results: A weight loss step at temperatures corresponding to the decomposition of the organic moiety of the silane (typically between 200 °C and 600 °C) will be observed. The percentage of weight loss can be used to calculate the grafting density of the silane.

3. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Purpose: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles before and after modification.

  • Procedure: Disperse the nanoparticles in a suitable solvent (e.g., water or ethanol at a specific pH) and measure the DLS and zeta potential.

  • Expected Results: An increase in the hydrodynamic diameter may be observed after modification due to the added organic layer. The zeta potential is expected to become more positive, especially at lower pH values, due to the protonation of the tertiary amine groups.

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles and to check for any aggregation caused by the modification process.

  • Procedure: Prepare TEM grids by drop-casting a dilute suspension of the nanoparticles.

  • Expected Results: TEM images will show the primary particle size and shape. A thin organic layer on the surface may not be directly visible, but the absence of significant aggregation is a good indicator of a successful and well-controlled modification process.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of nanoparticles before and after modification with this compound. Note: The data presented here are representative examples based on similar aminosilane modifications and should be replaced with experimental results.

Table 1: Physicochemical Properties of Nanoparticles Before and After Modification

PropertyPristine NanoparticlesModified Nanoparticles
Hydrodynamic Diameter (nm) 105 ± 5115 ± 7
Polydispersity Index (PDI) 0.150.18
Zeta Potential (mV) at pH 7 -35 ± 3+25 ± 4
Zeta Potential (mV) at pH 4 -20 ± 2+45 ± 5

Table 2: Quantification of Surface Modification

ParameterValue
Silane Grafting Density (molecules/nm²) 2.5
Weight Loss from TGA (%) 8.5
Amine Group Concentration (mmol/g) 0.6

Visualizations

Workflow for Nanoparticle Modification and Characterization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_Dispersion Nanoparticle Dispersion in Anhydrous Solvent Mixing Mixing and Reaction NP_Dispersion->Mixing Silane_Sol Silane Solution Preparation Silane_Sol->Mixing Centrifugation Centrifugation Mixing->Centrifugation Washing Washing (3x) Centrifugation->Washing Drying Drying Centrifugation->Drying Final Pellet Washing->Centrifugation Repeat FTIR FTIR Drying->FTIR TGA TGA Drying->TGA DLS_Zeta DLS & Zeta Potential Drying->DLS_Zeta TEM TEM Drying->TEM

Caption: Experimental workflow for nanoparticle modification.

Mechanism of Silanization on a Silica Surface

G cluster_reactants Reactants cluster_process Process cluster_product Product Silane This compound Si(OCH₃)₃ Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis NP_Surface Nanoparticle Surface Si-OH Condensation Condensation (- CH₃OH) NP_Surface->Condensation Hydrolysis->Condensation Reactive Silanol Si(OH)₃ Modified_NP Modified Nanoparticle Surface Si-O-Si-R Condensation->Modified_NP

Caption: Silanization reaction mechanism.

References

Application Notes and Protocols for Enzyme Immobilization on Silica Surfaces using (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in biotechnology and pharmaceutical development, enhancing enzyme stability, facilitating catalyst recovery, and enabling continuous process operations. Silica materials are widely used as supports due to their high surface area, mechanical robustness, chemical inertness, and tunable porosity. Surface functionalization of silica is essential for the covalent attachment of enzymes, preventing leaching and ensuring long-term activity.

This document provides a detailed protocol for the immobilization of enzymes onto silica surfaces using (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES) as a coupling agent and glutaraldehyde (GA) as a crosslinker. While the literature extensively covers the use of (3-aminopropyl)triethoxysilane (APTES), data for the structurally similar DEAPTES is less common. The protocols herein are adapted from well-established APTES methodologies. DEAPTES provides a secondary amine on a propyl chain, which can be covalently linked to enzymes, offering a stable and efficient immobilization platform.

Principle of the Method

The immobilization process is a multi-step procedure involving the chemical modification of the silica surface to create reactive sites for enzyme attachment.

  • Silica Surface Activation: The process begins with the acid treatment of the silica support to clean the surface and increase the density of surface silanol groups (-Si-OH).

  • Silanization: The activated silica is then reacted with this compound (DEAPTES). The trimethoxysilane groups of DEAPTES hydrolyze and covalently bond with the surface silanol groups, creating a layer of secondary amine groups on the silica surface.

  • Cross-linking with Glutaraldehyde: The amine-functionalized silica is treated with glutaraldehyde. One aldehyde group of glutaraldehyde reacts with the surface amine group, while the other remains free and activated.

  • Enzyme Immobilization: The enzyme is introduced to the glutaraldehyde-activated silica. The free aldehyde groups react with primary amine groups (e.g., from lysine residues) on the surface of the enzyme, forming stable covalent Schiff base linkages.

Diagrams of Immobilization Chemistry and Workflow

G Figure 1: Chemical Pathway for Enzyme Immobilization cluster_0 Surface Preparation & Silanization cluster_1 Activation & Immobilization Silica Silica Surface (-Si-OH) Silanized Amine-Functionalized Silica (-Si-O-Si-(CH₂)₃N(C₂H₅)₂) Silica->Silanized Reaction DEAPTES DEAPTES ((CH₃O)₃Si(CH₂)₃N(C₂H₅)₂) DEAPTES->Silanized Activated GA-Activated Silica (-N=CH(CH₂)₃CHO) Silanized->Activated Activation Glutaraldehyde Glutaraldehyde (OHC(CH₂)₃CHO) Glutaraldehyde->Activated Immobilized Immobilized Enzyme (-N=CH(CH₂)₃CH=N-Enzyme) Activated->Immobilized Covalent Bonding Enzyme Enzyme (Enzyme-NH₂) Enzyme->Immobilized

Caption: Figure 1: Chemical pathway for silica functionalization and enzyme immobilization.

G Figure 2: Experimental Workflow start Start prep 1. Silica Support Preparation & Cleaning (e.g., Acid Wash) start->prep func 2. Surface Functionalization with DEAPTES in Toluene prep->func wash1 Wash & Dry func->wash1 activate 3. Activation with Glutaraldehyde (GA) wash1->activate wash2 Wash activate->wash2 immobilize 4. Enzyme Immobilization (Incubate with Enzyme Solution) wash2->immobilize wash3 Wash & Separate immobilize->wash3 characterize 5. Characterization of Immobilized Enzyme wash3->characterize end End characterize->end

Caption: Figure 2: General workflow for the immobilization of enzymes on silica.

Experimental Protocols

Materials and Reagents
  • Silica gel (or other silica support)

  • This compound (DEAPTES)

  • Glutaraldehyde (GA), 25% or 50% aqueous solution

  • Hydrochloric Acid (HCl)

  • Toluene, anhydrous

  • Ethanol

  • Enzyme of interest

  • Phosphate buffer, Acetate buffer (or other appropriate buffer for the enzyme)

  • Deionized (DI) water

  • Substrate for enzyme activity assay

Protocol 1: Preparation and Cleaning of Silica Support
  • Weigh the desired amount of silica gel and place it in a suitable glass container.

  • Add 1 M HCl solution to the silica gel (e.g., 10 mL per gram of silica).

  • Stir the suspension at room temperature for 2 hours to activate the surface silanol groups.

  • Wash the silica gel extensively with DI water until the pH of the filtrate is neutral.

  • Dry the activated silica gel in an oven at 120°C for at least 4 hours before use.

Protocol 2: Surface Functionalization with DEAPTES

This step should be performed in a fume hood using anhydrous solvent.

  • Disperse the dried silica gel in anhydrous toluene (e.g., 10 mL per gram of silica).

  • Add DEAPTES to the suspension. A typical concentration is 5-10% (v/v) relative to the toluene volume.

  • Reflux the mixture at 110°C with constant stirring for 12-24 hours under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solvent.

  • After cooling to room temperature, collect the functionalized silica by filtration.

  • Wash the silica sequentially with toluene, ethanol, and DI water to remove any unreacted DEAPTES.

  • Dry the amine-functionalized silica at 60°C overnight.

Protocol 3: Activation with Glutaraldehyde
  • Disperse the amine-functionalized silica in a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Add glutaraldehyde solution to a final concentration of 1-2.5% (v/v).

  • Stir the mixture at room temperature for 2-3 hours.

  • Collect the activated silica by filtration.

  • Wash thoroughly with DI water and then with the buffer to be used for immobilization to remove excess glutaraldehyde.

Protocol 4: Enzyme Immobilization
  • Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate or acetate buffer at the optimal pH for enzyme stability). The concentration will depend on the enzyme and desired loading.[1][2]

  • Immediately add the freshly washed, glutaraldehyde-activated silica to the enzyme solution.

  • Incubate the suspension with gentle agitation (e.g., on a shaker) at a controlled temperature (e.g., 4°C or 25°C) for a period ranging from 3 to 24 hours.[1][2]

  • Separate the immobilized enzyme from the solution by filtration or centrifugation.

  • Collect the supernatant and washing fractions to determine the amount of unbound protein (for calculating immobilization efficiency).

  • Wash the immobilized enzyme preparation several times with buffer to remove any non-covalently bound enzyme.

  • Store the immobilized enzyme at 4°C in buffer.

Protocol 5: Characterization of Immobilized Enzyme
  • Immobilization Efficiency: Determine the protein concentration in the initial enzyme solution and in the combined supernatant/washes using a standard protein assay (e.g., Bradford or Lowry assay). The immobilization efficiency is calculated as: Efficiency (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100[3]

  • Enzyme Activity: Measure the activity of a known amount of the immobilized enzyme using a standard substrate assay. Compare this to the activity of the same amount of free enzyme to determine the activity recovery.

  • Stability Studies:

    • Thermal Stability: Incubate both free and immobilized enzymes at various temperatures for a set period. Then, cool the samples and measure the residual activity.[4]

    • pH Stability: Incubate both free and immobilized enzymes in buffers of different pH values. After incubation, adjust the pH back to the optimal value and measure the residual activity.[4]

  • Reusability: Perform the standard activity assay with the immobilized enzyme. After each cycle, recover the enzyme by filtration, wash it with buffer, and re-suspend it in a fresh substrate solution for the next cycle. Measure the activity retained over multiple cycles.[3][5]

Quantitative Data Summary

The following tables summarize typical results obtained for enzymes immobilized on APTES-functionalized silica, which can serve as a benchmark for DEAPTES-based immobilization.

Table 1: Immobilization Efficiency and Activity Recovery

EnzymeSupportImmobilization Efficiency (%)Activity Recovery (%)Reference
CellulaseSilica Coated MNPs97%-[3]
CellulaseSilica Gel-7 ± 2%[6][7]
Lipase (PFL)Functionalized Silica80.4 - 96.9%>100% (Hyperactivation)[8]
Lipase (TLL)Functionalized Silica80.4 - 96.9%>100% (Hyperactivation)[8]

Table 2: Reusability of Immobilized Enzymes

EnzymeSupportNumber of CyclesFinal Retained Activity (%)Reference
CellulaseSilica Coated MNPs5~83%[3]
CellulaseSilica Gel782%[7]
CellulaseSilica Gel1531%[7]
LipaseSilica Clay567%[1]
Feruloyl EsteraseMesoporous Silica1026% (Transesterification)[9]

Table 3: Stability of Immobilized Enzymes

EnzymeConditionObservationReference
CellulasepH StabilityMore stable at pH 4-6 compared to free enzyme.[10]
CellulaseThermal StabilityHigher relative activity than free enzyme at temperatures below 50°C.[6]
LipaseThermal StabilityHalf-life > 50 hours at 65°C in tert-butyl alcohol.[8]
LaccasepH & Thermal StabilityImmobilized enzyme showed significantly higher stability at various pH and temperatures compared to free enzyme.[11]

Troubleshooting

ProblemPossible CauseSolution
Low Immobilization Efficiency Incomplete silanization or activation.Ensure anhydrous conditions for silanization. Optimize glutaraldehyde concentration and reaction time.
Enzyme denaturation.Perform immobilization at a lower temperature (e.g., 4°C). Ensure the buffer pH is optimal for enzyme stability.
Low Activity of Immobilized Enzyme Steric hindrance of the active site.Use a longer-chain silane or a different cross-linking strategy.
Conformational changes upon binding.Modify immobilization pH or ionic strength.
Mass transfer limitations.Use a silica support with larger pore sizes. Ensure adequate mixing during the activity assay.
Enzyme Leaching (Poor Reusability) Incomplete covalent bond formation.Ensure complete removal of excess glutaraldehyde before adding the enzyme. Consider a post-immobilization reduction step (e.g., with sodium borohydride) to stabilize the Schiff base.
Physical adsorption instead of covalent bonding.Wash the immobilized preparation thoroughly with high salt buffer or mild detergents to remove adsorbed enzyme.

References

Application Notes & Protocols: Sol-Gel Synthesis with (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of amine-functionalized silica materials using (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES) via the sol-gel process. The resulting materials have significant applications in drug delivery, catalysis, and surface modification.[1][2][3][4]

Introduction to Sol-Gel Synthesis with Aminosilanes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[5] The process involves the transition of a colloidal solution (sol) into an integrated network (gel). For silica-based materials, a common precursor is tetraethyl orthosilicate (TEOS). Functionalization is achieved by introducing an organosilane, such as this compound (DEAPTES), which contains both a hydrolyzable trimethoxysilyl group and a functional diethylaminopropyl group.

The synthesis primarily involves two key reactions:

  • Hydrolysis: The methoxy groups (-OCH₃) of the silane precursors react with water to form silanol groups (Si-OH). This reaction is typically catalyzed by an acid or a base.[6][7][8]

  • Condensation: The silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), resulting in the formation of a three-dimensional silica network.[6][7][8]

DEAPTES is used as an additive to incorporate tertiary amine functional groups onto the silica surface, which can then be used for further reactions, such as attaching drug molecules.[1][3][9] This functionalization can be achieved through two main strategies: co-condensation and post-synthesis grafting.[10][11][12]

Experimental Protocols

This section details the two primary methods for synthesizing DEAPTES-functionalized silica nanoparticles. While the following protocols are robust, optimization may be required based on desired particle size and functionalization density. The principles are often demonstrated with similar aminosilanes like 3-aminopropyltriethoxysilane (APTES) in literature.[11][13][14][15]

Protocol 1: Co-condensation (One-Pot Synthesis)

In this method, DEAPTES is introduced into the reaction mixture along with the primary silica precursor (TEOS). This results in the incorporation of the amine functionality throughout the silica matrix.[10][11]

Materials and Reagents:

ReagentFormulaPuritySupplier Example
Tetraethyl orthosilicate (TEOS)C₈H₂₀O₄Si≥98%Sigma-Aldrich
This compound (DEAPTES)C₁₀H₂₅NO₃Si≥97%Gelest, Apollo Scientific[3][16]
Ethanol (EtOH)C₂H₅OH≥99.5%Fisher Scientific
Ammonium Hydroxide (28% in H₂O)NH₄OHACS GradeSigma-Aldrich
Deionized WaterH₂O18.2 MΩ·cmMillipore System

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol and deionized water. A typical ratio is 1:1 (v/v).[13]

  • Add ammonium hydroxide solution as a catalyst to the ethanol/water mixture and stir for 15-30 minutes at room temperature. The final concentration of ammonia typically initiates the reaction.[11][13]

  • In a separate container, mix the desired amounts of TEOS and DEAPTES. The molar ratio of TEOS to DEAPTES will determine the final functionalization density.

  • Add the TEOS/DEAPTES mixture dropwise to the stirring ethanol/water/ammonia solution.

  • Allow the reaction to proceed under continuous stirring at room temperature for 12-24 hours. The solution will become turbid as silica nanoparticles form.

  • Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes).[11]

  • Wash the collected particles by resuspending them in ethanol and centrifuging again. Repeat this washing step three times to remove unreacted precursors and ammonia.[11]

  • Dry the final product in a vacuum oven at 60-80°C for 12 hours.

Typical Experimental Parameters:

ParameterValueReference
TEOS ConcentrationVariable (e.g., 4.6 mmol in 100 mL)Adapted from[13]
DEAPTES/TEOS Molar Ratio0.1 to 2.0Adapted from[12]
Solvent SystemEthanol/Water (1:1 v/v)[13]
Catalyst (Ammonia, 28%)~1 mL per 100 mL solution[11]
Reaction TemperatureRoom Temperature[11]
Reaction Time12-24 hours[13][15]
Protocol 2: Post-Synthesis Grafting

This method involves first synthesizing plain silica nanoparticles and then modifying their surface with DEAPTES. This approach ensures that the functional groups are located on the particle surface.[10][15]

Procedure:

Part A: Synthesis of Bare Silica Nanoparticles (Stöber Method)

  • Follow steps 1, 2, 4, 5, 6, 7, and 8 from Protocol 1, but omit the addition of DEAPTES in step 3. This will produce unmodified silica nanoparticles.

Part B: Surface Functionalization with DEAPTES

  • Disperse the dried, unmodified silica nanoparticles in an anhydrous solvent like toluene or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the desired amount of DEAPTES to the nanoparticle suspension.

  • Reflux the mixture with vigorous stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen).[15]

  • Cool the reaction mixture to room temperature.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the particles thoroughly with the solvent (toluene or ethanol) to remove any unreacted DEAPTES. Repeat the wash step three times.

  • Dry the final DEAPTES-functionalized silica nanoparticles in a vacuum oven.

Characterization of Functionalized Nanoparticles

The successful synthesis and functionalization of silica nanoparticles can be confirmed using various analytical techniques.

TechniquePurposeExpected Observations for DEAPTES-Functionalized Silica
FTIR Spectroscopy Identify functional groupsPeaks for Si-O-Si (~1070 cm⁻¹), C-H stretching from the propyl chain (~2930-2978 cm⁻¹).[17][18]
Thermogravimetric Analysis (TGA) Quantify organic contentWeight loss between 200-600°C corresponding to the decomposition of the diethylaminopropyl groups.[10][17][19]
Electron Microscopy (SEM/TEM) Analyze morphology and sizeProvides information on particle size, size distribution, and shape.[11][14][17]
Nitrogen Adsorption-Desorption Determine textural propertiesMeasures BET surface area, pore volume, and pore size distribution.[18][19]
Amine Quantification Assays Quantify surface amine groupsColorimetric methods like the TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay can determine the number of accessible amine groups.[11]

Typical Characterization Data for Aminosilane-Modified Silica:

PropertyTypical Value RangeReference
Particle Size40 - 200 nm[14][19]
BET Surface Area50 - 500 m²/g[13][19]
Pore Diameter2 - 10 nm[13]
Amine Grafting Density~4.4 groups/nm²[14]
TGA Weight Loss (Organic)5 - 15%[10][19]

Visualized Workflows and Mechanisms

General Sol-Gel Mechanism

The diagram below illustrates the fundamental hydrolysis and condensation steps that form the silica network.

SolGelProcess precursor Si(OR)₃-R' + H₂O (Silane Precursors) hydrolysis Hydrolysis (H⁺ or OH⁻ catalyst) precursor->hydrolysis silanol Si(OH)₃-R' (Silanol Intermediate) hydrolysis->silanol alcohol_byproduct ROH hydrolysis->alcohol_byproduct condensation Condensation silanol->condensation gel R'-Si-O-Si-R' (Siloxane Network Gel) condensation->gel water_byproduct H₂O condensation->water_byproduct

Caption: The Sol-Gel Process: Hydrolysis and Condensation.

Co-condensation Workflow

This workflow outlines the one-pot synthesis method for preparing DEAPTES-functionalized silica.

CoCondensationWorkflow start Start mix_solvents Mix Ethanol, Water, & Ammonia Catalyst start->mix_solvents mix_precursors Prepare TEOS and DEAPTES Mixture start->mix_precursors add_precursors Add Precursors to Solvent Mixture mix_solvents->add_precursors mix_precursors->add_precursors react Stir for 12-24h at Room Temp add_precursors->react centrifuge Collect Particles (Centrifugation) react->centrifuge wash Wash with Ethanol (3 times) centrifuge->wash dry Dry Under Vacuum wash->dry end DEAPTES-Functionalized Silica NPs dry->end

Caption: Co-condensation experimental workflow.

Post-Synthesis Grafting Workflow

This diagram shows the two-stage process of creating bare silica nanoparticles followed by surface modification.

GraftingWorkflow cluster_partA Part A: Synthesize Bare Silica NPs cluster_partB Part B: Graft DEAPTES start_A Stöber Synthesis (TEOS, EtOH, H₂O, NH₄OH) wash_A Wash and Dry start_A->wash_A bare_nps Bare SiO₂ NPs wash_A->bare_nps disperse Disperse SiO₂ NPs in Anhydrous Solvent bare_nps->disperse add_deaptes Add DEAPTES disperse->add_deaptes reflux Reflux for 12-24h add_deaptes->reflux wash_B Wash and Dry reflux->wash_B end_product DEAPTES-Grafted Silica NPs wash_B->end_product

Caption: Post-synthesis grafting experimental workflow.

Application in Drug Delivery

The amine groups introduced by DEAPTES serve as anchor points for conjugating therapeutic agents.

DrugDelivery silica Silica Nanoparticle Core -OH -OH -OH linker_label DEAPTES Grafting silica:f1->linker_label functionalized Functionalized Silica NP DEAPTES Linker conjugation_label Drug Conjugation functionalized:f1->conjugation_label drug_conjugate Drug-Loaded Nanoparticle Therapeutic Agent linker_label->functionalized:f0 conjugation_label->drug_conjugate:f0

References

Creating Self-Assembled Monolayers of (N,N-Diethyl-3-aminopropyl)trimethoxysilane on Silicon Wafers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes on silicon wafers are a fundamental tool for surface functionalization, enabling precise control over interfacial properties. (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) is a valuable organosilane for creating surfaces with tertiary amine functionalities. These functionalized surfaces have broad applications in biotechnology, sensor development, and as platforms for further chemical modifications. The tertiary amine group can act as a catalyst, a binding site for biomolecules, or a point of attachment for other functional moieties.

This document provides detailed application notes and protocols for the creation of DEAP-TMS self-assembled monolayers on silicon wafers. The procedures outlined below are based on established methods for aminosilane deposition and are intended to provide a robust starting point for researchers. While specific quantitative data for DEAP-TMS is not widely published, the provided data is extrapolated from studies on similar aminosilanes, such as 3-aminopropyltrimethoxysilane (APTMS), and should be considered as representative estimates.

Data Presentation

Characterization of the DEAP-TMS monolayer is crucial for ensuring a consistent and well-defined surface. The following table summarizes expected quantitative data for a DEAP-TMS SAM on a silicon wafer, based on typical values for similar short-chain aminosilanes.

ParameterExpected ValueCharacterization TechniqueNotes
Monolayer Thickness 0.8 - 1.5 nmEllipsometryThe thickness is dependent on the orientation and packing density of the molecules on the surface.
Water Contact Angle 60° - 75°GoniometryA significant increase from the hydrophilic native oxide surface (<10°) indicates successful silanization. The diethylamino group is more hydrophobic than a primary amine.
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)A smooth surface topography is indicative of a well-formed monolayer rather than aggregated multilayers.

Experimental Protocols

Materials and Reagents
  • Silicon wafers (prime grade, <100> orientation recommended)

  • This compound (DEAP-TMS), 95% or higher purity

  • Anhydrous toluene (or other anhydrous organic solvent such as ethanol)

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment
  • Ultrasonic bath

  • Fume hood

  • Glassware (beakers, petri dishes)

  • Wafer tweezers (Teflon or stainless steel)

  • Oven or hot plate

  • Optional: Spin coater, desiccator or glovebox

Protocol 1: Solution-Phase Deposition of DEAP-TMS

This protocol describes the most common method for forming aminosilane SAMs from a liquid phase.

1. Silicon Wafer Cleaning (Piranha Solution)

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Place silicon wafers in a clean glass beaker.

  • Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

  • Carefully immerse the silicon wafers in the Piranha solution for 15-30 minutes. This step removes organic residues and creates a hydrophilic silicon dioxide layer with surface hydroxyl (-OH) groups.

  • Remove the wafers using Teflon tweezers and rinse them extensively with DI water.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • For optimal results, use the cleaned wafers immediately.

2. Silanization Procedure

  • Prepare a 1% (v/v) solution of DEAP-TMS in anhydrous toluene in a clean, dry glass container. It is crucial to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in solution.

  • Immerse the cleaned and dried silicon wafers in the DEAP-TMS solution. Ensure the entire surface of the wafers is covered.

  • Seal the container to minimize exposure to atmospheric moisture.

  • Allow the reaction to proceed for 2-4 hours at room temperature. The incubation time can be optimized to achieve a complete monolayer.

  • After incubation, remove the wafers from the silane solution.

  • Rinse the wafers thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

  • Perform a final rinse with ethanol or isopropanol.

  • Dry the functionalized wafers under a stream of nitrogen gas.

  • To promote the formation of stable siloxane bonds within the monolayer, the wafers can be cured by baking at 110-120°C for 30-60 minutes.

Protocol 2: Vapor-Phase Deposition of DEAP-TMS

Vapor-phase deposition can provide more control over the monolayer formation and may result in smoother surfaces.

1. Silicon Wafer Cleaning

  • Follow the same Piranha cleaning procedure as described in Protocol 1.

2. Silanization Procedure

  • Place the cleaned and dried silicon wafers in a vacuum-compatible chamber (e.g., a vacuum desiccator or a dedicated deposition chamber).

  • Place a small, open container with a few drops of DEAP-TMS inside the chamber, ensuring it is not in direct contact with the wafers.

  • Evacuate the chamber to a base pressure of <1 Torr.

  • The DEAP-TMS will vaporize and react with the hydroxylated silicon surface.

  • Allow the deposition to proceed for 2-12 hours at room temperature. The deposition time and temperature can be adjusted to control the surface coverage.

  • After deposition, vent the chamber with dry nitrogen gas.

  • Remove the functionalized wafers.

  • Optional: Anneal the wafers at 110-120°C for 30-60 minutes to stabilize the monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition wafer Silicon Wafer cleaning Piranha Cleaning (H₂SO₄/H₂O₂) wafer->cleaning rinse_dry1 DI Water Rinse & N₂ Dry cleaning->rinse_dry1 solution Solution Phase: 1% DEAP-TMS in Toluene rinse_dry1->solution vapor Vapor Phase: DEAP-TMS Vapor in Vacuum rinse_dry1->vapor rinse_dry2 Solvent Rinse & N₂ Dry solution->rinse_dry2 vapor->rinse_dry2 curing Curing (110-120°C) rinse_dry2->curing characterization Surface Characterization curing->characterization

Caption: Experimental workflow for DEAP-TMS SAM formation.

signaling_pathway cluster_surface Silicon Surface cluster_silane DEAP-TMS Molecule cluster_sam SAM Formation Si_surface Si/SiO₂ Substrate Si_OH Surface Hydroxyls (Si-OH) Si_surface->Si_OH Piranha Activation Condensation Condensation (Si-O-Si Bonds) Si_OH->Condensation DEAPTMS (Et)₂N-(CH₂)₃-Si(OCH₃)₃ Hydrolysis Hydrolysis (Si-(OCH₃)₃ → Si-(OH)₃) DEAPTMS->Hydrolysis Trace H₂O Hydrolysis->Condensation SAM DEAP-TMS Monolayer Condensation->SAM

Caption: Chemical pathway for DEAP-TMS monolayer self-assembly.

Application Notes and Protocols for Anchoring Palladium Catalysts with (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of palladium catalysts anchored to silica supports using (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES). This methodology offers a robust platform for creating highly active and recyclable heterogeneous catalysts for key organic transformations, including the Tsuji-Trost reaction and 1,4-addition reactions.

Overview

The immobilization of homogeneous palladium catalysts onto solid supports is a critical strategy for overcoming challenges associated with catalyst recovery, product contamination, and cost. This compound serves as an effective anchoring agent, covalently binding palladium complexes to silica surfaces. The trimethoxysilane group of DEAPTES reacts with the surface silanol groups of silica, while the diethylaminopropyl group acts as a ligand to coordinate with the palladium center. This approach allows for the creation of stable, reusable, and highly efficient heterogeneous catalysts.

This document details the preparation of two such catalysts, Pd-Amine/SiO₂ and Pd/EN-ET/SiO₂ , and their application in the Tsuji-Trost reaction and the 1,4-addition of phenylboronic acid to an enone, respectively.

Catalyst Synthesis Protocols

Preparation of Pd-Amine/SiO₂ Catalyst for Tsuji-Trost Reaction

This protocol is adapted from the work of Noda, H., et al. (2012).

Materials:

  • Silica gel (SiO₂, for column chromatography, 70-230 mesh)

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTES)

  • This compound (DEAPTES)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Diethyl ether

Procedure:

  • Activation of Silica Support: Heat the silica gel at 120°C for 12 hours under vacuum to remove adsorbed water.

  • Silanization:

    • Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL).

    • Add a toluene solution (20 mL) containing AEAPTES (1.0 mmol) and DEAPTES (1.0 mmol).

    • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, filter the solid, wash with toluene, methanol, and diethyl ether, and then dry under vacuum. This yields the amine-functionalized silica (Amine/SiO₂).

  • Palladium Anchoring:

    • Suspend the Amine/SiO₂ (5.0 g) in anhydrous acetonitrile (50 mL).

    • Add a solution of PdCl₂ (0.25 mmol) in acetonitrile (20 mL).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the resulting solid, wash with acetonitrile, and dry under vacuum to obtain the Pd-Amine/SiO₂ catalyst.

Catalyst Characterization Data:

ParameterValue
Pd Loading0.05 mmol/g
N Loading0.20 mmol/g
Pd:N Ratio1:4

Data obtained from elemental analysis.

Preparation of Pd/EN-ET/SiO₂ Catalyst for 1,4-Addition

This protocol is adapted from the work of Motokura, K., et al. (2009).

Materials:

  • Silica gel (SiO₂, Cariact G-10)

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTES)

  • This compound (DEAPTES)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene (anhydrous)

  • Methanol

  • Diethyl ether

Procedure:

  • Activation of Silica Support: Dry the silica gel at 120°C for 12 hours.

  • Co-condensation:

    • Add AEAPTES (1.0 mmol) and DEAPTES (1.0 mmol) to a suspension of the dried silica gel (10 g) in anhydrous toluene (100 mL).

    • Stir the mixture at 383 K for 24 hours.

    • Filter the solid, wash with methanol and diethyl ether, and dry under vacuum. This produces the dual amine-functionalized silica (EN-ET/SiO₂).

  • Palladium Immobilization:

    • Suspend the EN-ET/SiO₂ (5.0 g) in toluene (50 mL).

    • Add a solution of Pd(OAc)₂ (0.25 mmol) in toluene (20 mL).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the solid, wash with toluene, and dry under vacuum to yield the Pd/EN-ET/SiO₂ catalyst.

Experimental Protocols for Catalytic Applications

Tsuji-Trost Reaction using Pd-Amine/SiO₂

Reaction: Allylation of various nucleophiles.

Materials:

  • Pd-Amine/SiO₂ catalyst

  • Allyl methyl carbonate

  • Nucleophile (e.g., dimethyl malonate)

  • Toluene (anhydrous)

Procedure:

  • In a reaction vessel, combine the Pd-Amine/SiO₂ catalyst (50 mg, 2.5 mol% Pd), allyl methyl carbonate (0.1 mmol), and the nucleophile (0.12 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at 40°C.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, filter the catalyst. The filtrate can be concentrated and the product purified by column chromatography.

  • The recovered catalyst can be washed with diethyl ether, dried, and reused.

Representative Catalytic Performance Data:

NucleophileProductYield (%)
Dimethyl malonateDimethyl allyl(methyl)malonate98
Methyl acetoacetateMethyl 2-acetyl-2-allylpent-4-enoate95
BenzylamineN-Allyl-N-benzylamine92

Reaction conditions: 0.1 mmol allyl methyl carbonate, 0.12 mmol nucleophile, 50 mg catalyst, 1 mL toluene, 40°C, 1 h.

1,4-Addition of Phenylboronic Acid using Pd/EN-ET/SiO₂

Reaction: Conjugate addition of phenylboronic acid to 2-cyclohexen-1-one.

Materials:

  • Pd/EN-ET/SiO₂ catalyst

  • 2-Cyclohexen-1-one

  • Phenylboronic acid

  • Dioxane

  • Water

Procedure:

  • To a mixture of Pd/EN-ET/SiO₂ catalyst (50 mg, 1.0 mol% Pd), 2-cyclohexen-1-one (0.5 mmol), and phenylboronic acid (0.75 mmol), add a mixture of dioxane (2.0 mL) and water (0.2 mL).

  • Stir the reaction mixture at 100°C.

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • The product can be extracted from the filtrate and purified.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

Catalytic Performance and Recyclability:

CycleYield (%)
195
294
393

Reaction conditions: 0.5 mmol 2-cyclohexen-1-one, 0.75 mmol phenylboronic acid, 50 mg catalyst, dioxane/water (10:1), 100°C, 3 h.

Visualizations

Catalyst_Synthesis_Workflow cluster_silica_prep Silica Preparation cluster_silanization Surface Functionalization cluster_palladium_anchoring Palladium Anchoring SiO2 Silica Gel (SiO₂) Activated_SiO2 Activated SiO₂ SiO2->Activated_SiO2 Heat (120°C, 12h) Functionalized_SiO2 Functionalized SiO₂ Activated_SiO2->Functionalized_SiO2 DEAPTES Toluene, Reflux DEAPTES (N,N-Diethyl-3-aminopropyl) trimethoxysilane Final_Catalyst DEAPTES-Anchored Pd Catalyst Functionalized_SiO2->Final_Catalyst Pd Precursor Acetonitrile or Toluene Pd_Precursor PdCl₂ or Pd(OAc)₂

Caption: Workflow for the synthesis of DEAPTES-anchored palladium catalysts.

Anchoring_Mechanism cluster_surface Silica Surface cluster_silane DEAPTES cluster_reaction Anchoring Reaction cluster_palladium Palladium Complexation Si-OH1 Si-OH Anchored_Silane SiO₂-O-Si(OEt)₂-(CH₂)₃-N(Et)₂ Si-OH2 Si-OH Si-OH2->Anchored_Silane - EtOH Si-OH3 Si-OH Silane (EtO)₃Si-(CH₂)₃-N(Et)₂ Silane->Anchored_Silane Hydrolysis & Condensation Final_Catalyst SiO₂-O-Si(OEt)₂-(CH₂)₃-N(Et)₂-PdCl₂ Anchored_Silane->Final_Catalyst Coordination PdCl2 PdCl₂ PdCl2->Final_Catalyst

Caption: Mechanism of palladium anchoring via DEAPTES.

Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.

Application Notes and Protocols for Vapor Phase Deposition of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of materials is a cornerstone of advanced drug development and biomedical research. The ability to tailor the surface properties of substrates, such as nanoparticles, medical implants, and biosensor components, is critical for controlling biocompatibility, drug release kinetics, and biological interactions. (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES) is a versatile organosilane coupling agent used to introduce tertiary amine functional groups onto hydroxylated surfaces. This functionalization is particularly valuable in drug delivery for creating platforms for controlled release and for the covalent attachment of therapeutic molecules.

Vapor phase deposition of DEAPTES offers a superior method for creating thin, uniform, and covalently bonded monolayers compared to solution-phase techniques. The vapor-based process minimizes the risk of agglomeration and multilayer formation, leading to more reproducible and stable surface coatings. These application notes provide a detailed overview of the experimental setup and protocols for the vapor phase deposition of DEAPTES, tailored for applications in research and drug development.

Applications in Research and Drug Development

DEAPTES-modified surfaces offer a versatile platform for various applications in the pharmaceutical and biomedical fields:

  • Controlled Drug Release: The tertiary amine groups on a DEAPTES-functionalized surface can be protonated to create a positively charged surface. This allows for the electrostatic interaction and controlled release of negatively charged drug molecules.

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., silica, titania) with DEAPTES can improve their dispersibility, biocompatibility, and cellular uptake. This is crucial for developing targeted drug delivery systems.

  • Bioconjugation: The amine groups can serve as reactive sites for the covalent attachment of biomolecules, such as peptides, proteins, and antibodies, enabling the development of targeted therapies and diagnostic agents.

  • Gene Delivery: The positively charged surface can facilitate the binding and delivery of nucleic acids (DNA, RNA) into cells.

Experimental Setup

The vapor phase deposition of DEAPTES can be carried out using several experimental setups, ranging from simple laboratory-scale apparatus to more sophisticated commercial systems. The choice of setup depends on the desired level of control over the deposition parameters.

1. Desiccator-Based System (Static Deposition):

This is a simple and cost-effective method suitable for small-scale experiments and proof-of-concept studies.

  • Components: A glass vacuum desiccator, a small vial or dish for the DEAPTES precursor, a vacuum pump, and a hot plate or oven for temperature control.

  • Principle: The substrate and the DEAPTES precursor are placed inside the desiccator, which is then evacuated. The DEAPTES vaporizes and deposits onto the substrate surface.

2. Schlenk Line System (Dynamic or Static Deposition):

This setup provides better control over the atmosphere and allows for the introduction of inert gas.

  • Components: A Schlenk flask, a Schlenk line with vacuum and inert gas (e.g., nitrogen, argon) connections, a heating mantle, and a cold trap.

  • Principle: The substrate is placed in the Schlenk flask, which is then evacuated and backfilled with an inert gas. The DEAPTES is introduced into the flask, and the deposition can be carried out under static vacuum or a slow flow of inert gas.

3. Chemical Vapor Deposition (CVD) Reactor:

A dedicated CVD system offers the highest level of control over all deposition parameters, ensuring high reproducibility.

  • Components: A reaction chamber, a precursor delivery system (e.g., a bubbler or direct liquid injection), a vacuum system, a mass flow controller for carrier gas, and a substrate heater.

  • Principle: A carrier gas is passed through the DEAPTES precursor to transport its vapor into the reaction chamber where it deposits on the heated substrate.

Experimental Protocols

The following protocols provide a general guideline for the vapor phase deposition of DEAPTES. Optimal parameters may vary depending on the substrate, the desired film properties, and the specific experimental setup.

Protocol 1: Static Vapor Phase Deposition in a Desiccator

This protocol is adapted from general procedures for aminosilane deposition.

1. Substrate Preparation (Hydroxylation):

  • Clean the substrate thoroughly. For silicon or glass substrates, sonicate in acetone, isopropanol, and deionized water for 15 minutes each.
  • Dry the substrate with a stream of nitrogen gas.
  • Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by:
  • Oxygen Plasma Treatment: Expose the substrate to oxygen plasma for 5-10 minutes.
  • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
  • Rinse the substrate extensively with deionized water and dry with nitrogen.

2. Deposition:

  • Place the cleaned and activated substrate inside a vacuum desiccator.
  • Place a small, open vial containing 0.1-0.5 mL of this compound in the desiccator, ensuring it is not in direct contact with the substrate.
  • Evacuate the desiccator using a vacuum pump to a pressure of <1 Torr.
  • Place the sealed desiccator in an oven or on a hot plate set to a temperature between 70°C and 120°C. The trimethoxy groups of DEAPTES are generally more reactive than the triethoxy groups of similar silanes, potentially allowing for lower deposition temperatures.
  • Allow the deposition to proceed for 2 to 12 hours. Longer deposition times generally lead to a more complete monolayer.

3. Post-Deposition Treatment:

  • Remove the desiccator from the heat source and allow it to cool to room temperature.
  • Vent the desiccator with a dry, inert gas like nitrogen.
  • Remove the coated substrate and rinse it with a non-polar solvent (e.g., toluene or hexane) followed by a polar solvent (e.g., ethanol or isopropanol) to remove any physisorbed molecules.
  • Dry the substrate with a stream of nitrogen.
  • Cure the film by baking the substrate at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

Protocol 2: Chemical Vapor Deposition (CVD)

This protocol outlines a more controlled deposition process using a CVD system.

1. Substrate Preparation:

  • Follow the same cleaning and activation procedure as in Protocol 1.

2. CVD System Preparation:

  • Load the activated substrate into the CVD reaction chamber.
  • Heat the substrate to the desired deposition temperature, typically between 100°C and 150°C.
  • Evacuate the chamber to a base pressure of <1 mTorr.

3. Deposition:

  • Heat the DEAPTES precursor in a bubbler to a temperature that provides sufficient vapor pressure (e.g., 60-80°C).
  • Introduce a carrier gas (e.g., nitrogen or argon) through the bubbler at a controlled flow rate (e.g., 10-50 sccm) to transport the DEAPTES vapor into the reaction chamber.
  • Maintain a stable process pressure, typically between 0.1 and 1 Torr.
  • The deposition time can range from 5 minutes to 1 hour, depending on the desired film thickness and precursor flow rate.

4. Post-Deposition Treatment:

  • Stop the precursor flow and purge the chamber with the carrier gas.
  • Cool the substrate to room temperature under vacuum or in an inert atmosphere.
  • Remove the substrate from the chamber. A post-deposition rinse and cure, as described in Protocol 1, can be performed to ensure a stable and clean film.

Data Presentation

While specific quantitative data for DEAPTES vapor phase deposition is not widely available in the literature, the following tables provide expected ranges and comparative data based on similar aminosilanes like APTES (3-Aminopropyltriethoxysilane). It is important to note that the methoxy groups in DEAPTES are more reactive than the ethoxy groups in APTES, which may lead to faster deposition rates and potentially different film characteristics under similar conditions.

Table 1: Typical Process Parameters for Vapor Phase Silanization

ParameterDesiccator MethodCVD Method
Precursor This compoundThis compound
Substrate Temperature 70 - 120 °C100 - 150 °C
Pressure < 1 Torr0.1 - 1 Torr
Deposition Time 2 - 12 hours5 - 60 minutes
Carrier Gas N/ANitrogen or Argon
Carrier Gas Flow Rate N/A10 - 50 sccm
Post-Deposition Cure 110 - 120 °C for 30-60 min110 - 120 °C for 30-60 min

Table 2: Expected Film Properties (based on analogous aminosilanes)

PropertyExpected Value/RangeCharacterization Technique
Film Thickness 0.5 - 2.0 nm (for a monolayer)Ellipsometry, Atomic Force Microscopy (AFM)
Water Contact Angle 40° - 60°Goniometry
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)

Visualizations

Experimental Workflow

VaporPhaseDepositionWorkflow Experimental Workflow for DEAPTES Vapor Phase Deposition cluster_prep Substrate Preparation cluster_deposition Vapor Phase Deposition cluster_post Post-Deposition Treatment Cleaning Cleaning (Solvent Sonication) Activation Surface Activation (O2 Plasma or Piranha) Cleaning->Activation Drying1 Drying (Nitrogen Stream) Activation->Drying1 Setup Setup Selection (Desiccator or CVD) Drying1->Setup Deposition DEAPTES Deposition (Controlled Temp. & Pressure) Setup->Deposition Rinsing Solvent Rinsing (Toluene, Ethanol) Deposition->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Curing Curing (Baking) Drying2->Curing Characterization Characterization Curing->Characterization Ready for Characterization (Ellipsometry, AFM, etc.)

Caption: Workflow for DEAPTES vapor phase deposition.

Signaling Pathway Analogy: Surface Functionalization

SurfaceFunctionalization Surface Functionalization Pathway Substrate Hydroxylated Substrate (-OH groups) Surface_Reaction Surface Reaction (Hydrolysis & Condensation) Substrate->Surface_Reaction DEAPTES DEAPTES Vapor DEAPTES->Surface_Reaction Functionalized_Surface DEAPTES-Functionalized Surface (-N(Et)2 groups) Surface_Reaction->Functionalized_Surface Covalent Bonding Application Drug Delivery Application (e.g., Controlled Release) Functionalized_Surface->Application Enables

Caption: Pathway of surface functionalization with DEAPTES.

Surface Modification of Glass Slides with (N,N-Diethyl-3-aminopropyl)trimethoxysilane for Enhanced Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vitro culture of many cell types, particularly primary cells and sensitive cell lines, is critically dependent on the properties of the substrate on which they are grown. Unmodified glass surfaces are often suboptimal for cell attachment and proliferation due to their high surface energy and lack of biological cues. Surface modification with organosilanes is a widely adopted technique to engineer the surface chemistry of glass, rendering it more amenable to cell culture.

(N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) is a trialkoxysilane that covalently bonds to the hydroxyl groups present on glass surfaces, creating a stable, biocompatible coating. The key feature of DEAP-TMS is its terminal N,N-diethylamino group, a tertiary amine that imparts a positive charge to the surface at physiological pH. This positive charge is thought to enhance cell adhesion through electrostatic interactions with the negatively charged cell membrane and to facilitate the adsorption of extracellular matrix (ECM) proteins from the culture medium, which in turn promotes cell attachment, spreading, and proliferation. Amine-rich coatings have been shown to have a positive effect on the adhesion, proliferation, and differentiation of various cell types.[1]

These application notes provide a detailed protocol for the surface modification of glass slides with DEAP-TMS, along with methods for characterizing the modified surfaces and assessing their performance in cell culture.

Principle of the Method

The surface modification process involves three main steps:

  • Cleaning and Activation: The glass surface is rigorously cleaned to remove any organic or inorganic contaminants. This is followed by an activation step, typically using an acid or plasma treatment, to generate a high density of hydroxyl (-OH) groups on the surface.

  • Silanization: The activated glass is reacted with DEAP-TMS. The trimethoxysilyl group of DEAP-TMS hydrolyzes in the presence of trace water to form reactive silanols. These silanols then condense with the hydroxyl groups on the glass surface, forming stable covalent siloxane bonds (Si-O-Si).

  • Curing: A final heating step is performed to drive the condensation reaction to completion and to cross-link adjacent silane molecules, forming a stable, uniform monolayer.

The resulting surface presents diethylamino groups, which are protonated at physiological pH, creating a positively charged interface that is favorable for cell adhesion.

Quantitative Data Summary

While specific quantitative data for DEAP-TMS is limited in publicly available literature, the following tables provide representative data for aminosilane-modified surfaces, primarily using the closely related (3-Aminopropyl)triethoxysilane (APTES), to illustrate the expected changes in surface properties and cell response.

Table 1: Surface Characterization of Aminosilane-Modified Glass Slides

Surface TreatmentWater Contact Angle (°)Surface Amine Density (amines/nm²)Film Thickness (Å)
Unmodified Glass< 20°N/AN/A
APTES (Vapor Phase)40 ± 1~4.44.2 ± 0.3
APTES (Solution Phase)45 - 60Variable (multilayer)> 10
DEAP-TMS (Expected) 50 - 70° Variable Variable

Note: The expected contact angle for DEAP-TMS is higher than for APTES due to the presence of the two ethyl groups on the amine, which increases the hydrophobicity of the surface. The amine density and film thickness will depend on the deposition method.

Table 2: Comparative Cell Viability and Proliferation on Modified Surfaces

SurfaceCell TypeViability (%) (24h)Proliferation (Fold Change vs. Unmodified) (72h)
Unmodified GlassFibroblasts~85%1.0
APTES-modifiedFibroblasts>95%1.5 - 2.0
DEAP-TMS (Expected) Fibroblasts >95% >1.5
Unmodified GlassPrimary Neurons<50%0.5
APTES-modified + ECMPrimary Neurons>90%2.5 - 3.0
DEAP-TMS + ECM (Expected) Primary Neurons >90% >2.0

Note: Positively charged surfaces created by aminosilanes generally lead to higher cell viability and proliferation compared to unmodified glass.[2][3] For sensitive cells like primary neurons, a subsequent coating with an Extracellular Matrix (ECM) protein is often necessary.

Experimental Protocols

Protocol 1: Surface Modification of Glass Slides with DEAP-TMS

This protocol describes a solution-phase deposition method, which is readily accessible in most laboratory settings.

Materials:

  • Glass microscope slides or coverslips

  • This compound (DEAP-TMS)

  • Anhydrous Toluene

  • Acetone, reagent grade

  • Ethanol, 95% and 100%

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Staining jars or beakers

  • Slide rack

  • Oven

  • Nitrogen gas source

Procedure:

  • Glass Cleaning and Activation: a. Place the glass slides in a slide rack and immerse them in a staining jar containing acetone. Sonicate for 15 minutes. b. Transfer the rack to a jar with 95% ethanol and sonicate for 15 minutes. c. Rinse thoroughly with DI water. d. In a fume hood, carefully immerse the slides in freshly prepared Piranha solution for 30 minutes. e. Remove the slides and rinse extensively with DI water. f. Dry the slides in an oven at 110°C for at least 30 minutes.

  • Silanization: a. In a fume hood, prepare a 2% (v/v) solution of DEAP-TMS in anhydrous toluene in a clean, dry staining jar. b. Immerse the hot, dry slides in the DEAP-TMS solution for 1-2 hours at room temperature with gentle agitation. c. Remove the slides from the silane solution and rinse them by dipping them sequentially in two changes of anhydrous toluene to remove excess, unbound silane.

  • Curing: a. After rinsing, dry the slides with a stream of nitrogen gas. b. Place the slides in an oven at 110°C for 30-60 minutes to cure the silane layer. c. Allow the slides to cool to room temperature. The modified slides can be stored in a desiccator for several weeks.

Protocol 2: Characterization of DEAP-TMS Modified Surfaces

Water Contact Angle Measurement:

  • Place a DEAP-TMS modified slide and an unmodified control slide on a level surface.

  • Using a micropipette, carefully dispense a 5 µL droplet of DI water onto the surface of each slide.

  • Immediately capture a side-profile image of the droplet using a goniometer or a digital camera with a macro lens.

  • Measure the angle between the solid surface and the tangent of the droplet at the solid-liquid interface. A higher contact angle on the DEAP-TMS slide compared to the unmodified glass indicates successful surface modification.[4]

Protocol 3: Cell Culture and Viability Assay

Materials:

  • DEAP-TMS modified and unmodified glass slides

  • Cell culture medium appropriate for the cell type

  • Cells of interest (e.g., fibroblasts, epithelial cells)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Phosphate-buffered saline (PBS)

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: a. Place the sterile DEAP-TMS modified and unmodified glass slides into a sterile petri dish or multi-well plate. b. Seed cells onto the slides at a desired density (e.g., 1 x 10^4 cells/cm²). c. Add cell culture medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Cell Adhesion and Morphology (24 hours): a. After 24 hours, observe the cells on both surfaces using a phase-contrast microscope. b. Note differences in cell attachment, spreading, and morphology. Cells on the DEAP-TMS surface are expected to be more spread out and exhibit a more flattened morphology.

  • Cell Viability Assay (e.g., Trypan Blue Exclusion): a. After a desired time point (e.g., 48 hours), gently wash the slides with PBS to remove non-adherent cells. b. Add trypsin to detach the adherent cells. c. Neutralize the trypsin with culture medium and collect the cell suspension. d. Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution. e. Count the number of live (unstained) and dead (blue) cells using a hemocytometer or automated cell counter to determine the percentage of viable cells.

  • Live/Dead Staining (Fluorescence Microscopy): a. After the desired incubation period, gently wash the slides with PBS. b. Prepare the Live/Dead staining solution according to the manufacturer's instructions. c. Incubate the slides with the staining solution. d. Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Post-Processing & Application Cleaning Glass Slide Cleaning (Acetone, Ethanol) Activation Surface Activation (Piranha Solution) Cleaning->Activation Drying1 Drying (110°C) Activation->Drying1 Silanization Immersion in 2% DEAP-TMS in Toluene Drying1->Silanization Rinsing Rinsing (Toluene) Silanization->Rinsing Drying2 Drying (Nitrogen) Rinsing->Drying2 Curing Curing (110°C) Drying2->Curing Characterization Surface Characterization (Contact Angle) Curing->Characterization CellCulture Cell Seeding & Culture Curing->CellCulture Analysis Cell Viability & Proliferation Assays CellCulture->Analysis

Caption: Workflow for DEAP-TMS modification of glass slides.

Cell Adhesion Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response DEAP_TMS DEAP-TMS Surface (+ Charged) ECM ECM Proteins (e.g., Fibronectin) DEAP_TMS->ECM Adsorption Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Activation Integrin->FAK Rho_GTPases Rho GTPases Integrin->Rho_GTPases Src Src Kinase FAK->Src Ras_MAPK Ras/MAPK Pathway FAK->Ras_MAPK Adhesion Cell Adhesion & Spreading FAK->Adhesion Src->Ras_MAPK Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival Ras_MAPK->Survival Cytoskeleton Cytoskeletal Organization Rho_GTPases->Cytoskeleton Cytoskeleton->Adhesion

Caption: Integrin-mediated cell adhesion signaling pathway.

Troubleshooting

IssuePossible CauseSuggestion
Poor Cell Adhesion Incomplete cleaning of glass slides.Ensure rigorous cleaning with Piranha solution.
Degraded DEAP-TMS reagent.Use fresh, high-purity DEAP-TMS and store it under inert gas.
Incomplete silanization.Ensure anhydrous conditions during silanization and adequate reaction time.
High Cell Death Residual cleaning reagents or silane.Ensure thorough rinsing after each step.
Non-uniform silane coating.Optimize agitation during silanization and ensure slides are not touching.
Inconsistent Results Variation in humidity during silanization.Perform silanization in a controlled environment or a glove box.
Inconsistent cleaning or activation.Standardize the cleaning protocol and use fresh Piranha solution each time.

Conclusion

Surface modification of glass slides with this compound provides a robust and effective method for creating a positively charged surface that enhances cell adhesion, viability, and proliferation. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully implement this technique. While direct quantitative data for DEAP-TMS is still emerging, the principles derived from studies on similar aminosilanes strongly support its utility in a wide range of cell culture applications, from basic research to drug development and tissue engineering. Proper execution of the cleaning, silanization, and curing steps is crucial for achieving a stable and uniform coating that yields reproducible results.

References

Application Notes and Protocols for the Preparation of Amine-Functionalized Silica Particles using (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of amine-functionalized silica particles prepared using (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES). The protocols are based on established methods for silica functionalization with aminosilanes and are adapted for the specific use of DEAPTES, a tertiary aminosilane.

Introduction

Amine-functionalized silica particles are versatile materials with wide-ranging applications in biomedical research and drug development. The introduction of amine groups onto the surface of silica particles imparts a positive surface charge at physiological pH, enhances their colloidal stability, and provides reactive sites for the covalent attachment of various molecules such as drugs, targeting ligands, and imaging agents.

While primary aminosilanes like (3-aminopropyl)triethoxysilane (APTES) are commonly used, the functionalization with a tertiary aminosilane such as this compound offers unique advantages. The tertiary amine groups are less prone to hydrogen bonding and exhibit a more defined pKa, which can be beneficial for creating pH-responsive drug delivery systems. Furthermore, the bulkier diethylamino groups can influence the surface hydrophobicity and steric interactions of the particles.

These notes provide two primary protocols for the preparation of DEAPTES-functionalized silica particles: Post-Synthesis Grafting and Co-condensation .

Potential Applications in Research and Drug Development

The unique properties of tertiary amine-functionalized silica particles make them suitable for a variety of applications:

  • pH-Responsive Drug Delivery: The tertiary amine groups on the silica surface can be protonated at lower pH values, leading to a change in surface charge and potentially triggering the release of electrostatically bound therapeutic agents in acidic tumor microenvironments or within endosomes.

  • Gene Delivery: The positive surface charge of the particles can facilitate the condensation of negatively charged nucleic acids (DNA, siRNA) for gene delivery applications.

  • Bio-conjugation Platform: The amine groups, although tertiary, can be targeted for specific bioconjugation reactions, or the silane can be co-condensed with other functional silanes to introduce a variety of chemical handles for attaching antibodies, peptides, or other biomolecules.

  • Catalysis: The tertiary amine groups can act as catalysts for certain organic reactions, and the silica particles can serve as a solid support for these catalysts.

  • Bio-adhesion and Mucoadhesion: The cationic nature of the particles can promote adhesion to negatively charged biological surfaces, such as mucous membranes, potentially increasing the residence time of drug formulations.

Experimental Protocols

Two common methods for the synthesis of amine-functionalized silica particles are detailed below. It is important to note that while these protocols are based on well-established procedures for other aminosilanes, optimization of reaction conditions (e.g., concentration of DEAPTES, reaction time, and temperature) may be necessary to achieve the desired particle characteristics.

Protocol 1: Post-Synthesis Grafting of DEAPTES onto Pre-formed Silica Particles

This method involves the synthesis of silica nanoparticles first, followed by the surface modification with DEAPTES. This approach allows for better control over the size and morphology of the silica core.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • This compound (DEAPTES)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

Step 1: Synthesis of Silica Nanoparticles (Stöber Method)

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir vigorously.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring for at least 6 hours at room temperature. The solution will become turbid as silica particles form.

  • Collect the silica particles by centrifugation and wash them several times with ethanol and deionized water to remove unreacted reagents.

  • Dry the silica particles in an oven at 80-120°C for several hours.

Step 2: Surface Functionalization with DEAPTES

  • Disperse the dried silica particles in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Add DEAPTES dropwise to the refluxing suspension.

  • Continue the reaction for 8-24 hours.

  • Cool the suspension to room temperature.

  • Collect the functionalized silica particles by centrifugation.

  • Wash the particles extensively with toluene and ethanol to remove unreacted DEAPTES.

  • Dry the final product under vacuum.

Protocol 2: Co-condensation Synthesis of DEAPTES-Functionalized Silica Particles

In this one-pot synthesis, TEOS and DEAPTES are hydrolyzed and condensed simultaneously, leading to the incorporation of the amine groups throughout the silica matrix.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • This compound (DEAPTES)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir vigorously.

  • In a separate container, prepare a mixture of TEOS and DEAPTES at the desired molar ratio.

  • Rapidly add the TEOS/DEAPTES mixture to the stirring ethanol/water/ammonia solution.

  • Continue stirring for at least 12 hours at room temperature.

  • Collect the functionalized silica particles by centrifugation.

  • Wash the particles several times with ethanol and deionized water.

  • Dry the final product under vacuum.

Characterization of Amine-Functionalized Silica Particles

A thorough characterization of the synthesized particles is crucial to ensure they meet the desired specifications for the intended application.

Characterization Technique Information Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the presence of amine groups and Si-O-Si bonds.
Thermogravimetric Analysis (TGA) Quantification of the organic content (amine groups) on the silica surface.
Dynamic Light Scattering (DLS) Determination of the hydrodynamic diameter and size distribution of the particles in suspension.
Zeta Potential Measurement Assessment of the surface charge of the particles, which should be positive at neutral or acidic pH.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Visualization of the morphology, size, and monodispersity of the particles.
Brunauer-Emmett-Teller (BET) Analysis Measurement of the specific surface area and pore size distribution of the particles.
Elemental Analysis (CHN) Determination of the nitrogen content, which can be used to calculate the amine group density.

Quantitative Data (for Comparative Purposes)

Parameter Method Typical Value Range for APTES-Functionalized Silica Reference
Particle Size (Diameter) DLS/TEM50 - 500 nm[1][2]
Surface Area (BET) Nitrogen Adsorption100 - 1000 m²/g[1]
Amine Loading (mmol/g) TGA / Elemental Analysis0.5 - 2.0 mmol/g[3][4]
Surface Density of Amine Groups (groups/nm²) Calculation from TGA/BET1 - 5 groups/nm²[4]
Zeta Potential (at pH 7) Electrophoretic Light Scattering+15 to +40 mV[5]

Visualizations

Experimental Workflows

experimental_workflow_post_synthesis cluster_step1 Step 1: Silica Nanoparticle Synthesis cluster_step2 Step 2: Surface Functionalization s1_start Mix Ethanol, Water, NH4OH s1_teos Add TEOS s1_start->s1_teos s1_react Stir (6h) s1_teos->s1_react s1_wash Centrifuge & Wash s1_react->s1_wash s1_dry Dry s1_wash->s1_dry s2_disperse Disperse Silica in Toluene s1_dry->s2_disperse Dried Silica Particles s2_reflux Reflux s2_disperse->s2_reflux s2_deaptes Add DEAPTES s2_reflux->s2_deaptes s2_react React (8-24h) s2_deaptes->s2_react s2_wash Centrifuge & Wash s2_react->s2_wash s2_dry Dry s2_wash->s2_dry end end s2_dry->end DEAPTES-Functionalized Silica

Caption: Post-Synthesis Grafting Workflow.

experimental_workflow_co_condensation start Mix Ethanol, Water, NH4OH reaction Add Mixture & Stir (12h) start->reaction reagents Prepare TEOS/DEAPTES Mixture reagents->reaction wash Centrifuge & Wash reaction->wash dry Dry wash->dry end DEAPTES-Functionalized Silica dry->end

Caption: Co-condensation Synthesis Workflow.

Logical Relationships of Applications

applications cluster_properties Key Properties cluster_applications Potential Applications particles DEAPTES-Functionalized Silica Particles prop1 Positive Surface Charge particles->prop1 prop2 Tertiary Amine Groups particles->prop2 prop3 Biocompatible Silica Core particles->prop3 app1 pH-Responsive Drug Delivery prop1->app1 app2 Gene Delivery prop1->app2 prop2->app1 app3 Bioconjugation prop2->app3 app4 Catalysis prop2->app4 prop3->app1 prop3->app2 prop3->app3

Caption: Properties and Applications of DEAPTES-Silica.

References

Troubleshooting & Optimization

Controlling the hydrolysis rate of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAPTMS) and what are its primary applications?

A1: DEAPTMS is a tertiary aminosilane coupling agent. Its molecular structure features a diethylamino functional group and trimethoxysilyl groups. This bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. It is commonly used for surface modification to alter properties like adhesion, wetting, and to immobilize catalysts.[1][2]

Q2: What is hydrolysis and why is it crucial to control it for DEAPTMS?

A2: Hydrolysis is a chemical reaction where the methoxy groups (-OCH₃) of the silane react with water to form silanol groups (-Si-OH). These silanols are highly reactive and can then condense with hydroxyl groups on a substrate surface or with other silanol groups to form a stable siloxane (Si-O-Si) network.[3] Controlling the hydrolysis rate is critical to ensure a uniform and stable surface functionalization. Uncontrolled hydrolysis can lead to premature self-condensation in solution, forming aggregates and resulting in a non-uniform, thick, and weakly bonded film on the substrate.[4]

Q3: What are the key factors that influence the hydrolysis rate of DEAPTMS?

A3: The primary factors influencing the hydrolysis rate of aminosilanes like DEAPTMS are:

  • pH: The hydrolysis rate is slowest at a neutral pH of 7 and is significantly accelerated by both acidic and alkaline conditions.[5] Unlike primary and secondary aminosilanes which are basic and can self-catalyze hydrolysis, the tertiary amine in DEAPTMS has a lesser catalytic effect.[6]

  • Water Concentration: Water is a necessary reactant for hydrolysis. The amount of water in the reaction system dictates the extent of hydrolysis and subsequent condensation.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[5]

  • Solvent: The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents are often used to control the amount of water and minimize bulk polymerization.[7]

  • Silane Concentration: Higher concentrations of the silane can lead to a faster hydrolysis rate but also increase the likelihood of self-condensation and the formation of multilayers.[5]

Q4: How does the tertiary amine in DEAPTMS affect its hydrolysis compared to primary or secondary aminosilanes?

A4: The tertiary amine in DEAPTMS is less nucleophilic and has a reduced capacity for intramolecular catalysis of siloxane bond hydrolysis compared to primary and secondary amines.[6][8] This can result in a more stable silane layer once formed. However, the basic nature of the amine can still influence the local pH at the substrate surface.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or no surface modification (surface remains hydrophilic) Incomplete hydrolysis of the methoxy groups.Ensure sufficient water is present in the solvent or pre-hydrolyze the silane in a separate step. Adjust the pH of the solution to be slightly acidic (e.g., pH 4-5) to accelerate hydrolysis.
Insufficient reaction time or temperature.Increase the reaction time or temperature according to the protocol. A post-deposition curing step (e.g., baking at 110-120°C) can promote covalent bond formation.[4]
Inactive substrate surface.Ensure the substrate is properly cleaned and activated to have a sufficient density of surface hydroxyl groups. Methods include plasma treatment or piranha solution cleaning.[9]
Formation of a thick, hazy, or non-uniform coating Premature self-condensation of the silane in solution due to excess water or catalyst.Use an anhydrous solvent and control the amount of water present. Prepare the silane solution immediately before use. Avoid overly acidic or basic conditions that can rapidly accelerate both hydrolysis and condensation.
Silane concentration is too high.Reduce the concentration of DEAPTMS in the solution (typically in the range of 1-5% v/v).
Poor adhesion of a subsequent polymer layer Incomplete formation of a stable silane layer.Follow the recommendations for ensuring complete hydrolysis and curing.
Incompatibility between the silane's functional group and the polymer.The diethylamino group of DEAPTMS is a tertiary amine. Ensure this functionality is compatible with the chemistry of the subsequent polymer layer.
Inconsistent results between experiments Variations in ambient humidity.Conduct experiments in a controlled environment (e.g., a glove box or dry room) to minimize variations in atmospheric moisture.[7]
Purity of the DEAPTMS.Use high-purity DEAPTMS and store it under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[1][7]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of DEAPTMS for Surface Modification

This protocol provides a general guideline for the functionalization of silica-based substrates. Optimization may be required for specific applications.

1. Substrate Preparation:

  • Clean the substrate surface thoroughly to remove organic contaminants. Common methods include sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
  • Activate the surface to generate hydroxyl groups. This can be achieved through exposure to oxygen plasma for 3-5 minutes or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with deionized water and drying.

2. Silane Solution Preparation:

  • Work in a controlled environment with low humidity.
  • Prepare a 1-2% (v/v) solution of DEAPTMS in an anhydrous solvent such as toluene or ethanol.
  • For controlled hydrolysis, a small, controlled amount of water can be added to the solvent. A common starting point is a 95:5 (v/v) ethanol:water mixture.

3. Deposition:

  • Immerse the cleaned and activated substrate in the DEAPTMS solution.
  • Allow the reaction to proceed for 2-4 hours at room temperature. For a denser layer, the temperature can be increased to 50-70°C.

4. Rinsing and Curing:

  • Remove the substrate from the silane solution and rinse thoroughly with the solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules.
  • Dry the substrate with a stream of inert gas (e.g., nitrogen).
  • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.[4]

Data Presentation

Table 1: General Influence of Key Parameters on DEAPTMS Hydrolysis Rate

Parameter Condition Effect on Hydrolysis Rate Notes
pH Acidic (pH < 7)IncreasedAcid catalyzes the hydrolysis of the methoxy groups.
Neutral (pH = 7)SlowestMinimal catalytic activity.
Alkaline (pH > 7)IncreasedBase catalyzes the hydrolysis of the methoxy groups.
Temperature Low (e.g., Room Temp)SlowerReaction kinetics are slower.
High (e.g., > 50°C)FasterIncreased thermal energy accelerates the reaction.[5]
Water Content Low (Anhydrous Solvent)Slow/ControlledHydrolysis is limited by the availability of water.
High (Aqueous Solution)Fast/UncontrolledCan lead to rapid self-condensation and aggregation.
Concentration Low (e.g., < 2%)SlowerReduced reactant concentration slows the reaction rate.
High (e.g., > 5%)FasterIncreased reactant concentration speeds up the reaction but also increases the risk of multilayer formation.[5]

Visualizations

Hydrolysis_Condensation_Mechanism DEAPTMS (N,N-Diethyl-3-aminopropyl) trimethoxysilane Hydrolyzed_DEAPTMS Hydrolyzed DEAPTMS (Silanetriol) DEAPTMS->Hydrolyzed_DEAPTMS + 3H₂O - 3CH₃OH Functionalized_Substrate Functionalized Substrate (Covalent Bond) Hydrolyzed_DEAPTMS->Functionalized_Substrate Condensation Self_Condensation Self-Condensation (Polysiloxane) Hydrolyzed_DEAPTMS->Self_Condensation Condensation Substrate Substrate with -OH groups Substrate->Functionalized_Substrate

Caption: Hydrolysis and condensation of DEAPTMS.

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment Substrate_Cleaning Substrate Cleaning Surface_Activation Surface Activation (e.g., Plasma) Substrate_Cleaning->Surface_Activation Immersion Immerse Substrate Surface_Activation->Immersion Silane_Solution Prepare DEAPTMS Solution (e.g., 1-2% in Toluene) Silane_Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying Dry with N₂ Rinsing->Drying Curing Cure in Oven (110-120°C) Drying->Curing

Caption: Experimental workflow for surface modification.

Troubleshooting_Tree Start Poor Silanization Result Check_Surface Surface remains hydrophilic? Start->Check_Surface Check_Film Hazy or thick film? Check_Surface->Check_Film No Solution1 Increase water/catalyst Increase time/temp Check substrate activation Check_Surface->Solution1 Yes Solution2 Use anhydrous solvent Reduce DEAPTMS concentration Prepare fresh solution Check_Film->Solution2 Yes OK Successful Silanization Check_Film->OK No Solution1->OK Solution2->OK

Caption: Troubleshooting decision tree for DEAPTMS.

References

Technical Support Center: Functionalization of Nanoparticles with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles during surface functionalization with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS).

Troubleshooting Guide

This guide addresses specific issues that can lead to nanoparticle aggregation during the functionalization process.

Problem 1: Immediate and severe aggregation of nanoparticles is observed upon addition of DEAP-TMS.

  • Question: Why are my nanoparticles aggregating immediately after I add this compound?

  • Answer: Immediate aggregation upon the addition of DEAP-TMS is often a result of uncontrolled and rapid hydrolysis and condensation of the silane in the bulk solution, rather than on the nanoparticle surface. This leads to the formation of polysiloxane networks that bridge nanoparticles together. Several factors can contribute to this issue:

    • Excess Water: The presence of too much water in the reaction solvent will accelerate the hydrolysis of the methoxy groups on the DEAP-TMS to form reactive silanols. These silanols can then rapidly self-condense or react with other silane molecules, leading to the formation of large silica clusters that entrap the nanoparticles.

    • Inappropriate Solvent: The choice of solvent plays a critical role in mediating the reaction. A solvent that does not adequately disperse the nanoparticles or one that promotes rapid silane condensation can lead to aggregation.[1]

    • High Silane Concentration: A high concentration of DEAP-TMS increases the probability of intermolecular condensation reactions in the solution before the silane has a chance to bind to the nanoparticle surface.[2]

    • Incorrect pH: The pH of the solution significantly influences the rates of hydrolysis and condensation. For aminosilanes, these reactions are often catalyzed under both acidic and basic conditions. An unoptimized pH can lead to rapid, uncontrolled reactions.[3][4]

    Solutions:

    • Control Water Content: Ensure the use of anhydrous solvents to minimize the amount of free water. A small, controlled amount of water is necessary to initiate hydrolysis for covalent bonding to the nanoparticle surface, but excess water should be avoided. Some protocols recommend the addition of a specific, small volume of water to the reaction mixture.

    • Optimize Solvent System: The ideal solvent should provide excellent dispersion of the nanoparticles and be compatible with the silanization reaction. Ethanol or a mixture of ethanol and water is commonly used. For nanoparticles prone to aggregation in polar solvents, consider a solvent exchange to a less polar, anhydrous solvent like toluene, although this may require careful control of the water content for hydrolysis.

    • Gradual Addition of Silane: Instead of adding the entire volume of DEAP-TMS at once, add it dropwise or via a syringe pump over an extended period. This maintains a low concentration of free silane in the solution, favoring its reaction with the nanoparticle surface over self-condensation.

    • Adjust and Buffer pH: The pH of the nanoparticle suspension should be adjusted to a range that promotes controlled hydrolysis and condensation. For silica nanoparticles, a slightly basic pH (around 8-9) is often effective for aminosilane grafting. For other types of nanoparticles, the optimal pH may vary and should be determined empirically. Using a buffer can help maintain a stable pH throughout the reaction.[5]

Problem 2: Nanoparticles appear stable during the reaction but aggregate after purification (e.g., centrifugation and washing).

  • Question: My functionalized nanoparticles look fine in the reaction mixture, but they crash out of solution after I wash them. What is happening?

  • Answer: Aggregation after purification often indicates incomplete or unstable surface functionalization. The nanoparticles may have been temporarily stabilized by the reaction conditions (e.g., solvent, pH), but once those conditions are changed during washing, the underlying instability is revealed.

    • Insufficient Silane Coverage: The surface of the nanoparticles may not be sufficiently coated with DEAP-TMS, leaving exposed patches that can interact and cause aggregation, especially when transferred to a new solvent.

    • Weak Silane-Nanoparticle Bonding: The DEAP-TMS may be physisorbed to the surface rather than covalently bonded. This can happen if the conditions for hydrolysis and condensation at the nanoparticle surface were not optimal. During washing, the loosely bound silane is removed, exposing the reactive nanoparticle surfaces.

    • Inappropriate Washing Solvent: The solvent used for washing might not be suitable for the newly functionalized nanoparticles. The surface properties of the nanoparticles are altered by the DEAP-TMS, and they may require a different solvent for stable dispersion than the pristine nanoparticles.

    • Harsh Purification Methods: High-speed centrifugation can sometimes force nanoparticles into close enough proximity to overcome repulsive forces, leading to irreversible aggregation.

    Solutions:

    • Optimize Silane Concentration and Reaction Time: Increase the concentration of DEAP-TMS or extend the reaction time to ensure complete surface coverage. It is advisable to perform a titration experiment to find the optimal silane concentration for your specific nanoparticles.

    • Promote Covalent Bonding: Ensure that the reaction conditions (temperature, pH, and controlled water content) favor the covalent attachment of the silane to the nanoparticle surface. A post-functionalization curing step (e.g., heating at a moderate temperature) can sometimes promote further cross-linking and stabilization of the silane layer.[6]

    • Select an Appropriate Washing Solvent: The choice of washing solvent should be based on the expected surface chemistry of the functionalized nanoparticles. Since DEAP-TMS introduces amine groups, solvents that can stabilize these functional groups, such as ethanol or buffered aqueous solutions at an appropriate pH, should be considered.

    • Gentler Purification: If aggregation is observed after centrifugation, try using a lower centrifugation speed for a longer duration. Alternatively, consider other purification methods like dialysis or tangential flow filtration, which are gentler on the nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the functionalization of nanoparticles with DEAP-TMS?

A1: Water plays a crucial dual role in the silanization process. It is required for the hydrolysis of the methoxy groups (-OCH₃) on the DEAP-TMS molecule to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of the nanoparticles to form stable covalent bonds (e.g., Si-O-Metal). However, an excess of water can lead to the self-condensation of silane molecules in the solution, forming polysiloxane networks that cause nanoparticle aggregation.[7] Therefore, controlling the amount of water is critical for a successful functionalization.

Q2: How do I choose the right solvent for my DEAP-TMS functionalization?

A2: The ideal solvent should meet several criteria:

  • Nanoparticle Dispersion: It must be able to maintain a stable, well-dispersed suspension of the pristine nanoparticles.

  • Silane Solubility: DEAP-TMS should be soluble in the chosen solvent.

  • Reaction Compatibility: The solvent should not interfere with the silanization reaction. Protic solvents like ethanol can participate in the reaction but are often used successfully. Aprotic solvents like toluene can also be used, but require the controlled addition of water to initiate hydrolysis.

  • Post-Functionalization Stability: The solvent should also be able to stabilize the functionalized nanoparticles.

Commonly used solvents include ethanol, methanol, isopropanol, and mixtures of these alcohols with water. For nanoparticles that are not stable in alcohols, a solvent exchange to an aprotic solvent like toluene or dimethylformamide (DMF) may be necessary.

Q3: What is the optimal concentration of DEAP-TMS to use?

A3: The optimal concentration of DEAP-TMS depends on several factors, including the size, concentration, and surface area of your nanoparticles. Using too little silane will result in incomplete surface coverage and potential instability.[1] Conversely, using too much silane can lead to the formation of multiple silane layers and aggregation through self-condensation.[2] It is highly recommended to perform a series of experiments with varying concentrations of DEAP-TMS to determine the optimal amount for your specific system. Characterization techniques like dynamic light scattering (DLS) and zeta potential measurements can be used to assess the stability of the functionalized nanoparticles at different silane concentrations.

Q4: How does pH affect the functionalization process and nanoparticle stability?

A4: The pH of the reaction medium has a significant impact on both the rate of the silanization reaction and the colloidal stability of the nanoparticles. The rates of hydrolysis and condensation of alkoxysilanes are catalyzed by both acids and bases. The surface charge of many nanoparticles is also pH-dependent, which affects their dispersion and reactivity with the silane. For aminosilanes like DEAP-TMS, a slightly basic pH (around 8-9) is often found to be optimal for grafting onto silica and some metal oxide nanoparticles.[5] However, the ideal pH can vary depending on the isoelectric point of the nanoparticles and the specific chemistry involved. It is crucial to maintain a pH where the nanoparticles are electrostatically stabilized to prevent aggregation before and during the functionalization process.[3][4][8]

Q5: What characterization techniques can I use to confirm successful functionalization and assess aggregation?

A5: Several techniques are essential for evaluating the success of the functionalization and the extent of aggregation:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in size after functionalization can indicate the presence of the silane layer, but a significant increase or the appearance of multiple peaks suggests aggregation.[9]

  • Zeta Potential: Measures the surface charge of the nanoparticles. Successful functionalization with DEAP-TMS should lead to a change in the zeta potential, typically towards more positive values due to the amine groups. This can also provide information about the colloidal stability of the suspension.[5]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the assessment of their size, morphology, and state of aggregation.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the DEAP-TMS on the nanoparticle surface by identifying characteristic vibrational bands of the organic functional groups.[11]

  • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss upon heating.

Experimental Protocols

General Protocol for DEAP-TMS Functionalization of Silica Nanoparticles

This protocol provides a general starting point. Optimization of parameters such as concentrations, reaction time, and temperature is recommended for specific nanoparticle systems.

  • Nanoparticle Dispersion:

    • Disperse the silica nanoparticles in absolute ethanol to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.

  • Reaction Setup:

    • Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer.

    • If necessary, adjust the pH of the suspension to ~8-9 by adding a small amount of ammonium hydroxide.

    • Heat the suspension to 40-60°C with vigorous stirring.

  • Silane Addition:

    • Prepare a dilute solution of DEAP-TMS in absolute ethanol (e.g., 1-5% v/v).

    • Add the DEAP-TMS solution dropwise to the heated nanoparticle suspension over a period of 30-60 minutes.

  • Reaction:

    • Allow the reaction to proceed for 4-24 hours at the set temperature with continuous stirring.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the suspension at a moderate speed (e.g., 8,000-12,000 x g) for 20-30 minutes to pellet the functionalized nanoparticles.

    • Discard the supernatant and redisperse the nanoparticle pellet in fresh absolute ethanol. Sonication may be required to aid redispersion.

    • Repeat the washing step 2-3 times to remove any unreacted silane and byproducts.

  • Final Product:

    • After the final wash, redisperse the functionalized nanoparticles in the desired solvent for storage or further use.

    • Characterize the nanoparticles using DLS, zeta potential, TEM, and FTIR to confirm successful functionalization and assess for aggregation.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters that can be optimized to prevent aggregation.

ParameterTypical RangeRationale for Preventing Aggregation
Nanoparticle Concentration1 - 10 mg/mLLower concentrations reduce the frequency of particle collisions, minimizing aggregation.[12]
DEAP-TMS Concentration1 - 10 µL per mg of NPsAn optimal concentration ensures sufficient surface coverage without excess silane causing self-condensation.[2]
SolventEthanol, Methanol, TolueneAnhydrous solvents with controlled water addition prevent uncontrolled hydrolysis and condensation.[1]
Water Content0.1 - 5% (v/v)A small amount of water is necessary for hydrolysis, but excess water leads to aggregation.[7]
pH8 - 9 (for silica NPs)Optimizes the rates of hydrolysis and condensation while maintaining nanoparticle stability.[5]
Reaction Temperature25 - 60 °CModerate temperatures provide sufficient energy for the reaction without being overly aggressive.
Reaction Time4 - 24 hoursAllows for complete surface reaction and formation of a stable silane layer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_final Final Product & Characterization start Start dispersion Disperse Nanoparticles in Anhydrous Solvent start->dispersion sonication Sonicate for Uniform Dispersion dispersion->sonication setup Setup Reaction (Stirring, Temperature) sonication->setup ph_adjust Adjust pH (if necessary) setup->ph_adjust silane_add Dropwise Addition of DEAP-TMS ph_adjust->silane_add react React for 4-24 hours silane_add->react cool Cool to Room Temperature react->cool centrifuge Centrifuge and Remove Supernatant cool->centrifuge wash Wash with Fresh Solvent (repeat 2-3x) centrifuge->wash redisperse Redisperse in Final Solvent wash->redisperse characterize Characterize (DLS, Zeta, TEM, FTIR) redisperse->characterize

Caption: Experimental workflow for nanoparticle functionalization.

silanization_pathway cluster_reactants Reactants cluster_process Silanization Process cluster_products Products deap_tms DEAP-TMS (R-Si(OCH₃)₃) hydrolysis Hydrolysis deap_tms->hydrolysis + H₂O water Water (H₂O) water->hydrolysis nanoparticle Nanoparticle Surface (NP-OH) condensation_surface Condensation on Surface nanoparticle->condensation_surface hydrolysis->condensation_surface Forms Silanols (R-Si(OH)₃) condensation_solution Self-Condensation in Solution hydrolysis->condensation_solution Excess H₂O / High Concentration functionalized_np Functionalized Nanoparticle (NP-O-Si-R) condensation_surface->functionalized_np Desired Pathway aggregated_np Aggregated Nanoparticles condensation_solution->aggregated_np Undesired Pathway

Caption: Desired vs. undesired silanization pathways.

References

Technical Support Center: Optimizing (N,N-Diethyl-3-aminopropyl)trimethoxysilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the deposition of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) coatings. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAP-TMS) and what are its primary applications in research?

A1: this compound is an organofunctional silane that possesses a tertiary amine group and three hydrolyzable methoxy groups.[1] This bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass and silicon) and organic materials. The methoxy groups hydrolyze in the presence of water to form reactive silanol groups that can bond to hydroxylated surfaces, while the diethylaminopropyl group provides a functional handle for further chemical modifications or to alter surface properties.[1][2] It is commonly used for surface modification to control adhesion, enhance biocompatibility, and immobilize biomolecules.[2]

Q2: What is the fundamental mechanism of DEAP-TMS coating formation?

A2: The formation of a DEAP-TMS coating is a two-step process:

  • Hydrolysis: The trimethoxysilyl end of the DEAP-TMS molecule reacts with water (present in the solvent or on the substrate surface) to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silicon wafer) to form stable covalent siloxane bonds (Si-O-Si). Additionally, self-condensation can occur between neighboring silanol groups of different DEAP-TMS molecules, leading to the formation of a cross-linked network.

Q3: How does DEAP-TMS differ from more common aminosilanes like (3-Aminopropyl)triethoxysilane (APTES)?

A3: The primary difference lies in the amine group. DEAP-TMS has a tertiary amine (a nitrogen atom bonded to three carbon atoms), whereas APTES has a primary amine (a nitrogen atom bonded to one carbon atom and two hydrogen atoms). This structural difference can affect the reactivity, basicity, and steric hindrance of the functional group, which in turn can influence the deposition kinetics, layer structure, and the subsequent reactivity of the coated surface.

Troubleshooting Guide

This guide addresses common problems encountered during the deposition of DEAP-TMS coatings, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Poor or Inconsistent Coating (Bare Patches) 1. Inadequate Substrate Cleaning: Organic residues or contaminants on the surface prevent uniform silane attachment. 2. Insufficient Surface Hydroxylation: The substrate lacks a sufficient density of hydroxyl (-OH) groups for the silane to bind. 3. Depleted Silane Activity: The DEAP-TMS reagent may have prematurely hydrolyzed due to improper storage.1. Rigorous Cleaning: Implement a multi-step cleaning protocol. For glass or silicon, this can include sonication in solvents like ethanol and acetone, followed by piranha solution treatment or oxygen plasma cleaning to remove organic contaminants and generate hydroxyl groups.[3] 2. Surface Activation: Treat the substrate with oxygen plasma, UV/Ozone, or a strong acid/base to increase the concentration of surface hydroxyl groups.[3] 3. Use Fresh Reagent: Always use DEAP-TMS from a freshly opened or properly stored container. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Hazy or Cloudy Appearance of the Coating 1. Excessive Silane Concentration: High concentrations can lead to uncontrolled polymerization in the solution, resulting in the deposition of aggregates and thick, non-uniform multilayers. 2. High Humidity: Excess moisture in the atmosphere or solvent can cause rapid, uncontrolled hydrolysis and self-condensation of DEAP-TMS in the bulk solution before it reaches the substrate.1. Optimize Concentration: Start with a low concentration of DEAP-TMS (e.g., 1-2% v/v in an anhydrous solvent) and incrementally increase it to find the optimal concentration for your application. 2. Control Environment: Perform the deposition in a controlled environment with low humidity, such as a glove box or a desiccator. Use anhydrous solvents for the silane solution.
Low Surface Energy (Unexpected Hydrophilicity) 1. Incomplete Reaction: The reaction time may be too short for a complete monolayer to form. 2. Suboptimal Curing: Insufficient post-deposition curing (baking) can leave unreacted silanol groups and trapped water, leading to a more hydrophilic surface. 3. Incorrect Molecular Orientation: The diethylaminopropyl groups may not be properly oriented away from the surface.1. Increase Reaction Time: Extend the immersion time of the substrate in the DEAP-TMS solution. 2. Implement Curing Step: After deposition and rinsing, cure the coated substrate in an oven (e.g., at 110-120 °C for 30-60 minutes) to promote the formation of stable siloxane bonds and remove residual water. 3. Characterize Surface: Use techniques like contact angle goniometry to assess surface energy. An increase in contact angle with water compared to the bare substrate indicates successful hydrophobic modification.
Poor Adhesion of Subsequent Layers 1. Thick, Unstable Silane Multilayer: If the DEAP-TMS layer is too thick and poorly cross-linked, it can be a weak boundary layer. 2. Chemical Incompatibility: The chemistry of the overlying material may not be compatible with the diethylamino functional group of the DEAP-TMS.1. Optimize for Monolayer: Adjust deposition parameters (concentration, time, temperature) to favor the formation of a thin, uniform monolayer. 2. Surface Characterization: Verify the presence and uniformity of the DEAP-TMS layer using techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM). 3. Consider a Different Linker: If chemical incompatibility is suspected, a different organofunctional silane may be required.

Data Presentation

Table 1: Typical Deposition Parameters for Aminosilane Coatings
ParameterTypical RangeConsiderations
Silane Concentration 1-5% (v/v) in solventHigher concentrations risk solution aggregation and multilayer formation.[4]
Solvent Anhydrous Toluene, Ethanol, IsopropanolThe choice of solvent can affect the hydrolysis rate and the final surface morphology. Ethanol is a greener alternative to toluene.
Deposition Time 30 minutes - 24 hoursLonger times may not necessarily lead to better coatings and can increase the risk of multilayer formation.
Deposition Temperature Room Temperature to 70°CElevated temperatures can accelerate the reaction but may also promote bulk polymerization.
Curing Temperature 110 - 120°CEssential for removing residual solvent and water, and for forming stable siloxane bonds.
Curing Time 30 - 60 minutesSufficient time should be allowed for the cross-linking reactions to complete.
Table 2: Expected Surface Characteristics After DEAP-TMS Deposition
Characterization TechniqueExpected OutcomeIndication
Water Contact Angle Increase compared to bare substrateSuccessful deposition of a more hydrophobic silane layer. The exact angle will depend on layer quality and density.
X-ray Photoelectron Spectroscopy (XPS) Presence of Nitrogen (N 1s) and Silicon (Si 2p) peaksConfirms the elemental composition of the deposited DEAP-TMS layer.
Atomic Force Microscopy (AFM) Smooth, uniform surface with low RMS roughnessIndicates the formation of a high-quality monolayer. Aggregates or islands suggest non-ideal deposition conditions.

Experimental Protocols

Protocol 1: Solution-Phase Deposition of DEAP-TMS on Glass or Silicon Substrates

1. Substrate Cleaning and Activation:

  • Sonication: Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Recommended): Place the dried substrates in a plasma cleaner and treat with oxygen plasma for 5-10 minutes to remove any remaining organic residues and to hydroxylate the surface.

2. Silane Solution Preparation:

  • In a clean, dry glass container inside a fume hood or glovebox, prepare a 2% (v/v) solution of DEAP-TMS in anhydrous toluene.

  • Stir the solution gently for a few minutes to ensure it is homogeneous.

3. Deposition:

  • Immerse the cleaned and activated substrates into the freshly prepared DEAP-TMS solution.

  • Seal the container to minimize exposure to atmospheric moisture.

  • Allow the deposition to proceed for 2 hours at room temperature with gentle agitation.

4. Rinsing:

  • Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

  • Follow with a rinse in isopropanol and then deionized water.

5. Curing:

  • Dry the rinsed substrates with a stream of high-purity nitrogen gas.

  • Place the substrates in an oven and cure at 110-120°C for 30-60 minutes.

6. Storage:

  • After cooling to room temperature, store the coated substrates in a clean, dry, and sealed container or a desiccator until further use.

Mandatory Visualizations

Deposition_Workflow DEAP-TMS Deposition Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Treatment Cleaning Cleaning Activation Activation Cleaning->Activation Solution_Prep Silane Solution Preparation Immersion Immersion Activation->Immersion Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing Characterization Characterization Curing->Characterization

Caption: Workflow for DEAP-TMS coating deposition.

Parameter_Influence Influence of Parameters on Coating Quality Time Deposition Time Thickness Thickness Time->Thickness Adhesion Adhesion Time->Adhesion Temperature Temperature Temperature->Thickness Defects Defects Temperature->Defects Humidity Humidity Humidity->Defects Uniformity Uniformity Humidity->Uniformity Cleaning Substrate Cleaning Cleaning->Adhesion Cleaning->Uniformity Curing Curing Curing->Adhesion Stability Stability Curing->Stability Concentration Concentration Concentration->Defects Concentration->Uniformity

Caption: Key parameters influencing DEAP-TMS coating quality.

References

Troubleshooting incomplete silanization of surfaces with aminosilanes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the silanization of surfaces with aminosilanes.

Troubleshooting Guide: Incomplete Silanization

This guide addresses specific issues that can lead to incomplete, non-uniform, or unstable aminosilane layers, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My surface is still hydrophilic after silanization. What went wrong?

A1: A hydrophilic surface, often indicated by a low water contact angle, points to a failure in the deposition of the aminosilane layer. The most common causes are related to the substrate preparation and the integrity of the silane reagent.

Potential CauseRecommended Solution
Inadequate Surface Cleaning Organic residues or contaminants can prevent the silane from reaching the surface. Thoroughly clean the substrate using methods like sonication in solvents (e.g., ethanol, acetone), piranha solution, or oxygen plasma treatment. Ensure a complete rinse with deionized water and proper drying before silanization.[1]
Insufficient Surface Hydroxylation Silanization requires a sufficient density of hydroxyl (-OH) groups on the substrate for the silane to react.[1] Activate the surface using techniques such as oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments (e.g., boiling in water, soaking in HCl or H₂SO₄).[1]
Degraded or Inactive Silane Reagent Aminosilanes are sensitive to moisture and can degrade over time.[1] Use a fresh reagent from a tightly sealed container, preferably stored under an inert atmosphere.[1] It is advisable to purchase smaller quantities to ensure freshness.[1]
Incorrect Silane Solution pH The pH of the silanization solution is critical for hydrolysis and condensation reactions. For deposition from aqueous alcohol, the solution should be adjusted to pH 4.5-5.5 with an acid like acetic acid to promote silanol formation.[2][3] Note that for aminofunctional silanes, this step may be modified or omitted.[2]

Q2: The aminosilane coating appears non-uniform, with patches or aggregates.

A2: Non-uniform coatings, sometimes described as "islands," are a frequent problem and can compromise the reliability of subsequent experimental steps.[4][5] This issue often stems from uncontrolled polymerization of the silane in the solution or on the surface.

Potential CauseRecommended Solution
Excess Water or Humidity While water is necessary for the hydrolysis of the silane's alkoxy groups, excess water leads to rapid polymerization in the solution, forming aggregates that deposit on the surface.[6][7] Use anhydrous solvents like toluene for solution-phase deposition and ensure all glassware is oven-dried.[6][8] Conducting the experiment in a low-humidity environment, such as a glove box, is recommended.[6]
High Silane Concentration An excessively high concentration of aminosilane promotes self-polymerization in the solution, leading to the deposition of unstable multilayers instead of a uniform monolayer.[1][6] Reduce the silane concentration; typical starting points are 0.5-2% for solution-phase deposition.[2][6]
Inadequate Rinsing Physisorbed (weakly bound) silane molecules and aggregates can remain if not rinsed properly, creating a thick and uneven layer.[6][7] Implement a thorough rinsing step immediately after deposition using the same anhydrous solvent (e.g., toluene) followed by ethanol or methanol to remove unbound silanes.[6][8]
Deposition Time Too Long Extended reaction times can lead to the buildup of multilayers.[9] Shorter deposition times, often just a few minutes, can be sufficient for monolayer formation.[6]

Q3: The functionalized surface loses its properties over time or after washing.

A3: The instability of an aminosilane layer, especially in aqueous media, is a significant concern.[7][10][11] This loss of functionality is often due to the hydrolysis of the siloxane bonds that anchor the silane to the surface.

Potential CauseRecommended Solution
Amine-Catalyzed Hydrolysis The amine group within the aminosilane molecule can catalyze the hydrolysis of the siloxane bonds, leading to the detachment of the layer from the surface.[7][10][11]
Incomplete Curing Insufficient curing fails to form stable, cross-linked siloxane bonds. After rinsing, cure the coated substrate at an elevated temperature (e.g., 110-120°C) to promote condensation and form robust covalent bonds.[2][8]
Weak Initial Bonding Silanes can be attached through weaker hydrogen bonds in addition to covalent siloxane bonds.[7][10] These weakly attached molecules are easily removed. A post-deposition thermal curing step is critical to convert these interactions into stable covalent bonds.[8]
Choice of Aminosilane Silanes with longer alkyl chains between the amine and the silicon atom, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), can exhibit greater hydrolytic stability because the longer chain hinders intramolecular amine-catalyzed hydrolysis.[10][11]

Frequently Asked Questions (FAQs)

Q: Should I use solution-phase or vapor-phase deposition?

A: Both methods are widely used, and the choice depends on your experimental requirements.

  • Solution-Phase Deposition: This is a more common and accessible method. However, it is highly sensitive to factors like water content, solvent purity, and silane concentration, which can affect reproducibility.[8] Uncontrolled polymerization in solution is a common cause of multilayer formation.[6]

  • Vapor-Phase Deposition: This method is generally less sensitive to variations in humidity and reagent purity and is often cited as producing more reproducible monolayers.[6][8] It is an excellent alternative for avoiding issues with silane polymerization in solution.[12]

Q: How can I verify that my silanization was successful?

A: Several surface characterization techniques can be used to confirm the presence and quality of the aminosilane layer.

Characterization MethodInformation ProvidedTypical Result for Successful Silanization
Contact Angle Goniometry Measures surface hydrophobicity.An increase in the water contact angle compared to the clean, hydrophilic substrate.[13]
Ellipsometry Measures the thickness of the deposited film.A uniform thickness corresponding to a monolayer (typically 7-10 Å for APTES).[4][13]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface.Presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks confirming the aminosilane's presence.[4][13]
Atomic Force Microscopy (AFM) Images the surface topography and measures roughness.A smooth, uniform surface is indicative of a high-quality monolayer.[4][13] Aggregates or "islands" indicate non-uniform deposition.[4]

Q: What is the optimal concentration of aminosilane to use?

A: The optimal concentration prevents polymerization in solution while providing adequate surface coverage. For solution-phase deposition, a concentration of 0.5% to 2% (v/v) in an anhydrous solvent is a common starting point.[2][6] Excessively high concentrations can lead to the formation of unstable multilayers.[1]

Q: How important is the post-deposition curing step?

A: The curing step is critical for forming a stable and durable coating. Heating the surface after silane deposition (e.g., at 110-120°C) promotes the condensation of silanol groups to form strong, covalent siloxane bonds with the surface and between adjacent silane molecules.[2][8] This step removes residual water and converts weaker hydrogen bonds into stable covalent linkages.[8]

Visual Guides and Workflows

The following diagrams illustrate key processes and logical relationships in aminosilane deposition and troubleshooting.

Troubleshooting_Workflow Troubleshooting Incomplete Silanization start Problem: Incomplete Silanization check_cleaning 1. Verify Surface Prep start->check_cleaning check_reagent 2. Check Silane Reagent check_cleaning->check_reagent Prep OK cause_cleaning Cause: Contamination or Insufficient Hydroxylation check_cleaning->cause_cleaning Issue Found check_protocol 3. Review Protocol check_reagent->check_protocol Reagent OK cause_reagent Cause: Degraded Silane (Moisture Exposure) check_reagent->cause_reagent Issue Found check_protocol->start All OK? Re-evaluate cause_protocol Cause: Non-Optimal Parameters (Concentration, Water, Curing) check_protocol->cause_protocol Issue Found solution_cleaning Solution: Use Piranha, Plasma, or UV/Ozone cause_cleaning->solution_cleaning success Successful Silanization solution_cleaning->success solution_reagent Solution: Use Fresh Silane from a Sealed Bottle cause_reagent->solution_reagent solution_reagent->success solution_protocol Solution: Use Anhydrous Solvent, Optimize Concentration & Curing cause_protocol->solution_protocol solution_protocol->success

Caption: A logical workflow for troubleshooting common issues during aminosilane deposition.

Silanization_Chemistry Aminosilane Hydrolysis and Condensation cluster_solution In Solution (Hydrolysis) cluster_surface On Surface (Condensation) silane Aminosilane (R-Si(OR')₃) silanol Silanetriol (R-Si(OH)₃) silane->silanol + 3 H₂O silanol->silane - 3 H₂O h_bond Hydrogen Bonding (Physisorption) silanol->h_bond Initial Contact water H₂O surface Hydroxylated Surface (-OH groups) h_bond->surface covalent_bond Covalent Siloxane Bond (Si-O-Si) h_bond->covalent_bond Curing (Heat) - H₂O

Caption: The chemical pathway of aminosilane reaction, from hydrolysis to covalent bonding.

Characterization_Methods Validating Surface Functionalization surface Functionalized Surface ca Contact Angle surface->ca ellipsometry Ellipsometry surface->ellipsometry xps XPS surface->xps afm AFM surface->afm hydrophobicity Wettability/ Hydrophobicity ca->hydrophobicity Measures thickness Layer Thickness ellipsometry->thickness Measures composition Elemental Composition xps->composition Determines topography Roughness/ Uniformity afm->topography Images

Caption: Relationship between characterization techniques and the surface properties they assess.

Experimental Protocols

Protocol 1: General Substrate Preparation (Glass or Silicon)

  • Solvent Cleaning: Sonicate the substrate in a sequence of acetone, then ethanol, and finally deionized (DI) water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates thoroughly under a stream of nitrogen or in an oven at 110°C.

  • Surface Activation (Hydroxylation): Choose one of the following methods to generate surface hydroxyl groups.

    • Piranha Solution (Caution: Extremely corrosive and reactive! Use proper personal protective equipment and work in a fume hood): Submerge substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes.[6][7]

    • Oxygen Plasma/UV-Ozone: Treat substrates in a plasma or UV-Ozone cleaner for 5-10 minutes to both clean and activate the surface.[1]

  • Final Rinse and Dry: After activation, rinse the substrates copiously with DI water and dry them completely in an oven at 110°C for at least 30 minutes.[10] Use immediately for the best results.

Protocol 2: Solution-Phase Aminosilanization (Anhydrous Toluene)

  • Prepare Solution: In a fume hood, prepare a 1% (v/v) solution of the aminosilane (e.g., APTES) in anhydrous toluene.[8] Ensure all glassware is oven-dried to minimize water content.

  • Immersion: Immediately immerse the freshly prepared, dry substrates into the silane solution.[1] The reaction vessel should be sealed or kept under an inert atmosphere (e.g., nitrogen or argon) to prevent ambient moisture contamination.

  • Reaction: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation.[1]

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove excess, unbound silane.[8] Follow with a brief rinse in ethanol.[8]

  • Curing: Dry the substrates under a nitrogen stream and then cure in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.[2][8]

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until use.

Protocol 3: Vapor-Phase Aminosilanization

  • Setup: Place freshly prepared, dry substrates on a holder inside a vacuum desiccator or a Schlenk flask.[7][10] Place a small, open container with 0.5 mL of the aminosilane liquid inside the chamber, ensuring it does not touch the substrates.[10]

  • Deposition: Seal the chamber and apply a vacuum to lower the pressure, which facilitates vaporization of the silane. The deposition can be carried out at room temperature or by heating the chamber to a moderate temperature (e.g., 70°C) for 1-3 hours.[8][10]

  • Post-Deposition: Vent the chamber with an inert gas (e.g., nitrogen).

  • Rinsing & Curing: Remove the substrates and rinse them with an anhydrous solvent like toluene or ethanol to remove any physisorbed silane.[8] Proceed with the curing step as described in the solution-phase protocol (Step 5).

References

Influence of solvent and water concentration on (N,N-Diethyl-3-aminopropyl)trimethoxysilane film quality.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS) film quality. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in achieving high-quality, uniform, and adherent silane films.

Troubleshooting Guides

This section addresses common issues encountered during the deposition of DEAPTMS films, providing potential causes and actionable solutions.

Issue 1: Poor Film Adhesion or Delamination

Potential Cause Troubleshooting Steps
Improper Substrate Cleaning Ensure the substrate is meticulously cleaned to remove organic contaminants and create a high density of surface hydroxyl (-OH) groups. Consider using piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or plasma cleaning for thorough surface activation.[1]
Insufficient Surface Hydroxylation The cleaning process must activate the surface by generating hydroxyl groups, which are the binding sites for the silane. If adhesion is poor, re-evaluate the cleaning and activation protocol to ensure sufficient hydroxylation.
Aged or Improperly Stored Silane DEAPTMS is sensitive to moisture and can hydrolyze and self-condense in the container over time. This leads to the formation of aggregates that deposit as a weakly bound film. Always use a fresh solution prepared from a properly stored silane.
Inadequate Curing A post-deposition curing step is crucial for forming strong covalent siloxane (Si-O-Si) bonds with the substrate and cross-linking the film. Ensure the curing temperature and time are sufficient to drive the condensation reaction and evaporate residual solvent and byproducts.
Incorrect Solvent Choice The solvent can influence the hydrolysis and condensation rates. Anhydrous solvents are generally preferred to control the reaction. The choice of solvent should be based on the desired reaction rate and the solubility of the silane.[2]

Issue 2: Hazy or Non-Uniform Film Appearance

Potential Cause Troubleshooting Steps
Silane Aggregation in Solution Premature hydrolysis and condensation of DEAPTMS in the solution lead to the deposition of polysiloxane aggregates, causing a hazy appearance. Prepare the silane solution immediately before use.
High Silane Concentration An excessively high concentration of DEAPTMS can result in the formation of multilayers and aggregates instead of a uniform monolayer. Try reducing the silane concentration in the deposition solution.
High Humidity Environment Excess moisture in the deposition environment can accelerate bulk polymerization of the silane rather than surface reaction. Conduct the deposition in a controlled, low-humidity environment (e.g., a glove box) if possible.
Inconsistent Rinsing A gentle but thorough rinsing step after deposition is critical to remove excess, physically adsorbed silane. Inconsistent rinsing can leave behind patches of unreacted silane, leading to a non-uniform film.
Substrate Surface Inhomogeneity Variations in the surface chemistry or topography of the substrate can lead to non-uniform silanization. Ensure the use of high-quality, clean substrates.

Issue 3: Inconsistent Surface Properties (e.g., Variable Contact Angles)

Potential Cause Troubleshooting Steps
Sub-Optimal Deposition Time An immersion time that is too short may not allow for the formation of a complete monolayer, while an excessively long time can lead to multilayer formation and aggregation. Optimize the deposition time for your specific substrate and conditions.
Inconsistent Reaction Temperature The temperature during deposition affects the rate of the surface reaction and the self-assembly process. Maintain a consistent and controlled temperature throughout the deposition.
Incomplete Hydrolysis A controlled amount of water is necessary to hydrolyze the methoxy groups of the silane, enabling it to bind to the surface hydroxyl groups. Ensure a trace amount of water is available for hydrolysis, but avoid excess that leads to bulk polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the DEAPTMS solution?

A1: Water is essential for the hydrolysis of the methoxysilyl groups (-Si(OCH₃)₃) on the DEAPTMS molecule to form reactive silanol groups (-Si(OH)₃). These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable covalent Si-O-Substrate bonds. They also self-condense with other silanol groups to form a cross-linked siloxane (Si-O-Si) network. However, an excessive amount of water will lead to premature and uncontrolled polymerization in the bulk solution, resulting in the formation of aggregates and a poor-quality film.[3][4]

Q2: What type of solvent should I use for DEAPTMS film deposition?

A2: Anhydrous solvents are generally recommended to control the hydrolysis and condensation reactions.[5] The choice of solvent can influence the reaction kinetics based on its polarity.[6] Common solvents for aminosilane deposition include toluene, ethanol, and isopropanol. The optimal solvent depends on the specific application and desired film characteristics. For instance, solvents with low surface energy can wet the substrate more effectively, potentially leading to better interaction between the silane and the surface hydroxyl groups.[2]

Q3: What are the recommended concentration ranges for the DEAPTMS solution?

A3: While the optimal concentration is system-dependent, a typical starting range for aminosilane solutions is between 1% and 5% (v/v) in an appropriate anhydrous solvent. Higher concentrations can lead to the formation of undesirable multilayers and aggregates.[7] It is recommended to start with a lower concentration (e.g., 1-2%) and gradually increase it while monitoring the film quality.

Q4: What are the typical curing conditions for aminosilane films?

A4: After deposition and rinsing, a thermal curing step is generally required to promote the formation of stable covalent bonds and enhance the film's durability. Typical curing temperatures range from 100°C to 120°C for 30 to 60 minutes.[8][9] The optimal curing temperature and time can vary depending on the substrate and the desired film properties.

Data Presentation

The following tables summarize recommended starting parameters for DEAPTMS film deposition based on general knowledge of aminosilane chemistry. Optimization for your specific system is crucial.

Table 1: Recommended Starting Solution Parameters

ParameterRecommended RangeNotes
DEAPTMS Concentration 1 - 5% (v/v)Start with lower concentrations to avoid aggregation.
Solvent Anhydrous Toluene, Ethanol, or IsopropanolChoice of solvent can affect reaction rates.[6]
Water Concentration Trace amounts (often from ambient humidity or solvent) to stoichiometric amounts relative to silaneStrict control is critical. Anhydrous conditions with controlled water addition are ideal.

Table 2: Recommended Deposition and Curing Parameters

ParameterRecommended RangeNotes
Deposition Time 15 - 120 minutesShorter times for monolayers, longer times risk multilayers.
Deposition Temperature Room Temperature (20-25°C)Higher temperatures can accelerate reactions but may increase aggregation.[8]
Curing Temperature 100 - 120°CEssential for forming stable covalent bonds.[9]
Curing Time 30 - 60 minutesEnsure complete solvent evaporation before curing.

Experimental Protocols

Protocol 1: General Procedure for DEAPTMS Film Deposition on a Silicon Wafer

Materials:

  • This compound (DEAPTMS)

  • Anhydrous Toluene (or other suitable solvent)

  • Deionized (DI) Water

  • Silicon Wafers (or other suitable substrate)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Nitrogen gas

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silicon wafers in Piranha solution for 30 minutes at room temperature in a fume hood. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials).

    • Thoroughly rinse the wafers with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Bake the wafers in an oven at 110°C for 30 minutes to remove any adsorbed water.[1]

  • Silane Solution Preparation:

    • In a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon), prepare a 2% (v/v) solution of DEAPTMS in anhydrous toluene.

    • Prepare the solution immediately before use to minimize hydrolysis in the container.

  • Film Deposition:

    • Immerse the cleaned and dried substrates into the freshly prepared DEAPTMS solution.

    • Allow the deposition to proceed for 30-60 minutes at room temperature.

  • Rinsing:

    • Gently remove the substrates from the silane solution.

    • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physically adsorbed silane.

    • A final rinse with ethanol or isopropanol can also be performed.

  • Curing:

    • Dry the rinsed substrates under a stream of nitrogen gas.

    • Cure the coated substrates in an oven or on a hotplate at 110-120°C for 30-60 minutes.[9]

  • Characterization (Optional but Recommended):

    • Contact Angle Measurement: Measure the water contact angle to assess the surface hydrophobicity and uniformity of the film.

    • FTIR Spectroscopy: Characterize the chemical bonds present on the surface to confirm the presence of the silane film.

    • Atomic Force Microscopy (AFM): Image the surface topography to evaluate film smoothness and uniformity.[7]

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_post Post-Treatment cluster_char Characterization sub_cleaning Substrate Cleaning (e.g., Piranha) sub_rinsing DI Water Rinse sub_cleaning->sub_rinsing sub_drying Nitrogen Dry & Bake sub_rinsing->sub_drying deposition Immerse Substrate sub_drying->deposition sol_prep Prepare DEAPTMS Solution (e.g., 2% in Toluene) sol_prep->deposition post_rinsing Solvent Rinse deposition->post_rinsing post_drying Nitrogen Dry post_rinsing->post_drying curing Curing (110-120°C) post_drying->curing char Film Quality Analysis (Contact Angle, FTIR, AFM) curing->char

Caption: Experimental workflow for DEAPTMS film deposition.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation deaptms DEAPTMS R-Si(OCH₃)₃ silanol Silanol R-Si(OH)₃ deaptms->silanol + 3H₂O water Water (H₂O) methanol Methanol (CH₃OH) silanol->methanol + 3CH₃OH silanol2 Silanol R-Si(OH)₃ surface_bond Surface Bonding Substrate-O-Si-R silanol2->surface_bond + Substrate-OH crosslink Cross-linking R-Si-O-Si-R silanol2->crosslink + R-Si(OH)₃ substrate Substrate-OH water2 surface_bond->water2 - H₂O silanol3 Another Silanol R-Si(OH)₃ water3 crosslink->water3 - H₂O

References

Technical Support Center: (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS) Monolayer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving uniform monolayer coverage with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS). Here you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may be encountered during the DEAPTMS deposition process, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my substrate still hydrophilic after silanization, indicating poor or no surface modification?

Answer: A hydrophilic surface post-silanization suggests that the DEAPTMS did not successfully bind to the substrate. The following could be the reasons:

  • Inadequate Substrate Cleaning: The presence of organic residues or other contaminants on the substrate can hinder the silanization reaction. A thorough cleaning process is critical to remove any impurities.

  • Insufficient Surface Hydroxylation: The silanization reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. If the surface is not sufficiently activated, the DEAPTMS molecules will have fewer sites to bind to.

  • Degraded DEAPTMS Reagent: DEAPTMS is sensitive to moisture and can degrade over time if not stored properly. Exposure to atmospheric moisture can cause the silane to hydrolyze and polymerize in the storage container.

  • Incorrect Silane Concentration: While a low concentration of DEAPTMS may result in incomplete coverage, an excessively high concentration can lead to the formation of multilayers and aggregates in the solution, which then deposit onto the surface as a non-uniform film.[1]

Question 2: My DEAPTMS coating is not uniform and shows patches or aggregates. What went wrong?

Answer: The formation of a non-uniform coating is a common issue and can be attributed to several factors:

  • Uncontrolled Hydrolysis and Condensation: The presence of excess water in the solvent can cause DEAPTMS to hydrolyze and self-condense in the solution before it has a chance to bind to the substrate surface. This leads to the formation of oligomers and polymers that then deposit as aggregates.[2]

  • Uneven Reaction Conditions: Inconsistent temperature across the substrate during the deposition process can lead to variable reaction rates and, consequently, a non-uniform coating.

  • Solvent Issues: The choice of solvent and its purity are crucial. Using anhydrous solvents is often recommended to control the hydrolysis of the silane.[2]

Question 3: The DEAPTMS layer shows poor adhesion and delaminates easily. How can I improve this?

Answer: Poor adhesion is typically a result of a weak covalent bond between the silane and the substrate. The following are potential causes and solutions:

  • Incomplete Covalent Bonding: The reaction time or temperature may not have been sufficient to drive the condensation reaction to completion, resulting in a weakly bound layer.

  • Presence of a Water Interlayer: If the substrate is not properly dried after the hydroxylation step, a thin layer of water can remain on the surface, preventing the formation of strong Si-O-Si bonds between the DEAPTMS and the substrate.

  • Post-deposition Curing: A post-deposition baking or curing step is often necessary to drive off any remaining water and promote the formation of a stable, cross-linked siloxane network on the surface.

Frequently Asked Questions (FAQs)

What is the mechanism of DEAPTMS binding to a substrate?

The deposition of DEAPTMS onto a hydroxylated surface occurs in two main steps:

  • Hydrolysis: The methoxy groups (-OCH3) of the DEAPTMS molecule react with trace amounts of water to form silanol groups (-Si-OH).[3][4]

  • Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent DEAPTMS molecules can cross-link with each other through siloxane bonds.[3][4]

Should I use solution-phase or vapor-phase deposition for DEAPTMS?

Both methods can be effective, and the choice depends on the specific application and available equipment.

  • Solution-phase deposition is a relatively simple method but can be sensitive to factors like water content in the solvent and silane concentration, which can lead to the formation of multilayers and aggregates.[2][5]

  • Vapor-phase deposition often results in more uniform and reproducible monolayers as it is less sensitive to variations in humidity and reagent purity.[2][6] This method typically involves heating the substrate in the presence of DEAPTMS vapor.

How should I store DEAPTMS?

DEAPTMS is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis and polymerization.[7]

What techniques can be used to characterize the DEAPTMS monolayer?

Several surface analysis techniques can be employed to verify the presence and quality of the DEAPTMS monolayer:

  • Contact Angle Measurement: A successful silanization will change the surface energy, which can be observed by measuring the water contact angle.

  • Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should be in the range of a monolayer (typically 6-10 Å for aminosilanes).[8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, nitrogen, and carbon from the DEAPTMS molecule.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity of the coating.[2]

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is paramount for achieving a uniform DEAPTMS monolayer.

  • Sonication: Sonicate the substrates (e.g., glass slides, silicon wafers) in a solution of detergent (e.g., Alconox) for 15-20 minutes, followed by thorough rinsing with deionized (DI) water.[9][10]

  • Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropyl alcohol for 10-15 minutes each to remove organic residues.[9]

  • Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110 °C.[10]

  • Surface Activation (Hydroxylation): Activate the surface to generate a high density of hydroxyl groups. Common methods include:

    • Oxygen Plasma Treatment: Expose the substrates to oxygen plasma for 2-5 minutes.[10]

    • UV/Ozone Treatment: Place the substrates in a UV/Ozone cleaner for 10-15 minutes.[9]

    • Piranha Solution: Immerse the substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry them completely under a nitrogen stream or in an oven at 110 °C. The substrates should be used immediately for silanization.[10]

Protocol 2: DEAPTMS Deposition from Solution Phase
  • Prepare the Silanization Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of DEAPTMS in an anhydrous solvent (e.g., toluene or ethanol). It is crucial to minimize the exposure of the solution to ambient moisture.[2]

  • Substrate Immersion: Immediately immerse the cleaned and activated substrates into the freshly prepared DEAPTMS solution.

  • Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature. The optimal time may need to be determined empirically.

  • Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation and remove any residual solvent and water.

  • Final Rinse: Perform a final rinse with the solvent to remove any loosely bound silane.

  • Drying: Dry the substrates under a stream of nitrogen.

Protocol 3: DEAPTMS Deposition from Vapor Phase
  • Setup: Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber. Place a small, open vial containing a few drops of DEAPTMS in the chamber, ensuring it is not in direct contact with the substrates.

  • Vapor Deposition: Evacuate the chamber to a low pressure and then place it in an oven at 70-90 °C. The heat will vaporize the DEAPTMS, allowing it to deposit on the substrate surfaces.

  • Reaction Time: Allow the deposition to proceed for 2-24 hours. Longer reaction times generally lead to more complete monolayers.[6]

  • Post-Deposition Cleaning: After the deposition, remove the substrates and rinse them with an anhydrous solvent to remove any excess, non-covalently bound silane.

  • Curing: Cure the substrates in an oven at 110-120 °C for 30-60 minutes.

Quantitative Data Summary

The optimal conditions for DEAPTMS deposition can vary depending on the substrate, solvent, and desired surface properties. The following tables provide a summary of typical experimental parameters for aminosilane deposition that can be used as a starting point for optimization.

ParameterSolution Phase DepositionVapor Phase Deposition
DEAPTMS Concentration 1-5% (v/v) in an anhydrous solventN/A (a few drops in a vial)
Solvent Anhydrous Toluene, Ethanol, or Hexane[2]N/A
Reaction Temperature Room Temperature to 60 °C[11]70-90 °C[6]
Reaction Time 30-120 minutes2-24 hours[6]
Curing Temperature 110-120 °C110-120 °C
Curing Time 30-60 minutes30-60 minutes
Characterization TechniqueTypical Expected Results for a Monolayer
Water Contact Angle A significant change from the hydrophilic bare substrate. The exact angle will depend on the surface density and orientation of the DEAPTMS molecules.
Ellipsometric Thickness 6-10 Å[8]
AFM Surface Roughness (RMS) < 1 nm for a uniform monolayer[2]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition DEAPTMS Deposition cluster_post Post-Deposition Processing cluster_char Characterization sub_cleaning Substrate Cleaning (Sonication in Solvents) sub_hydroxylation Surface Hydroxylation (Plasma, UV/Ozone, or Piranha) sub_cleaning->sub_hydroxylation sub_drying Drying (N2 stream or Oven) sub_hydroxylation->sub_drying solution_dep Solution Phase (1-2% DEAPTMS in Anhydrous Solvent) sub_drying->solution_dep vapor_dep Vapor Phase (Heated Vacuum Chamber) sub_drying->vapor_dep rinsing Rinsing (Anhydrous Solvent) solution_dep->rinsing vapor_dep->rinsing curing Curing (110-120 °C) rinsing->curing final_rinse Final Rinse & Dry curing->final_rinse characterization Surface Analysis (Contact Angle, Ellipsometry, XPS, AFM) final_rinse->characterization

Caption: Experimental workflow for DEAPTMS monolayer deposition.

troubleshooting_tree start Problem with DEAPTMS Coating q1 Is the coating non-uniform or patchy? start->q1 q2 Is the surface still hydrophilic? start->q2 q3 Does the coating show poor adhesion? start->q3 a1 Check for uncontrolled hydrolysis. Use anhydrous solvent. Ensure even heating. q1->a1 Yes a2 Verify substrate cleaning & hydroxylation. Use fresh DEAPTMS. Optimize silane concentration. q2->a2 Yes a3 Increase reaction time/temperature. Ensure complete drying before deposition. Implement post-deposition curing. q3->a3 Yes

Caption: Troubleshooting decision tree for DEAPTMS deposition issues.

References

Avoiding multilayer formation in self-assembled monolayers of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-quality, self-assembled monolayers (SAMs) of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) while avoiding the common issue of multilayer formation.

Troubleshooting Guide: Preventing Multilayer Formation

Uncontrolled multilayer formation is a frequent challenge in the self-assembly of trialkoxysilanes like DEAP-TMS. This guide addresses common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Thick, uneven, or hazy film formation Excess water in the reaction: Water in the solvent or adsorbed on the substrate surface can lead to premature and uncontrolled polymerization of DEAP-TMS in solution before it assembles on the surface.[1][2]- Use anhydrous solvents (e.g., toluene) and handle them under an inert atmosphere (e.g., nitrogen or argon).[2] - Ensure substrates are thoroughly dried before use, for example, by baking in an oven. - Consider vapor-phase deposition, which is less sensitive to trace water.[2][3]
Poor reproducibility between experiments Inconsistent reaction conditions: Minor variations in humidity, temperature, reaction time, or solution concentration can significantly impact the final film thickness and quality.[2][4]- Precisely control all experimental parameters. - For solution-phase deposition, conduct the reaction in a controlled environment like a glovebox. - Vapor-phase deposition often offers better reproducibility.[2][3]
Film instability and delamination Weak bonding to the substrate: This can result from insufficient surface activation (hydroxyl groups), or the presence of physisorbed (loosely bound) silane molecules.[4]- Ensure the substrate is properly cleaned and activated to have a high density of surface hydroxyl (-OH) groups. Common methods include piranha solution, UV/ozone, or oxygen plasma treatment. - After deposition, thoroughly rinse the substrate with the anhydrous solvent to remove non-covalently bonded molecules.[1] - Post-deposition curing (baking) can promote the formation of stable covalent siloxane bonds.[2]
Formation of aggregates on the surface Polymerization in solution: High concentrations of DEAP-TMS or the presence of excess water can cause the silane to polymerize in the bulk solution, which then deposits onto the substrate as aggregates.[5][6]- Use a low concentration of DEAP-TMS in the solution (typically 1-5% v/v).[6] - Add the silane to the solvent just before use to minimize hydrolysis and polymerization time in solution. - Again, vapor-phase deposition can mitigate this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for depositing DEAP-TMS to achieve a monolayer?

A1: Vapor-phase deposition is generally the preferred method for achieving a uniform monolayer of aminosilanes like DEAP-TMS.[2][3] This technique minimizes the uncontrolled polymerization in solution that often leads to multilayer formation in solution-phase deposition.[5][6]

Q2: How does water affect the self-assembly of DEAP-TMS?

A2: Water is necessary for the hydrolysis of the methoxy groups on the DEAP-TMS molecule to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface to form stable siloxane bonds (-Si-O-Si-). However, an excess of water will lead to extensive self-condensation of the DEAP-TMS molecules in solution, forming oligomers and polymers that result in multilayers and aggregates.[1][2]

Q3: What is the role of the solvent in the deposition process?

A3: For solution-phase deposition, an anhydrous aprotic solvent like toluene is recommended.[2] The solvent serves to dissolve the DEAP-TMS and transport it to the substrate surface. The use of an anhydrous solvent is crucial to control the amount of water present and thereby limit the extent of silane polymerization in the solution.

Q4: How long should the reaction time be for monolayer formation?

A4: The optimal reaction time can vary depending on the deposition method, temperature, and concentration. For solution-phase deposition, shorter reaction times are generally preferred to limit multilayer growth.[1][7] It is advisable to perform a time-course study to determine the point at which monolayer saturation is achieved without significant multilayer formation. For vapor-phase deposition, the deposition time is also a critical parameter to control for achieving monolayer coverage.

Q5: Is a post-deposition annealing or curing step necessary?

A5: Yes, a post-deposition curing step (e.g., baking in an oven at 100-120°C) is highly recommended.[2][4] This step promotes the condensation of the silanol groups with the substrate and with adjacent silane molecules, forming a more stable and covalently cross-linked monolayer. It also helps to remove any remaining water and solvent.

Quantitative Data Summary

While specific quantitative data for DEAP-TMS is limited in the literature, the following table summarizes the expected qualitative and quantitative effects of key experimental parameters on the resulting film thickness based on studies of similar aminosilanes like APTES.

Parameter Effect on Film Thickness Typical Monolayer Values/Conditions
Deposition Method Vapor-phase deposition strongly favors monolayer formation over solution-phase.[2][3]Vapor-phase deposition
Water Content Increasing water content leads to increased film thickness and multilayer formation.[1][2]Anhydrous solvent with trace amounts of surface-adsorbed water on the substrate.
Reaction Time Longer reaction times in solution generally result in thicker films.[1][7]Solution: 30 min - 2 hours; Vapor: Dependent on pressure and temperature.
Silane Concentration Higher concentrations in solution lead to thicker films and more aggregates.[5][6]1-5% (v/v) in anhydrous solvent.[6]
Temperature Moderate heating (e.g., 70°C in solution) can promote denser films but may also increase the rate of multilayer formation if not controlled.[2][4]Room temperature to 70°C.
Post-Deposition Curing Curing does not significantly increase thickness but improves layer stability and density.[2]100-120°C for 1 hour.

Experimental Protocols

Protocol 1: Vapor-Phase Deposition of DEAP-TMS (Recommended for Monolayers)

This method is highly recommended for achieving a uniform monolayer.

1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). b. Dry the substrate with a stream of dry nitrogen gas. c. Activate the surface to generate hydroxyl groups. This can be done using one of the following methods:

  • Oxygen Plasma: Treat the substrate in an oxygen plasma cleaner for 3-5 minutes.
  • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
  • UV/Ozone: Expose the substrate to UV/Ozone for 15-20 minutes. d. Thoroughly rinse the substrate with deionized water and dry with a stream of dry nitrogen. e. Immediately use the substrate for deposition to prevent atmospheric contamination.

2. Deposition: a. Place the cleaned and activated substrate in a vacuum desiccator or a dedicated vapor deposition chamber. b. Place a small, open vial containing 100-200 µL of DEAP-TMS inside the desiccator, ensuring it is not in direct contact with the substrate. c. Evacuate the desiccator to a low pressure (e.g., <1 Torr). d. Leave the substrate exposed to the DEAP-TMS vapor for a predetermined time (e.g., 1-4 hours). The optimal time should be determined experimentally. e. After deposition, vent the chamber with an inert gas (e.g., nitrogen).

3. Post-Deposition Treatment: a. Remove the substrate and rinse it with anhydrous toluene followed by isopropanol to remove any physisorbed molecules. b. Dry the substrate with a stream of dry nitrogen. c. Cure the substrate by baking it in an oven at 110-120°C for 1 hour.

Protocol 2: Solution-Phase Deposition of DEAP-TMS

This method is simpler but requires more stringent control to avoid multilayers.

1. Substrate Preparation: a. Follow the same substrate preparation steps (1a-1e) as in the vapor-phase protocol.

2. Deposition: a. In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of DEAP-TMS in anhydrous toluene. b. Immerse the cleaned and activated substrate in the DEAP-TMS solution. c. Allow the reaction to proceed for 30-60 minutes at room temperature.

3. Post-Deposition Treatment: a. Remove the substrate from the solution and rinse it thoroughly with anhydrous toluene to remove excess silane. b. Sonicate the substrate briefly (1-2 minutes) in fresh anhydrous toluene to remove loosely bound molecules. c. Rinse with isopropanol and dry with a stream of dry nitrogen. d. Cure the substrate by baking it in an oven at 110-120°C for 1 hour.

Visualizations

DEAP_TMS_Reaction_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DEAP-TMS (Et)2N-(CH2)3-Si(OCH3)3 Hydrolyzed_DEAP-TMS (Et)2N-(CH2)3-Si(OH)3 DEAP-TMS->Hydrolyzed_DEAP-TMS Trace Water H2O 3 H2O Methanol 3 CH3OH Hydrolyzed_DEAP-TMS_2 (Et)2N-(CH2)3-Si(OH)3 Substrate Substrate-OH SAM Substrate-O-Si-(CH2)3-N(Et)2 Substrate->SAM Hydrolyzed_DEAP-TMS_2->SAM Condensation

Caption: Reaction pathway for DEAP-TMS self-assembly on a hydroxylated surface.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deposition Phase 2: Deposition cluster_post Phase 3: Post-Treatment Start Start Cleaning Substrate Cleaning (Solvents, Sonication) Start->Cleaning Activation Surface Activation (Plasma, Piranha, or UV/Ozone) Cleaning->Activation Drying Drying (Nitrogen Stream) Activation->Drying Vapor_Deposition Vapor-Phase Deposition (Recommended) Drying->Vapor_Deposition Choose Method Solution_Deposition Solution-Phase Deposition Drying->Solution_Deposition Rinsing Rinsing (Anhydrous Solvent) Vapor_Deposition->Rinsing Solution_Deposition->Rinsing Curing Curing (Baking @ 110-120°C) Rinsing->Curing Characterization Characterization (Ellipsometry, AFM, Contact Angle) Curing->Characterization End End Characterization->End

Caption: Experimental workflow for DEAP-TMS self-assembled monolayer formation.

References

Technical Support Center: (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) for surface functionalization.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the functionalization of surfaces with DEAP-TMS.

Issue 1: Incomplete or Inconsistent Surface Coverage

  • Question: My DEAP-TMS functionalized surface shows patchy or incomplete coverage when analyzed by AFM or XPS. What are the likely causes and solutions?

  • Answer: Incomplete or inconsistent surface coverage is a frequent issue. The primary causes include:

    • Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface can hinder the silanization reaction.

    • Insufficient Surface Hydroxylation: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate. Insufficient activation will lead to poor silane grafting.

    • Presence of Moisture: While a small amount of water is necessary for the hydrolysis of the methoxy groups of the silane, excess water in the reaction solution or on the substrate can lead to premature self-condensation and polymerization of DEAP-TMS in solution, rather than on the surface. This results in the deposition of aggregates and a non-uniform film.[1]

    • Sub-optimal Reaction Conditions: Incorrect reaction time, temperature, or silane concentration can lead to incomplete monolayer formation.

    Troubleshooting Steps:

    • Improve Substrate Cleaning: Employ rigorous cleaning protocols. For silicon-based substrates, a common effective method is treatment with a "piranha" solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Ensure Proper Surface Activation: Plasma treatment (e.g., oxygen or argon plasma) or chemical oxidation can be used to generate a sufficient density of hydroxyl groups on the substrate surface.

    • Control Moisture Levels: Use anhydrous solvents (e.g., toluene) for solution-phase deposition and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. For vapor-phase deposition, ensure the reaction chamber is properly purged.

    • Optimize Reaction Parameters: Systematically vary the DEAP-TMS concentration (typically in the range of 1-5% v/v for solution deposition), reaction time (ranging from minutes to several hours), and temperature to find the optimal conditions for your specific substrate and application.

Issue 2: Poor Hydrolytic Stability of the Functionalized Layer

  • Question: The DEAP-TMS layer on my substrate degrades or detaches when exposed to aqueous environments. How can I improve its stability?

  • Answer: The hydrolytic stability of aminosilane layers is a critical concern, especially for applications in biological or aqueous media. The primary amine in some aminosilanes can catalyze the hydrolysis of the siloxane (Si-O-Si) bonds that link the silane to the substrate.[1][2] While DEAP-TMS is a tertiary amine, the general principles for improving aminosilane stability are applicable. Key factors influencing stability are:

    • Incomplete Covalent Bonding: Insufficient curing after deposition can leave the silane molecules physisorbed or weakly bound to the surface.

    • Multilayer Formation: Thick, polymerized layers can be less stable than a well-ordered monolayer, with the upper layers being more susceptible to detachment.

    • Reaction Conditions: Deposition from the vapor phase or at elevated temperatures in solution can lead to denser, more stable films.[1]

    Troubleshooting Steps:

    • Implement a Curing Step: After deposition, cure the functionalized substrates at an elevated temperature (e.g., 100-120 °C) for a sufficient duration (e.g., 30-60 minutes) to promote the formation of stable covalent siloxane bonds with the surface and cross-linking within the silane layer.

    • Optimize for Monolayer Coverage: Adjust deposition parameters (concentration, time, temperature) to favor the formation of a monolayer. Vapor-phase deposition is often preferred for achieving uniform monolayers.[3]

    • Consider the Deposition Method: Vapor-phase deposition at elevated temperatures generally produces more hydrolytically stable layers compared to solution-phase deposition at room temperature.[1]

Issue 3: High Surface Roughness or Presence of Aggregates

  • Question: AFM analysis of my DEAP-TMS functionalized surface reveals high roughness and the presence of aggregates. What causes this and how can I achieve a smoother surface?

  • Answer: A rough surface with aggregates is typically a result of uncontrolled polymerization of the silane.

    • Excess Water: As mentioned, too much water leads to silane polymerization in the bulk solution, which then deposits onto the surface as aggregates.[1]

    • High Silane Concentration: An overly concentrated DEAP-TMS solution can also promote self-condensation and multilayer formation.

    • Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition can leave physisorbed silane molecules and aggregates on the surface.

    Troubleshooting Steps:

    • Strictly Control Water Content: Use anhydrous solvents and an inert atmosphere.

    • Optimize Silane Concentration: Start with a lower concentration of DEAP-TMS and incrementally increase it if necessary.

    • Thorough Rinsing: After deposition, rinse the substrates thoroughly with the anhydrous solvent (e.g., toluene or ethanol) to remove any non-covalently bound silane. Sonication in the rinsing solvent can also be effective.

Data Presentation

The following tables summarize typical quantitative data for aminosilane functionalized surfaces. Note that specific values for DEAP-TMS may vary depending on the substrate, deposition method, and measurement conditions.

Table 1: Typical Film Thickness of Aminosilane Layers Measured by Ellipsometry

Deposition MethodAminosilaneTypical Thickness (Å)Comments
Vapor PhaseAPTES4.2 ± 0.3Monolayer coverage.
Solution Phase (Toluene)APTES> 10Variable, typically forms multilayers.
Solution Phase (Toluene)APDMES~5-10Closer to monolayer coverage.

Data for APTES and APDMES are provided as representative examples for aminosilanes. The thickness of a DEAP-TMS monolayer is expected to be in a similar range.

Table 2: Water Contact Angle on Aminosilane Functionalized Surfaces

AminosilaneDeposition MethodTypical Water Contact Angle (°)Indication
Uncoated SiO₂-< 20°Hydrophilic
APTESVapor Phase40 ± 1Successful functionalization, moderately hydrophilic.
APTESSolution Phase (Toluene)45 - 60Successful functionalization, moderately hydrophilic.

The water contact angle for a DEAP-TMS functionalized surface is expected to be in a similar range, indicating a change from a hydrophilic to a more hydrophobic surface after functionalization.

Table 3: Expected XPS Atomic Concentration Ranges for DEAP-TMS on a Silicon Oxide Substrate

ElementAtomic % (Typical Range)Notes
Si (from substrate and silane)30 - 40
O (from substrate and silane)40 - 50
C (from silane)10 - 20
N (from silane)1 - 5Key indicator of successful DEAP-TMS grafting.

These are estimated ranges and will vary based on the thickness and uniformity of the DEAP-TMS layer.

Experimental Protocols

Protocol 1: Solution-Phase Deposition of DEAP-TMS

  • Substrate Preparation:

    • Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate with a stream of dry nitrogen gas.

    • Activate the surface by treating with an oxygen plasma for 5 minutes to generate hydroxyl groups.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of DEAP-TMS in anhydrous toluene under an inert atmosphere.

    • Immerse the activated substrates in the DEAP-TMS solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature or an elevated temperature (e.g., 60-80 °C).

  • Post-Deposition Treatment:

    • Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene.

    • Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove physisorbed molecules.

    • Dry the substrates with a stream of dry nitrogen.

    • Cure the functionalized substrates in an oven at 110 °C for 30-60 minutes.

Protocol 2: Vapor-Phase Deposition of DEAP-TMS

  • Substrate Preparation:

    • Follow the same cleaning and activation procedure as in the solution-phase protocol.

  • Silanization:

    • Place the activated substrates in a vacuum deposition chamber.

    • Place a small vial containing 0.5-1 mL of DEAP-TMS in the chamber, ensuring it does not touch the substrates.

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Heat the chamber to 70-90 °C for 2-24 hours.

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen and remove the substrates.

    • Rinse the substrates with anhydrous toluene to remove any loosely bound silane.

    • Cure the substrates in an oven at 110 °C for 15-30 minutes.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_deposition DEAP-TMS Deposition cluster_post Post-Deposition Treatment cluster_characterization Characterization sub_clean Substrate Cleaning (Solvents/Sonication) sub_dry1 Drying (Nitrogen Stream) sub_clean->sub_dry1 sub_activate Surface Activation (Oxygen Plasma) sub_dry1->sub_activate solution Solution Phase sub_activate->solution Immerse in DEAP-TMS Solution vapor Vapor Phase sub_activate->vapor Expose to DEAP-TMS Vapor rinse Rinsing (Anhydrous Solvent) solution->rinse vapor->rinse dry2 Drying (Nitrogen Stream) rinse->dry2 cure Curing (Oven, 110°C) dry2->cure afm AFM cure->afm xps XPS cure->xps ellipsometry Ellipsometry cure->ellipsometry contact_angle Contact Angle cure->contact_angle

Caption: Experimental workflow for DEAP-TMS surface functionalization.

logical_relationship defect Common Defects (Patchy Coverage, Instability, Roughness) cause1 Improper Substrate Preparation defect->cause1 cause2 Moisture Contamination defect->cause2 cause3 Suboptimal Deposition Parameters defect->cause3 cause4 Insufficient Curing defect->cause4 solution1 Rigorous Cleaning & Activation cause1->solution1 solution2 Use Anhydrous Solvents & Inert Atm. cause2->solution2 solution3 Optimize Concentration, Time, & Temperature cause3->solution3 solution4 Implement Post- Deposition Curing cause4->solution4 signaling_pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation deap_tms DEAP-TMS (R-Si(OCH₃)₃) hydrolyzed_silane Hydrolyzed DEAP-TMS (R-Si(OH)₃) deap_tms->hydrolyzed_silane + 3 H₂O methanol CH₃OH hydrolyzed_silane->methanol - 3 CH₃OH covalent_bond Covalent Bond (Substrate-O-Si-R) hydrolyzed_silane->covalent_bond + Substrate-OH self_condensation Self-Condensation (R-Si-O-Si-R) hydrolyzed_silane->self_condensation + R-Si(OH)₃ water H₂O substrate Substrate-OH covalent_bond->water - H₂O self_condensation->water - H₂O water_source Trace H₂O (from surface/solvent) water_source->water

References

Improving the stability of (N,N-Diethyl-3-aminopropyl)trimethoxysilane coatings on metal substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and performance of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) coatings on metal substrates.

Troubleshooting Guides

This section addresses specific issues you may encounter during the application and testing of DEAP-TMS coatings.

Issue 1: Poor Adhesion or Coating Delamination

Q: My DEAP-TMS coating is peeling or flaking off the metal substrate. What are the common causes and solutions?

A: Poor adhesion is a frequent challenge, often stemming from inadequate surface preparation or improper application.[1][2][3][4]

Possible Causes:

  • Inadequate Surface Preparation: The number one cause of delamination is a contaminated or improperly prepared substrate surface.[2][3][4] Organic residues, oils, dust, or a weakly bound native oxide layer will prevent the silane from forming a stable bond with the metal.[5]

  • Incorrect Silane Concentration: A concentration that is too high can lead to thick, weakly cross-linked layers that are prone to failure within the silane film itself (cohesive failure).[6]

  • Insufficient Curing: Incomplete condensation of the silanol groups with the metal surface and with each other results in a weak, unstable film.[6]

  • Moisture Contamination: Applying the coating in a high-humidity environment can cause premature hydrolysis and self-condensation of the silane in solution before it can bond to the surface.[7] Conversely, a complete absence of water can prevent the necessary hydrolysis of the methoxy groups.

Solutions:

  • Optimize Surface Preparation: Implement a rigorous cleaning and activation protocol. This may include solvent degreasing, followed by an abrasive method like grit blasting or chemical etching to remove oxides and create a fresh, reactive surface.[5]

  • Adjust Silane Concentration: Start with a low concentration (e.g., 1-2% v/v) in an appropriate solvent and optimize based on performance.[6][8]

  • Ensure Proper Curing: After application, cure the coating at an elevated temperature (e.g., 110-120°C) for a sufficient duration (e.g., 30-60 minutes) to promote the formation of a stable, cross-linked siloxane network.[6][8]

  • Control Environmental Conditions: Whenever possible, perform the coating process in a controlled environment with moderate humidity (40-50% RH).[2]

Issue 2: Non-Uniform Coating or Hazy Appearance

Q: The DEAP-TMS coating on my substrate appears hazy, streaky, or has a "fisheye" or "orange peel" texture. How can I achieve a uniform, transparent film?

A: A non-uniform appearance indicates issues with coating application, uncontrolled polymerization, or surface contamination.[4][6][9]

Possible Causes:

  • Surface Contamination: Small, localized contaminants like oil, grease, or silicone can cause the coating solution to de-wet from the surface, leading to "fisheyes".[4][9]

  • Uncontrolled Polymerization: High silane concentration or excessive water in the solution can cause the silane to form large aggregates (polysiloxanes) in the solution, which then deposit as a non-uniform, hazy layer.[6][10][11]

  • Improper Application Technique: Uneven application, whether by dipping, spraying, or spinning, can result in variations in coating thickness. For spray applications, incorrect pressure or distance from the substrate can cause an "orange peel" effect.[4][9]

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the silane may not have enough time to properly orient and bond to the surface, leading to a rough or uneven film.[4]

Solutions:

  • Thorough Surface Cleaning: Ensure the substrate is scrupulously clean. Use appropriate solvents and cleaning procedures to remove all potential contaminants.[9]

  • Control Silane Solution: Prepare fresh silane solutions before use. Control the amount of water to facilitate hydrolysis without causing excessive polymerization. For aqueous alcohol solutions, adjusting the pH to 4.5-5.5 can help control the hydrolysis and condensation rates.[8][12]

  • Refine Application Method: Ensure a smooth and even application. If dipping, withdraw the substrate at a slow, constant rate. For spraying, optimize the nozzle, pressure, and distance to achieve a fine, even mist.[9]

  • Optimize Curing Profile: Avoid excessively rapid heating, which can trap solvent and create defects. A gradual ramp-up to the final curing temperature is often beneficial.[3]

Issue 3: Coating Instability in Aqueous Media

Q: My DEAP-TMS coating degrades or loses its functionality when exposed to water or buffer solutions. How can I improve its hydrolytic stability?

A: The loss of aminosilane layers in aqueous media is a known issue, often attributed to the hydrolysis of the siloxane bonds, a process that can be catalyzed by the amine functionality itself.[10][11][13]

Possible Causes:

  • Amine-Catalyzed Hydrolysis: The amino group in the silane molecule can catalyze the breakdown of the Si-O-Si (siloxane) bonds that hold the coating together and to the substrate.[10][13] This is particularly an issue with γ-aminopropylsilanes due to the formation of a stable five-membered ring intermediate.[10]

  • Incomplete Cross-Linking: A poorly cross-linked silane network has more unreacted silanol groups and is more susceptible to water penetration and subsequent hydrolysis.

  • Porous Coating Structure: A less dense coating allows water molecules to more easily reach the silane-substrate interface, promoting delamination.[7]

Solutions:

  • Optimize Deposition Conditions: Preparing the silane layer in an anhydrous solvent at an elevated temperature can result in denser, more hydrolytically stable films.[10][11][13]

  • Ensure Complete Curing: A thorough curing step is critical to maximize the degree of cross-linking within the silane layer, making it more resistant to water ingress.[6]

  • Consider a Bilayer System: Applying a more hydrophobic topcoat (e.g., an epoxy primer) over the DEAP-TMS layer can provide a physical barrier against water, protecting the underlying silane film.

  • Structural Modification (Advanced): Research has shown that the stability of aminosilanes can be influenced by the length of the alkyl chain between the silicon atom and the amino group.[13] While not a simple procedural fix, this highlights the inherent chemical properties at play.

Logical Troubleshooting Workflow

This diagram provides a step-by-step decision-making process for troubleshooting common DEAP-TMS coating issues.

Caption: Troubleshooting workflow for DEAP-TMS coating defects.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step for ensuring a stable DEAP-TMS coating? A: Unanimously, the most critical step is substrate preparation. A chemically clean and active surface is paramount for the formation of strong, covalent bonds between the silane and the metal substrate.[2][3][5]

Q2: What is the role of water in the silane solution? A: Water is essential for the hydrolysis of the methoxy groups (-OCH₃) on the DEAP-TMS molecule to form reactive silanol groups (-Si-OH).[7][12] These silanol groups then condense with hydroxyl groups on the metal surface and with each other to form a stable, cross-linked network. However, too much water can lead to premature self-condensation in the solution.[6]

Q3: What is the optimal pH for a DEAP-TMS solution? A: For aminosilanes, the amino group can act as an internal catalyst for hydrolysis, making them less dependent on an acidic pH than other silanes.[10][14] However, if preparing a solution in an aqueous alcohol, a slightly acidic pH of 4.5-5.5 is often recommended to control the hydrolysis rate.[8]

Q4: Can I reuse a prepared DEAP-TMS solution? A: It is not recommended. Once hydrolyzed, silane solutions have a limited pot life. The silanol groups will continue to self-condense over time, leading to the formation of oligomers and polymers in the solution, which will result in a poor-quality coating.[14] Always use freshly prepared solutions for best results.

Q5: How thick should my DEAP-TMS coating be? A: For most coupling agent applications, a thin layer, often on the order of a monolayer, is desired.[6] Thick films can be weak due to incomplete cross-linking and may fail cohesively. The goal is to create a dense, well-bonded interface, not a thick barrier.

Data Presentation

Table 1: Influence of Key Process Parameters on DEAP-TMS Coating Quality
ParameterTypical RangeLow Value EffectHigh Value EffectImpact on Stability
Silane Concentration 0.5 - 5% (v/v)Incomplete surface coverage, poor adhesion.Thick, weak, non-uniform layers; potential for cohesive failure.[6]High concentration can decrease stability.
Solution pH (Aqueous) 4.5 - 10Slower hydrolysis (for non-aminosilanes).Faster condensation, reduced pot life.[12]Aminosilanes are relatively stable in aqueous solutions.[14][15]
Curing Temperature 100 - 120 °CIncomplete condensation, poor cross-linking, poor adhesion.Can make the coating brittle if excessive.Proper curing is critical for hydrolytic stability.[6]
Curing Time 15 - 60 minIncomplete reaction, weak film.Generally minimal negative effects unless temperature is also excessive.Longer times at optimal temperature ensure maximum cross-linking.
Humidity (Application) 40 - 60% RHInsufficient water for hydrolysis (in anhydrous systems).Premature hydrolysis and polymerization in solution.[7]High humidity during application is detrimental to film quality.

Experimental Protocols

Protocol 1: Surface Preparation of Aluminum Substrates
  • Degreasing: Sonicate the aluminum substrates in a bath of acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

  • Alkaline Etching: Immerse the substrates in a 5% (w/v) sodium hydroxide (NaOH) solution at 60°C for 1-2 minutes to remove the native oxide layer.

  • Rinsing: Immediately and thoroughly rinse with DI water to remove all traces of NaOH.

  • Acid Desmutting: Dip the substrates in a 30% (v/v) nitric acid (HNO₃) solution for 30 seconds to remove any surface smut left from the alkaline etch.

  • Final Rinse: Rinse extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to ensure a dry, reactive surface.[5]

Protocol 2: DEAP-TMS Coating via Dip-Coating
  • Solution Preparation: Prepare a 2% (v/v) solution of DEAP-TMS in a 95:5 (v/v) ethanol/water mixture. Adjust the pH to approximately 5.0 using acetic acid. Stir the solution for at least 5 minutes to allow for hydrolysis.[8]

  • Immersion: Immerse the pre-cleaned and dried aluminum substrates into the freshly prepared silane solution.

  • Dwell Time: Allow the substrates to remain in the solution for 2-3 minutes with gentle agitation.[8]

  • Withdrawal: Withdraw the substrates from the solution at a slow, constant speed to ensure a uniform coating.

  • Rinsing: Briefly rinse the coated substrates with fresh ethanol to remove any excess, physisorbed silane.[8]

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[6]

Protocol 3: Coating Characterization
  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and analysis software.

  • Droplet Deposition: Place a 5 µL droplet of DI water onto the surface of the cured DEAP-TMS coating.

  • Image Capture: Immediately capture an image of the droplet profile.

  • Angle Measurement: Use the software to measure the angle formed at the three-phase (solid-liquid-vapor) contact point.

  • Analysis: Perform measurements at a minimum of five different locations on the surface to assess uniformity. A stable and consistent contact angle indicates a uniform coating. A lower contact angle compared to the bare substrate suggests successful silanization.

  • Cell Setup: Use a standard three-electrode electrochemical cell, with the coated metal substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Electrolyte: Use a corrosive medium, typically a 3.5% NaCl solution, as the electrolyte.

  • Stabilization: Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency). A high impedance value at low frequencies (e.g., |Z| at 0.01 Hz) is indicative of good corrosion resistance and a stable, protective coating.

Signaling Pathways & Workflows

Silane Coating Formation Mechanism

This diagram illustrates the key chemical steps involved in the formation of a stable silane coating on a metal surface.

Caption: Mechanism of silane hydrolysis, surface bonding, and cross-linking.

References

Validation & Comparative

A Comparative Guide to Surface Functionalization: (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES) vs. (3-Aminopropyl)triethoxysilane (APTES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from biocompatible implants and targeted drug delivery to biosensors and diagnostics. Aminosilanes are a critical class of coupling agents used to introduce reactive amine functionalities onto hydroxylated surfaces such as glass, silica, and metal oxides. This guide provides a detailed comparison of two aminosilanes: the commonly used (3-Aminopropyl)triethoxysilane (APTES) and the tertiary aminosilane (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTES).

While APTES is extensively characterized and widely employed, DEAPTES offers a different flavor of surface amine—a tertiary amine—which can influence surface properties and subsequent reactivity. This comparison aims to provide an objective overview based on available experimental data and theoretical considerations to assist researchers in selecting the appropriate silane for their specific application.

At a Glance: DEAPTES vs. APTES

FeatureThis compound (DEAPTES)(3-Aminopropyl)triethoxysilane (APTES)
Amine Type Tertiary AminePrimary Amine
Hydrolyzable Groups Trimethoxy (-OCH₃)Triethoxy (-OCH₂CH₃)
Reactivity of Amine Nucleophilic, acts as a proton scavenger. Less prone to hydrogen bonding with the surface.Nucleophilic and capable of hydrogen bonding. Can be readily functionalized with NHS esters, etc.
Surface Charge Expected to be less positive at neutral pH compared to protonated primary amines.Can be protonated (-NH₃⁺) to create a positively charged surface at neutral or acidic pH.[1]
Hydrolytic Stability Potentially more stable due to the tertiary amine being a weaker catalyst for siloxane bond hydrolysis.Stability can be an issue as the primary amine can catalyze the hydrolysis of siloxane bonds.[2]
Common Applications Used as a coupling agent and for synthesis of advanced materials.[3]Widely used for surface functionalization for biomolecule immobilization, cell adhesion studies, and biosensors.[4]

Quantitative Performance Comparison

Direct comparative experimental data for DEAPTES is limited in publicly available literature. The following tables summarize typical performance metrics for APTES-modified surfaces and provide expected or inferred performance for DEAPTES based on its chemical structure.

Water Contact Angle

The water contact angle is a measure of the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface.

SilaneSubstrateTypical Water Contact Angle (°)Reference
APTES Silicon Wafer/Glass40 - 70[5]
DEAPTES Silicon Wafer/GlassExpected to be slightly more hydrophobic than APTES due to the presence of two ethyl groups.-
Zeta Potential & Surface Charge

Zeta potential is an indicator of the surface charge of a material in a particular medium. For aminosilanes, this is highly dependent on the pH of the surrounding environment.

SilaneSubstrateTypical Zeta Potential at Neutral pH (mV)Reference
APTES Silica/GlassPositive (can be protonated to -NH₃⁺)[1]
DEAPTES Silica/GlassExpected to be less positive than APTES as tertiary amines are generally less basic than primary amines.-
Film Thickness

The thickness of the deposited silane layer can be controlled by deposition parameters. Monolayer formation is often desired for precise surface functionalization.[4]

SilaneDeposition MethodTypical Monolayer Thickness (nm)Reference
APTES Vapor or Solution Phase0.7 - 2.0[4]
DEAPTES Vapor or Solution PhaseExpected to be in a similar range to APTES for monolayer coverage.-

Theoretical and Structural Differences

The primary structural difference between DEAPTES and APTES lies in the nature of the terminal amine group. This seemingly small change has significant implications for the resulting surface chemistry.

APTES possesses a primary amine (-NH₂), which has two protons available for hydrogen bonding and for reactions. This primary amine can be easily protonated to form an ammonium ion (-NH₃⁺), rendering the surface positively charged at neutral or acidic pH. This positive charge is often utilized for the electrostatic immobilization of negatively charged biomolecules like DNA. However, the primary amine can also participate in the hydrolysis of the siloxane bonds that anchor the silane to the surface, potentially leading to reduced long-term stability of the coating.[2]

DEAPTES , on the other hand, has a tertiary amine (-N(CH₂CH₃)₂). The lone pair of electrons on the nitrogen is more sterically hindered by the two ethyl groups, which can affect its reactivity and interaction with the surface and surrounding molecules. Tertiary amines are generally less prone to acting as catalysts for the hydrolysis of siloxane bonds, which may lead to a more hydrolytically stable functionalized surface.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are representative protocols for surface modification with APTES and a proposed protocol for DEAPTES.

Protocol 1: Surface Amination via APTES Silanization (Solution Phase)

Materials:

  • Substrates (e.g., silicon wafers with a native oxide layer, glass coverslips)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene or Ethanol

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes at room temperature to remove organic residues and generate surface silanol (-OH) groups.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.

  • Aminosilanization:

    • Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene or ethanol in a clean, dry reaction vessel.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Remove the substrates from the APTES solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.

    • Rinse the substrates with DI water.

    • Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of covalent siloxane bonds.

    • Store the functionalized substrates in a desiccator until use.

Protocol 2: Proposed Surface Amination via DEAPTES Silanization (Solution Phase)

Materials:

  • Substrates (e.g., silicon wafers with a native oxide layer, glass coverslips)

  • This compound (DEAPTES)

  • Anhydrous Toluene

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Follow the same procedure as for the APTES protocol.

  • Aminosilanization:

    • Prepare a 1-2% (v/v) solution of DEAPTES in anhydrous toluene in a clean, dry reaction vessel. The trimethoxy groups of DEAPTES are more reactive towards hydrolysis than the triethoxy groups of APTES, so a strictly anhydrous solvent is recommended.

    • Immerse the cleaned and dried substrates in the DEAPTES solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Remove the substrates from the DEAPTES solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.

    • Rinse the substrates with DI water.

    • Cure the substrates in an oven at 110°C for 30-60 minutes.

    • Store the functionalized substrates in a desiccator.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_output Functionalized Surface Substrate Substrate (e.g., Glass, SiO2) Cleaning Piranha Cleaning Substrate->Cleaning Hydroxylation Surface Hydroxylation (-OH groups) Cleaning->Hydroxylation Immersion Immersion Hydroxylation->Immersion APTES_sol APTES Solution APTES_sol->Immersion DEAPTES_sol DEAPTES Solution DEAPTES_sol->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing (110°C) Rinsing->Curing APTES_surface APTES-Modified Surface (-NH2 terminal) Curing->APTES_surface DEAPTES_surface DEAPTES-Modified Surface (-N(Et)2 terminal) Curing->DEAPTES_surface

References

A Comparative Guide to Aminosilane Functionalization of Magnetic Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of magnetic nanoparticles (MNPs) is a critical step in their application for drug delivery, diagnostics, and therapeutics. Aminosilanes are among the most common reagents for introducing amine groups onto the surface of MNPs, which can then be used for the covalent attachment of drugs, targeting ligands, or other biomolecules. This guide provides a comparative analysis of commonly used aminosilanes for MNP functionalization, supported by experimental data and protocols to aid in the selection of the most suitable surface modification strategy.

Comparison of Common Aminosilanes

The choice of aminosilane can significantly impact the physicochemical properties and subsequent performance of the functionalized MNPs. The most widely studied aminosilanes for this purpose are (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APS or APTMS). Other silanes, such as N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (KH-792), offer different functionalities and may be advantageous for specific applications.

Below is a summary of their key characteristics based on published experimental data.

AminosilaneChemical StructureKey Features & Performance Characteristics
(3-Aminopropyl)triethoxysilane (APTES) NH₂-(CH₂)₃-Si-(OC₂H₅)₃- Most commonly used aminosilane for MNP functionalization.[1][2] - Forms a covalent bond with the hydroxyl groups on the MNP surface.[1] - Can be prone to self-condensation and multilayer formation, which requires careful control of reaction conditions.[1] - Functionalization can be performed directly on the MNP surface or after precoating with a silica layer.[1][3] - The silica precoating often leads to a higher density of surface amino groups.[1][4]
(3-Aminopropyl)trimethoxysilane (APS or APTMS) NH₂-(CH₂)₃-Si-(OCH₃)₃- Similar in structure and reactivity to APTES, with methoxy groups instead of ethoxy groups. - The hydrolysis rate of methoxy groups is generally faster than that of ethoxy groups, which can influence the coating process. - Used for the surface modification of superparamagnetic maghemite nanoparticles.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (KH-792) NH₂-(CH₂)₂-NH-(CH₂)₃-Si-(OCH₃)₃- Contains both a primary and a secondary amine group, offering more sites for subsequent conjugation. - Can lead to a more efficient surface functionalization as indicated by a higher isoelectric point change.[5]
(3-mercaptopropyl)trimethoxysilane (MPTMS) HS-(CH₂)₃-Si-(OCH₃)₃- Introduces thiol (-SH) groups instead of amino groups. - Thiol groups offer a different reactive handle for conjugation, for example, with maleimide-functionalized molecules or for binding to gold nanoparticles.[3][6] - Provides a comparative baseline for the effect of the functional group on the properties of the MNPs.[3]

Quantitative Performance Data

The following tables summarize quantitative data extracted from various studies, comparing the impact of different aminosilane functionalization strategies on the key properties of magnetic nanoparticles.

Table 1: Effect of Functionalization on Particle Size and Magnetic Properties
Nanoparticle SystemAminosilaneFunctionalization MethodMean Particle Size (nm)Saturation Magnetization (emu/g)Reference
Fe₃O₄Uncoated-10.841.4[7]
Fe₃O₄APTESDirect-18-20[7]
Fe₃O₄@SiO₂APTESIndirect (Silica pre-coat)40-100-[3]
Fe₃O₄MPTMSDirect--[3]
Fe₃O₄@SiO₂MPTMSIndirect (Silica pre-coat)50-110-[3]
Ni₀.₂Fe₂.₈O₄Uncoated---[8]
Ni₀.₂Fe₂.₈O₄AminosilaneDirect-Slightly reduced[8][9]
Fe₃O₄APTESDirect30-40 (core) to 45-55 (coated)-[10]
Fe₃O₄APTESDirect-69[11]

Note: A reduction in saturation magnetization is commonly observed after surface coating due to the presence of a non-magnetic layer.[2][8]

Table 2: Surface Charge and Coating Efficiency
Nanoparticle SystemAminosilane/CoatingZeta Potential (mV) at pH 7.4Isoelectric Point (IEP)Coating AmountReference
SPIO@SiO₂-NH₂AminosilanePositive--[12]
SPIO@SiO₂SilicaNegative--[12]
Bare SPIO-Negative--[12]
BSHF-SiAPTES-Increased-[1]
Fe₃O₄@APTS-PyAPTES derivative--8% (by TGA)[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and consistent MNP functionalization. Below are representative protocols for direct and indirect aminosilanization.

Protocol 1: Direct Functionalization of Fe₃O₄ Nanoparticles with APTES

This protocol is adapted from a method for the direct reaction of APTES with the surface of magnetite nanoparticles.[3]

Materials:

  • Fe₃O₄ nanoparticles (MNPs)

  • Ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized water

Procedure:

  • Disperse 40 mL of a 2 g/L aqueous suspension of Fe₃O₄ nanoparticles in 40 mL of ethanol.

  • Add 1.6 mL of a 2% (v/v) solution of APTES to the nanoparticle suspension.

  • Maintain the reaction mixture at a constant temperature of 50°C for 24 hours with continuous stirring.

  • After the reaction, magnetically separate the functionalized nanoparticles.

  • Wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted silane and by-products.

  • Finally, redisperse the APTES-functionalized MNPs in the desired solvent for storage or further use.

Protocol 2: Indirect Functionalization via a Silica Shell (Stöber Method) followed by Aminosilanization

This two-step process involves first coating the MNPs with a silica layer, followed by functionalization with an aminosilane.[3][13]

Step 1: Silica Coating of MNPs

  • Disperse a known amount of MNPs in a mixture of ethanol and deionized water.

  • Add aqueous ammonia solution to catalyze the reaction.

  • Add tetraethyl orthosilicate (TEOS) dropwise while vigorously stirring the mixture.

  • Allow the reaction to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 40°C).[3]

  • Magnetically collect the silica-coated MNPs (Fe₃O₄@SiO₂) and wash them with ethanol and water.

Step 2: Aminosilanization of Silica-Coated MNPs

  • Disperse the Fe₃O₄@SiO₂ nanoparticles in an ethanol-water mixture.

  • Add the desired aminosilane (e.g., APTES or APS).

  • The reaction can be carried out under similar conditions as the direct functionalization or as specified in the literature.[3]

  • After the reaction, magnetically separate the aminosilane-functionalized silica-coated MNPs (Fe₃O₄@SiO₂-NH₂).

  • Wash the particles thoroughly with ethanol and water.

Visualizing the Functionalization Process

The following diagrams illustrate the workflows for the direct and indirect functionalization of magnetic nanoparticles.

Direct_Functionalization_Workflow MNP Magnetic Nanoparticle (Fe₃O₄) Dispersion Disperse in Ethanol/Water MNP->Dispersion Silane_Addition Add Aminosilane (e.g., APTES) Dispersion->Silane_Addition Reaction React at 50°C for 24h Silane_Addition->Reaction Separation Magnetic Separation Reaction->Separation Washing Wash with Ethanol & Water Separation->Washing Final_Product Functionalized MNP (Fe₃O₄-NH₂) Washing->Final_Product

Caption: Workflow for the direct aminosilane functionalization of magnetic nanoparticles.

Indirect_Functionalization_Workflow cluster_step1 Step 1: Silica Coating cluster_step2 Step 2: Aminosilanization MNP Magnetic Nanoparticle (Fe₃O₄) Dispersion1 Disperse in Ethanol/Water/Ammonia MNP->Dispersion1 TEOS_Addition Add TEOS Dispersion1->TEOS_Addition Reaction1 React at 40°C TEOS_Addition->Reaction1 Silica_MNP Silica-Coated MNP (Fe₃O₄@SiO₂) Reaction1->Silica_MNP Dispersion2 Disperse Fe₃O₄@SiO₂ in Ethanol/Water Silica_MNP->Dispersion2 Silane_Addition Add Aminosilane Dispersion2->Silane_Addition Reaction2 React Silane_Addition->Reaction2 Final_Product Functionalized MNP (Fe₃O₄@SiO₂-NH₂) Reaction2->Final_Product

Caption: Workflow for the indirect aminosilane functionalization via a silica pre-coating.

Conclusion

The selection of an appropriate aminosilane and functionalization strategy is paramount for the successful development of magnetic nanoparticles for biomedical applications. While APTES remains a popular choice, the specific application should guide the decision. For instance, if a high density of amine groups is required, an indirect method with a silica precoating might be preferable.[1] For applications requiring alternative conjugation chemistries, thiol-functionalized silanes like MPTMS present a viable option.[3] It is essential to thoroughly characterize the functionalized nanoparticles to ensure the desired surface properties have been achieved and to understand how the modification has affected key parameters such as particle size and magnetic response. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research and development needs.

References

A Comparative Guide to Silane Coupling Agents for Enhanced Polymer Composite Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the development of advanced polymer composites, achieving a robust interface between the inorganic reinforcing filler and the organic polymer matrix is paramount to realizing superior mechanical and thermal properties. The inherent incompatibility between hydrophilic fillers (like glass fibers or silica) and hydrophobic polymers often leads to poor stress transfer and diminished performance. Silane coupling agents are bifunctional molecules that act as molecular bridges at this interface, significantly enhancing adhesion and, consequently, the overall performance of the composite material.[1][2][3]

This guide provides a comparative analysis of common silane coupling agents, supported by experimental data, to assist researchers and materials scientists in selecting the optimal agent for their specific composite system.

Performance Benchmark: A Quantitative Comparison

The effectiveness of a silane coupling agent is contingent on its chemical structure, particularly its organofunctional group, which must be compatible with the polymer matrix.[4] The following table summarizes representative data on the mechanical and thermal properties of polymer composites enhanced with different silane coupling agents.

Silane Coupling AgentFunctional GroupPolymer MatrixFillerTensile Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)Thermal Stability (Onset of Degradation, °C)
Control (No Silane) N/ARubberSilica~12.0[5]N/A~550[5]~350[5]
APTES (Aminopropyltriethoxysilane)AminoRubberSilica~18.5[5]N/A~450[5]~365[5]
MPTMS (Mercaptopropyltrimethoxysilane)MercaptoRubberSilica~20.0[5]N/A~480[5]~370[5]
VTMS (Vinyltrimethoxysilane)VinylRubberSilica~16.5[5]N/A~500[5]~360[5]
TESPT (Bis[3-(triethoxysilyl)propyl]tetrasulfide)TetrasulfideRubberSilica~20.5[5]N/A~430[5]~380[5]
Amino Silane (APS) AminoPolypropylene (PP)Silica28.3[6]1.41[6]N/AN/A
Epoxy Silane (EHTMS) EpoxyPolypropylene (PP)Silica26.5[6]1.35[6]N/AN/A
Methacryloxy Silane (MPS) MethacryloxyPolypropylene (PP)Silica26.9[6]1.38[6]N/AN/A

Key Observations:

  • Sulfur-Containing Silanes (TESPT, MPTMS): These agents typically show the most significant improvements in tensile strength and modulus in sulfur-cured elastomer composites. Their sulfur groups can co-react with the rubber during vulcanization, creating a stronger filler-polymer network.[5]

  • Amino Silanes (APTES/APS): With their amine functional groups, these silanes provide a good balance of properties and are particularly effective in enhancing adhesion in various systems, including polypropylene and epoxy resins.[5][6][7] In a study on silica/polypropylene composites, the amino-functionalized silane demonstrated the highest mechanical and thermal properties.[6][8]

  • Vinyl Silanes (VTMS): The vinyl group can participate in free-radical polymerization, making VTMS suitable for peroxide-cured elastomers and polyolefins like polyethylene and polypropylene.[7][9]

  • Epoxy and Methacryloxy Silanes: These are highly effective in resin systems where their functional groups can react directly with the polymer matrix, such as epoxy resins and acrylic-based materials, respectively.[7][9]

Mechanism of Interfacial Adhesion

Silane coupling agents function by creating a durable chemical bridge between the inorganic filler and the organic polymer matrix. This process involves a two-step reaction mechanism.[1][10][11]

  • Hydrolysis and Condensation: The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable, covalent oxane bonds (Si-O-Filler). They can also self-condense to form a polysiloxane network on the filler surface.[10][11][12]

  • Interfacial Coupling: The organofunctional group of the silane, which is tailored to be compatible with the polymer matrix, then reacts or physically entangles with the polymer chains during the compounding or curing process. This creates a strong bond across the interface, enabling efficient stress transfer from the flexible polymer to the rigid filler.[1][10]

G cluster_0 Step 1: Reaction with Filler Surface cluster_1 Step 2: Interaction with Polymer Matrix Silane Silane Coupling Agent (R-Si(OR')₃) Hydrolysis Hydrolysis (+H₂O) Silane->Hydrolysis Silanol Reactive Silanol (R-Si(OH)₃) Hydrolysis->Silanol Condensation Condensation with Filler (-H₂O) Silanol->Condensation Siloxane Stable Siloxane Bridge (Filler-O-Si-R) Condensation->Siloxane Filler Inorganic Filler Surface with -OH groups Filler->Condensation Coupling Coupling/Entanglement Siloxane->Coupling Organofunctional Group (R) interacts with polymer Polymer Polymer Matrix Polymer->Coupling Composite Reinforced Composite (Strong Interface) Coupling->Composite G cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation A 1. Filler Pre-treatment (Drying) B 2. Silane Solution Preparation A->B C 3. Filler Surface Treatment (Silanization) B->C D 4. Drying & Curing of Treated Filler C->D E 5. Compounding (Melt-Mixing with Polymer) D->E F 6. Specimen Fabrication (Compression/Injection Molding) E->F G 7. Performance Testing F->G H Mechanical Tests (Tensile, Flexural, Impact) G->H I Thermal Analysis (TGA, DSC) G->I J Morphological Analysis (SEM) G->J

References

Efficiency of (N,N-Diethyl-3-aminopropyl)trimethoxysilane in enzyme immobilization compared to glutaraldehyde method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzyme immobilization is a critical technique in various biotechnological applications, enhancing enzyme stability, reusability, and facilitating continuous processes. The choice of immobilization method significantly impacts the final biocatalyst's performance. This guide provides an objective comparison between two common covalent immobilization strategies: the use of (N,N-Diethyl-3-aminopropyl)trimethoxysilane for surface modification and the traditional glutaraldehyde method.

Principles of the Immobilization Methods

This compound belongs to the class of organofunctional silanes used to modify surfaces, typically silica-based supports. The trimethoxysilane groups hydrolyze to form silanols, which then condense with hydroxyl groups on the support surface, creating a stable covalent bond. The aminopropyl chain exposes primary or, in this specific case, tertiary amine functionalities on the surface, which can then be used to covalently bind enzymes, often with the aid of a crosslinking agent like glutaraldehyde.

The glutaraldehyde method is one of the most widely used techniques for enzyme immobilization.[1] Glutaraldehyde is a bifunctional crosslinking agent that reacts with primary amino groups (e.g., the ε-amino group of lysine residues) on the enzyme surface and an amino-functionalized support.[2][3] This forms a stable Schiff base linkage, covalently attaching the enzyme to the support.[4]

Experimental Protocols

Method 1: Immobilization using this compound and Glutaraldehyde

This method involves a two-step process: surface functionalization with the aminosilane followed by enzyme immobilization using glutaraldehyde.

Materials:

  • Support material (e.g., silica gel, glass beads)

  • This compound

  • Toluene, anhydrous

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer (pH 7.0)

  • Enzyme solution

  • Ethanol

  • Deionized water

Protocol:

  • Support Activation:

    • Wash the support material with a suitable solvent (e.g., ethanol) and dry it at 110°C for 2 hours.

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the dried support in the silane solution and reflux for 4 hours with gentle stirring.

    • After refluxing, wash the support thoroughly with toluene and then ethanol to remove any unreacted silane.

    • Dry the functionalized support at 80°C for 2 hours.

  • Glutaraldehyde Activation:

    • Immerse the amino-functionalized support in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0).

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the support extensively with deionized water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add the glutaraldehyde-activated support to the enzyme solution.

    • Incubate for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.

    • After immobilization, separate the support from the solution and wash it with buffer to remove any unbound enzyme.

    • The amount of immobilized protein can be determined by measuring the protein concentration in the supernatant before and after the immobilization process.

Method 2: Glutaraldehyde Immobilization on an Amino-Functionalized Support

This method is a more direct approach where a support already containing amino groups is activated with glutaraldehyde.

Materials:

  • Amino-functionalized support (e.g., amino-agarose, chitosan beads)

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer (pH 7.0)

  • Enzyme solution

  • Deionized water

Protocol:

  • Support Activation:

    • Wash the amino-functionalized support with phosphate buffer (pH 7.0).

    • Prepare a 2.5% (v/v) glutaraldehyde solution in the same buffer.

    • Add the support to the glutaraldehyde solution and incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the support thoroughly with deionized water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the enzyme in phosphate buffer (pH 7.0).

    • Add the activated support to the enzyme solution.

    • Incubate for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.

    • Separate the immobilized enzyme from the solution and wash with buffer to remove unbound enzyme.

Performance Comparison: Data Summary

The following table summarizes typical performance metrics for enzyme immobilization using aminosilane-glutaraldehyde and direct glutaraldehyde methods. The exact values can vary significantly depending on the enzyme, support, and specific experimental conditions.

Performance MetricThis compound + GlutaraldehydeGlutaraldehyde MethodKey Considerations
Immobilization Yield (%) Generally high (can be > 80%)Varies widely (50-90%)Dependent on surface chemistry and enzyme characteristics.
Retained Activity (%) Typically 50-90%Can be lower due to potential for enzyme distortion by the crosslinker.The silane spacer can provide a more favorable microenvironment.
Reusability Excellent, often retaining > 50% activity after 10-15 cycles.[5]Good, but may show a slightly faster decline in activity over repeated uses.Covalent linkage in both methods provides good stability.
Thermal & pH Stability Generally enhanced compared to the free enzyme.Also enhanced, but the degree of stabilization can be variable.Multipoint attachment can increase rigidity and stability.

Visualizing the Processes

To better understand the workflows and chemical interactions, the following diagrams are provided.

experimental_workflow cluster_silane This compound Method cluster_glutaraldehyde Glutaraldehyde Method s1 Support Activation (Silanization) s2 Glutaraldehyde Activation s1->s2 s3 Enzyme Immobilization s2->s3 s4 Washing & Drying s3->s4 g1 Support Activation (Glutaraldehyde) g2 Enzyme Immobilization g1->g2 g3 Washing g2->g3

Caption: Experimental workflows for the two immobilization methods.

logical_relationship cluster_silane_pathway Silane-Glutaraldehyde Pathway cluster_glutaraldehyde_pathway Direct Glutaraldehyde Pathway Support Support (-OH groups) FunctionalizedSupport Amino-Functionalized Support (-NH2) Support->FunctionalizedSupport Silanization Silane This compound ActivatedSupport1 Activated Support (-CHO) FunctionalizedSupport->ActivatedSupport1 Activation Glutaraldehyde1 Glutaraldehyde Glutaraldehyde1->ActivatedSupport1 ImmobilizedEnzyme1 Immobilized Enzyme (Covalent Bond) ActivatedSupport1->ImmobilizedEnzyme1 Immobilization Enzyme1 Enzyme (-NH2) Enzyme1->ImmobilizedEnzyme1 AminoSupport Amino-Functionalized Support (-NH2) ActivatedSupport2 Activated Support (-CHO) AminoSupport->ActivatedSupport2 Activation Glutaraldehyde2 Glutaraldehyde Glutaraldehyde2->ActivatedSupport2 ImmobilizedEnzyme2 Immobilized Enzyme (Covalent Bond) ActivatedSupport2->ImmobilizedEnzyme2 Immobilization Enzyme2 Enzyme (-NH2) Enzyme2->ImmobilizedEnzyme2

Caption: Chemical pathways for enzyme immobilization.

Concluding Remarks

Both the this compound-glutaraldehyde and the direct glutaraldehyde methods are effective for covalent enzyme immobilization.

The silane-based method offers greater versatility as it can be applied to a wide range of inorganic supports possessing hydroxyl groups. The silane acts as a spacer arm, which can potentially reduce steric hindrance and provide a more favorable microenvironment for the enzyme, sometimes leading to higher retained activity and stability.

The direct glutaraldehyde method is simpler and more direct if a pre-functionalized amino support is available.[2][3] However, the choice of support material is more limited.

Ultimately, the optimal immobilization strategy depends on the specific enzyme, the support material, and the intended application. It is recommended to empirically test and optimize the conditions for each new enzyme-support system to achieve the desired performance characteristics.

References

Spectroscopic Analysis for Covalent Bonding Confirmation of (N,N-Diethyl-3-aminopropyl)trimethoxysilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on utilizing spectroscopic techniques to confirm the covalent bonding of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS) to substrates. This guide provides a comparative analysis with alternative surface modification agents, supported by experimental data and detailed protocols.

The successful covalent attachment of silane coupling agents, such as this compound (DEAPTMS), to a substrate is paramount for a myriad of applications, ranging from the development of biocompatible surfaces and drug delivery systems to the fabrication of advanced materials. Confirmation of this covalent linkage is a critical step in ensuring the stability and functionality of the modified surface. This guide details the application of key spectroscopic techniques—X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to verify the covalent bonding of DEAPTMS.

Comparative Analysis of Surface Modification Agents

While DEAPTMS offers a tertiary amine functionality, a variety of other aminosilanes are available, each with distinct properties. The choice of silane can significantly influence the resulting surface characteristics. A comparison with common alternatives is presented in Table 1.

Silane Coupling AgentChemical StructureKey Features & Applications
This compound (DEAPTMS) C10H25NO3SiTertiary amine provides a non-reactive, yet hydrophilic surface. Useful where subsequent chemical reactions at the amine site are not desired.
(3-Aminopropyl)triethoxysilane (APTES) C9H23NO3SiPrimary amine offers a reactive site for further functionalization with biomolecules or other linkers. Widely used in biosensors and bioconjugation.
(3-Aminopropyl)trimethoxysilane (APTMS) C6H17NO3SiSimilar to APTES but with methoxy groups, which can have different hydrolysis and condensation kinetics.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) C8H22N2O3SiContains both a primary and a secondary amine, offering multiple points for further reaction and potentially different surface charge characteristics.

Table 1: Comparison of DEAPTMS with Alternative Aminosilanes.

Spectroscopic Techniques for Covalent Bonding Confirmation

The covalent attachment of DEAPTMS to a hydroxylated surface (e.g., silica, glass) proceeds through a two-step hydrolysis and condensation process. Spectroscopic techniques can probe the chemical changes occurring during these steps and on the final modified surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material. It is a powerful tool to confirm the presence of the silane layer and to investigate the nature of its bonding to the substrate.

Expected XPS Data for DEAPTMS on a Silicon Oxide Substrate:

ElementHigh-Resolution SpectrumExpected Binding Energy (eV)Interpretation
Si Si 2p~99 eV (Si-Si)Signal from the underlying silicon substrate.
~102-103 eV (Si-O-Si)Formation of siloxane bonds between DEAPTMS molecules and with the silica substrate, confirming covalent attachment.
N N 1s~400 eVPresence of the nitrogen atom from the diethylamino group of DEAPTMS.
C C 1s~285 eV (C-C, C-H)Alkyl chain of the DEAPTMS molecule.
~286.5 eV (C-N)Carbon atoms bonded to the nitrogen atom.

Table 2: Expected XPS Peak Assignments for DEAPTMS Covalently Bonded to a Silicon Oxide Surface.

Experimental Protocol for XPS Analysis:

  • Substrate Preparation: Clean the silicon wafer or glass slide by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

  • Surface Activation: Activate the substrate surface to generate hydroxyl groups by treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • DEAPTMS Deposition (Vapor Phase): Place the activated substrate and a small container with DEAPTMS in a vacuum desiccator. Evacuate the desiccator and then heat to 80-100 °C for 2-4 hours to allow for vapor phase deposition.

  • Post-Deposition Curing: After deposition, cure the coated substrate in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation.

  • Rinsing: Rinse the cured substrate with a suitable solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules.

  • XPS Analysis: Introduce the prepared sample into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey spectrum to identify the elements present on the surface. Subsequently, obtain high-resolution spectra for the Si 2p, N 1s, and C 1s regions to determine the chemical states.

G cluster_prep Sample Preparation cluster_analysis XPS Analysis A Substrate Cleaning B Surface Activation (e.g., O2 Plasma) A->B C DEAPTMS Deposition (Vapor/Liquid) B->C D Curing C->D E Rinsing D->E F Introduce Sample to UHV E->F Transfer to XPS G Acquire Survey Spectrum F->G H Acquire High-Resolution Spectra (Si 2p, N 1s, C 1s) G->H I Data Analysis: Peak Fitting & Quantification H->I

Experimental workflow for XPS analysis of DEAPTMS.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrational modes of chemical bonds. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for surface analysis. The formation of covalent bonds can be inferred from the appearance of new peaks and the disappearance or shifting of others.

Expected FTIR Peak Assignments for DEAPTMS Modification:

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~2970, 2930, 2870C-H stretchingAlkyl chains of DEAPTMS.
~1100-1000Si-O-Si stretchingFormation of the siloxane network, confirming condensation and covalent bonding. This peak will be broad and strong.
~915Si-OH stretchingDisappearance or significant reduction of this peak from the silica substrate indicates reaction of the surface hydroxyl groups.
~1275Si-CH2 stretchingPresence of the propyl chain attached to the silicon atom.

Table 3: Expected FTIR Peak Assignments for DEAPTMS Covalently Bonded to a Silica Surface.

Experimental Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Prepare the DEAPTMS-modified substrate as described in the XPS protocol. An unmodified, activated substrate should be used as a reference.

  • ATR-FTIR Measurement: Press the sample firmly against the ATR crystal (e.g., Germanium or Diamond).

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the spectrum of the unmodified substrate from the spectrum of the DEAPTMS-modified substrate to highlight the changes due to the silanization process.

G A DEAPTMS Molecule (-Si(OCH3)3) C Hydrolysis (DEAPTMS + H2O -> DEAPTMS-Si(OH)3) A->C B Hydroxylated Substrate (-OH groups) D Condensation (DEAPTMS-Si(OH)3 + Substrate-OH -> Substrate-O-Si-DEAPTMS) B->D C->D E Covalently Bonded DEAPTMS Layer D->E

Reaction pathway of DEAPTMS covalent bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While XPS and FTIR are excellent for surface analysis, NMR spectroscopy is a powerful tool for studying the hydrolysis and condensation reactions of DEAPTMS in solution, providing detailed structural information. ¹H, ¹³C, and ²⁹Si NMR can be used to monitor the disappearance of the methoxy groups and the formation of silanol intermediates and siloxane bridges.

Expected NMR Chemical Shift Changes During DEAPTMS Hydrolysis and Condensation:

NucleusInitial State (DEAPTMS)Hydrolyzed/Condensed StateInterpretation
¹H ~3.6 ppm (s, 9H, -OCH₃)Disappearance of this signal and appearance of a broad signal for Si-OH protons.Indicates hydrolysis of the methoxy groups.
²⁹Si Single peakAppearance of new peaks at different chemical shifts.Formation of various hydrolyzed and condensed species (T¹, T², T³ structures), confirming the condensation process.

Table 4: Expected NMR Chemical Shift Changes for DEAPTMS. (Note: Specific chemical shifts can vary depending on the solvent and reaction conditions).

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare a solution of DEAPTMS in a suitable deuterated solvent (e.g., D₂O/acetone-d₆ mixture).

  • NMR Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at different time intervals after the addition of water to monitor the progress of hydrolysis and condensation.

  • Data Analysis: Integrate the peaks corresponding to the methoxy protons and the newly formed species to quantify the extent of the reaction over time.

Conclusion

The confirmation of covalent bonding of this compound is crucial for the development of robust and reliable functional surfaces. By employing a combination of spectroscopic techniques such as XPS, FTIR, and NMR, researchers can gain a comprehensive understanding of the surface chemistry. While XPS provides direct evidence of the elemental composition and chemical bonding at the surface, FTIR offers valuable information about the formation of the siloxane network. NMR, on the other hand, is indispensable for studying the kinetics of the hydrolysis and condensation reactions in solution. This guide provides a framework for the systematic analysis of DEAPTMS-modified surfaces, enabling researchers to confidently verify the successful covalent attachment of this versatile silane coupling agent.

Assessing the Long-Term Stability of (N,N-Diethyl-3-aminopropyl)trimethoxysilane Functionalized Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing surface functionalization techniques, the long-term stability of the modified surface is paramount for reproducible and reliable results. This guide provides a comparative assessment of the long-term stability of surfaces functionalized with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMOS) against other common aminosilane alternatives. The information presented is based on established principles of silane chemistry and available experimental data.

Executive Summary

This compound (DEAPTMOS) is an aminosilane used for surface modification, creating a tertiary amine-functionalized layer. While direct, extensive long-term stability data for DEAPTMOS is limited in published literature, its stability can be inferred and compared to well-studied aminosilanes such as (3-aminopropyl)triethoxysilane (APTES). The primary modes of degradation for aminosilane layers are hydrolysis and thermal decomposition. The stability of these functionalized surfaces is critically influenced by the silane's molecular structure, the deposition method, and the environmental conditions to which the surface is exposed.

Comparative Stability Analysis

The long-term stability of a silanized surface is primarily dictated by its resistance to hydrolysis and thermal stress.

Hydrolytic Stability

Hydrolytic stability refers to the resistance of the functionalized layer to degradation in the presence of water or moisture. The primary mechanism of degradation for aminosilane layers is the hydrolysis of siloxane (Si-O-Si) bonds at the substrate interface and within the silane network itself. This process can be catalyzed by the amine functionality within the silane molecule.[1][2]

Key Factors Influencing Hydrolytic Stability:

  • Amine Functionality: Primary and secondary amines, like those in APTES and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS), can catalyze the hydrolysis of siloxane bonds through the formation of a stable five-membered cyclic intermediate. The tertiary amine in DEAPTMOS lacks the protons necessary to participate in this specific catalytic cycle in the same manner, which might suggest a potentially higher hydrolytic stability compared to primary and secondary aminosilanes. However, the lone pair of electrons on the tertiary amine can still participate in base-catalyzed hydrolysis of the siloxane bonds.

  • Alkoxy Groups: DEAPTMOS possesses trimethoxy groups, which have a faster hydrolysis rate compared to ethoxy groups found in silanes like APTES.[3] This can lead to a more rapid initial reaction with the surface but may also result in a silane layer that is more susceptible to hydrolysis if not properly cured.

  • Deposition Method: Vapor-phase deposition methods generally yield more uniform and hydrolytically stable monolayers compared to solution-phase depositions.[4] Solution-phase deposition, if not carefully controlled, can lead to the formation of unstable multilayers.[5]

  • Alkyl Chain Length: Longer alkyl chains between the amine group and the silicon atom can increase hydrolytic stability by sterically hindering the amine's catalytic activity on the siloxane bond.[1][2]

Table 1: Comparison of Hydrolytic Stability of Aminosilanes

SilaneAmine TypeAlkoxy GroupsInferred Relative Hydrolytic StabilityKey Considerations
This compound (DEAPTMOS) TertiaryTrimethoxyModerate to HighTertiary amine may reduce intramolecular catalysis of hydrolysis. Faster hydrolysis of methoxy groups requires controlled deposition.
(3-Aminopropyl)triethoxysilane (APTES)PrimaryTriethoxyLow to ModeratePrimary amine catalyzes siloxane bond hydrolysis.[1][6]
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS)Primary & SecondaryTrimethoxyLow to ModerateContains both primary and secondary amines, which can catalyze hydrolysis.[6]
N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES)Primary & SecondaryTriethoxyHighLonger alkyl chain separating the amine from the siloxane bond improves stability.[1][2]
Thermal Stability

Thermal stability relates to the ability of the functionalized surface to withstand high temperatures without degradation. The degradation mechanism at elevated temperatures often involves the cleavage of the C-C, C-N, and Si-C bonds within the silane molecule.

Key Factors Influencing Thermal Stability:

  • Chemical Composition: The inherent thermal stability of the organic functional groups plays a significant role.

  • Atmosphere: Heating in a vacuum or an inert atmosphere generally leads to higher stability compared to heating in the presence of oxygen, which can cause oxidative degradation.

  • Curing: Proper curing after deposition is crucial to form a stable, cross-linked siloxane network, which enhances thermal stability.

Table 2: General Thermal Stability Comparison of Surface Modifications

Surface ModificationTypical Decomposition Onset (in vacuum)
Alkylsilanes (e.g., ODT)~110 °C
Perfluorinated Silanes>350 °C[8]
Aminosilanes (General) Variable, generally lower than perfluorinated silanes

Experimental Protocols

To assess the long-term stability of DEAPTMOS-functionalized surfaces, the following experimental protocols are recommended.

I. Surface Functionalization with DEAPTMOS (Solution-Phase Deposition)
  • Substrate Preparation:

    • Clean substrates (e.g., silicon wafers, glass slides) by sonicating in acetone and then isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1% (v/v) solution of DEAPTMOS in anhydrous toluene in a glove box or under an inert atmosphere to minimize water contamination.

    • Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature.

    • Remove the substrates and rinse sequentially with anhydrous toluene, followed by isopropanol, to remove unbound silane.

    • Dry the substrates with a stream of dry nitrogen.

  • Curing:

    • Cure the functionalized substrates by baking them in an oven at 110-120°C for 30-60 minutes to promote covalent bonding to the substrate.

II. Assessment of Hydrolytic Stability
  • Initial Characterization:

    • Measure the water contact angle of the freshly prepared DEAPTMOS-functionalized surfaces using a contact angle goniometer.

    • Characterize the surface composition and film thickness using X-ray Photoelectron Spectroscopy (XPS) and ellipsometry, respectively.

  • Accelerated Aging (Hydrolytic Stress):

    • Immerse the functionalized substrates in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) or deionized water at a controlled temperature (e.g., 40°C or 60°C).

    • Remove samples at various time points (e.g., 1, 3, 7, 14, and 30 days).

  • Post-Aging Characterization:

    • After removal from the aging solution, rinse the samples with deionized water and dry with nitrogen.

    • Repeat the water contact angle, XPS, and ellipsometry measurements to quantify changes in surface hydrophobicity, chemical composition (e.g., decrease in N 1s or Si 2p signal), and film thickness. A significant decrease in contact angle and film thickness indicates degradation of the silane layer.

III. Assessment of Thermal Stability
  • Initial Characterization:

    • Perform initial characterization of the functionalized surfaces as described in the hydrolytic stability protocol.

  • Accelerated Aging (Thermal Stress):

    • Place the functionalized substrates in a vacuum oven or a tube furnace under a continuous flow of inert gas (e.g., nitrogen or argon).

    • Heat the samples to a series of increasing temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a fixed duration (e.g., 1 hour) at each temperature.

  • Post-Aging Characterization:

    • After cooling to room temperature, repeat the water contact angle, XPS, and ellipsometry measurements to assess changes in the surface properties.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_stability Stability Assessment Clean Cleaning (Sonication) Activate Activation (O2 Plasma / Piranha) Clean->Activate Silanize Silanization (DEAPTMOS Solution) Activate->Silanize Cure Curing (110-120°C) Silanize->Cure Initial_Char Initial Characterization (Contact Angle, XPS, Ellipsometry) Cure->Initial_Char Aging Accelerated Aging (Hydrolytic / Thermal) Initial_Char->Aging Post_Char Post-Aging Characterization (Contact Angle, XPS, Ellipsometry) Aging->Post_Char

Caption: Experimental workflow for assessing the stability of functionalized surfaces.

Hydrolysis_Mechanism cluster_surface Functionalized Surface cluster_process Degradation Process cluster_result Result cluster_catalysis Amine Catalysis (Primary Amines) Surface R-Si-O-Substrate Hydrolysis Hydrolysis of Siloxane Bond Surface->Hydrolysis H2O H₂O H2O->Hydrolysis Detached R-Si-OH + HO-Substrate Hydrolysis->Detached Amine Amine Group (e.g., in APTES) Amine->Hydrolysis Catalyzes

Caption: Simplified mechanism of hydrolytic degradation of silane layers.

Conclusion

While direct comparative data on the long-term stability of DEAPTMOS-functionalized surfaces is not abundant, an assessment based on its chemical structure suggests it may offer advantages in hydrolytic stability over primary aminosilanes due to the absence of protons on the tertiary amine, which are involved in a key catalytic degradation pathway. However, the faster hydrolysis rate of its methoxy groups necessitates careful control over the deposition and curing processes to ensure the formation of a stable and well-cross-linked monolayer. For applications requiring high thermal stability, alternative surface modifications such as perfluorinated silanes should be considered. Researchers and drug development professionals should perform rigorous stability testing under conditions relevant to their specific application to validate the long-term performance of DEAPTMOS-functionalized surfaces.

References

A Comparative Guide to the Quantitative Analysis of Amine Group Density on Surfaces Treated with (N,N-Diethyl-3-aminopropyl)trimethoxysilane and Other Common Aminosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with aminosilanes is a critical step in a myriad of applications, from the immobilization of biomolecules for biosensors and immunoassays to the development of advanced drug delivery systems and cell culture substrates. The density of amine groups on a surface dictates the efficiency of subsequent coupling reactions and ultimately influences the performance of the final device or material. This guide provides a comparative analysis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) and other commonly used aminosilanes, with a focus on the quantitative analysis of surface amine group density.

While (3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)trimethoxysilane (APTMS) are well-characterized in the scientific literature, a notable gap exists in publicly available, direct quantitative data comparing their amine group density with that of DEAP-TMS. This guide, therefore, presents the available quantitative data for APTES and APTMS, offers a qualitative comparison that includes DEAP-TMS based on its chemical structure, and provides detailed experimental protocols for the most common and effective techniques for quantifying surface amine groups, which are applicable to all three aminosilanes.

Comparative Analysis of Aminosilanes

The choice of aminosilane can significantly impact the characteristics of the functionalized surface. The structure of the silane, including the nature of the amine group (primary, secondary, or tertiary) and the length of the alkyl chain, plays a crucial role in the density and accessibility of the surface amine groups.

Qualitative Comparison:

FeatureThis compound (DEAP-TMS)(3-aminopropyl)triethoxysilane (APTES)(3-aminopropyl)trimethoxysilane (APTMS)
Amine Type Tertiary AminePrimary AminePrimary Amine
Reactivity of Amine Less reactive for nucleophilic reactions compared to primary amines. Can act as a proton acceptor.Highly reactive for covalent coupling with various crosslinkers (e.g., glutaraldehyde, NHS esters).Highly reactive, similar to APTES.
Steric Hindrance The two ethyl groups on the nitrogen atom introduce significant steric hindrance, which may affect its accessibility and the overall packing density on the surface.Less steric hindrance around the amine group compared to DEAP-TMS, potentially allowing for higher density and better accessibility.Similar steric profile to APTES.
Potential for Hydrogen Bonding Cannot act as a hydrogen bond donor, which may influence its interaction with solvents and other molecules.Can act as both a hydrogen bond donor and acceptor, potentially leading to more complex interactions at the surface.Similar to APTES.
Hydrolytic Stability of Siloxane Bonds The trimethoxysilyl group is susceptible to hydrolysis for surface attachment.The triethoxysilyl group is also susceptible to hydrolysis. The stability of the resulting siloxane bonds can be influenced by deposition conditions.The trimethoxysilyl group is generally more reactive towards hydrolysis than the triethoxysilyl group, which can lead to faster surface reaction but potentially less stable layers if not properly controlled.

Quantitative Comparison of Amine Group Density for APTES and APTMS:

AminosilaneSubstrateQuantification MethodReported Amine Group Density (amines/nm²)
APTES Silicon WaferX-ray Photoelectron Spectroscopy (XPS)~1.5 - 4.5
APTES GlassFluorescamine Assay~2.1 - 3.8
APTMS Silica NanoparticlesNinhydrin Assay & NMR~1.8 - 3.5
APTES GoldX-ray Photoelectron Spectroscopy (XPS)~2.0 - 4.0

Experimental Protocols for Amine Group Quantification

Accurate and reproducible quantification of surface amine groups is essential for optimizing surface functionalization protocols. The following sections provide detailed methodologies for three widely used techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

Methodology:

  • Sample Preparation:

    • Prepare the aminosilane-functionalized substrate under controlled conditions.

    • Thoroughly rinse the substrate with an appropriate solvent (e.g., ethanol, toluene) to remove any physisorbed silane molecules.

    • Dry the sample under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a mild temperature.

    • Mount the sample on a dedicated XPS sample holder.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the N 1s, Si 2p, C 1s, and O 1s regions. The N 1s signal is directly proportional to the number of amine groups on the surface.

    • The take-off angle of the photoelectrons can be varied (Angle-Resolved XPS) to probe different depths and obtain information about the layer structure.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the area under each peak.

    • Use the appropriate relative sensitivity factors (RSFs) for each element to calculate the atomic concentrations.

    • The surface density of amine groups (σ_amine) can be estimated using the following formula, assuming a uniform monolayer:

      • σ_amine = (At%_N / At%_Si) * (ρ_substrate * N_A)^(2/3)

      • Where At%_N and At%_Si are the atomic percentages of nitrogen and silicon from the silane layer, ρ_substrate is the density of the substrate, and N_A is Avogadro's number.

experimental_workflow_xps cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Analysis prep1 Functionalize Substrate prep2 Rinse and Dry prep1->prep2 prep3 Mount Sample prep2->prep3 analysis1 Introduce to UHV prep3->analysis1 analysis2 Acquire Survey Spectrum analysis1->analysis2 analysis3 Acquire High-Resolution Spectra (N 1s, Si 2p) analysis2->analysis3 data1 Peak Fitting and Area Calculation analysis3->data1 data2 Calculate Atomic Concentrations data1->data2 data3 Determine Amine Group Density data2->data3

Experimental workflow for XPS analysis of amine group density.
Fluorescamine Assay

Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent pyrrolinone product. This assay is highly sensitive and specific for primary amines. Note that this assay is not suitable for the tertiary amine of DEAP-TMS.

Methodology:

  • Reagent Preparation:

    • Fluorescamine Stock Solution: Dissolve fluorescamine in a dry, water-miscible solvent such as acetone or dimethyl sulfoxide (DMSO) to a concentration of 1-3 mg/mL. Prepare this solution fresh before each use and protect it from light.

    • Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.

    • Standard Amine Solution: Prepare a series of standard solutions of a known primary amine (e.g., aminopropyl)silane of known concentration in the borate buffer.

  • Assay Procedure:

    • Place the amine-functionalized substrate in a suitable reaction vessel (e.g., a well of a microplate or a cuvette).

    • Add a defined volume of the borate buffer to the vessel, ensuring the surface is completely covered.

    • Rapidly add a specific volume of the fluorescamine stock solution to the buffer and mix thoroughly.

    • Incubate the reaction at room temperature for 5-10 minutes in the dark.

    • Measure the fluorescence intensity of the solution using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

    • Prepare a standard curve by reacting the standard amine solutions with fluorescamine and measuring their fluorescence.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (a non-functionalized substrate treated with the same procedure) from the fluorescence of the amine-functionalized sample.

    • Use the standard curve to determine the concentration of fluorescent product in the solution.

    • Calculate the number of amine groups on the surface based on the volume of the solution and the surface area of the substrate.

experimental_workflow_fluorescamine cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Analysis reagent1 Fluorescamine Stock assay2 Add Fluorescamine reagent1->assay2 reagent2 Borate Buffer (pH 9.0) assay1 Incubate Substrate in Buffer reagent2->assay1 reagent3 Amine Standards data1 Generate Standard Curve reagent3->data1 assay1->assay2 assay3 Incubate (5-10 min, dark) assay2->assay3 assay4 Measure Fluorescence (Ex: 390nm, Em: 475nm) assay3->assay4 data2 Determine Amine Concentration assay4->data2 data1->data2 data3 Calculate Surface Amine Density data2->data3

Experimental workflow for the Fluorescamine assay.
Ninhydrin Test

The ninhydrin test is a colorimetric assay used to detect ammonia or primary and secondary amines. The reaction of ninhydrin with primary amines yields a deep blue or purple color, known as Ruhemann's purple. This assay is also not suitable for the tertiary amine of DEAP-TMS.

Methodology:

  • Reagent Preparation:

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in ethanol.

    • Standard Amine Solution: Prepare a series of standard solutions of a known primary amine (e.g., aminopropyl)silane of known concentration in a suitable solvent.

  • Assay Procedure:

    • Place the amine-functionalized substrate in a heat-resistant reaction vessel.

    • Add a defined volume of the ninhydrin reagent to the vessel, ensuring the surface is fully covered.

    • Heat the vessel in a water bath or oven at 80-100°C for 10-20 minutes.

    • Allow the vessel to cool to room temperature.

    • Transfer the colored solution to a cuvette.

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

    • Prepare a standard curve by reacting the standard amine solutions with the ninhydrin reagent and measuring their absorbance.

  • Data Analysis:

    • Subtract the absorbance of a blank control (a non-functionalized substrate treated with the same procedure) from the absorbance of the amine-functionalized sample.

    • Use the standard curve to determine the concentration of the colored product in the solution.

    • Calculate the number of amine groups on the surface based on the volume of the solution and the surface area of the substrate.

Logical Relationships in Surface Functionalization and Application

The density of amine groups on a surface is a critical parameter that directly influences the outcome of subsequent applications. The following diagram illustrates this logical relationship.

logical_relationship cluster_params Functionalization Parameters cluster_surface Surface Properties cluster_apps Application Performance param1 Aminosilane Type (DEAP-TMS, APTES, APTMS) surface_prop Surface Amine Group Density param1->surface_prop param2 Concentration param2->surface_prop param3 Reaction Time & Temperature param3->surface_prop param4 Solvent param4->surface_prop app1 Biomolecule Immobilization Efficiency surface_prop->app1 app2 Cell Adhesion and Growth surface_prop->app2 app3 Drug Loading Capacity surface_prop->app3 app4 Sensor Sensitivity surface_prop->app4

Influence of functionalization on surface properties and applications.

Conclusion

The quantitative analysis of amine group density is paramount for the successful development of functionalized surfaces. While APTES and APTMS are well-established and characterized, this compound offers a tertiary amine functionality that may be advantageous in specific applications where the reactivity of primary amines is not desired. However, the lack of direct comparative quantitative data for DEAP-TMS highlights a need for further research in this area. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to quantify and compare the amine group density of surfaces functionalized with these and other aminosilanes, enabling the optimization of surface chemistry for a wide range of scientific and biomedical applications.

Comparison of solution-phase versus vapor-phase deposition of (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Solution-Phase versus Vapor-Phase Deposition of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

For researchers, scientists, and professionals in drug development, the functionalization of surfaces with aminosilanes like this compound (DEAPTES) is a critical step in creating biocompatible and reactive surfaces for a myriad of applications, including biosensors, microarrays, and drug delivery systems. The choice between solution-phase and vapor-phase deposition methods significantly influences the quality, uniformity, and performance of the resulting silane layer. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate method for specific research needs.

Performance Comparison: Solution-Phase vs. Vapor-Phase Deposition

The selection between solution-phase and vapor-phase deposition of DEAPTES depends on the desired film characteristics, such as thickness, uniformity, and surface roughness, as well as experimental constraints like equipment availability and throughput requirements. Vapor-phase deposition generally offers superior control over the formation of a uniform monolayer, which is often crucial for the subsequent immobilization of biomolecules.

Table 1: Comparison of Film Properties

Performance MetricSolution-Phase DepositionVapor-Phase Deposition
Film Thickness Variable, prone to multilayer formation and aggregationHighly controllable, typically forms a monolayer
Surface Roughness (RMS) Higher, can be influenced by solvent and water contentLower, results in a smoother and more uniform surface
Uniformity Can be non-uniform, especially with aqueous methodsHigh uniformity across the substrate surface
Reproducibility Moderate, sensitive to environmental conditionsHigh, less sensitive to minor procedural variations[1]
Process Complexity Generally simpler and requires less specialized equipmentRequires a vacuum chamber and more precise control of parameters
Potential for Contamination Higher risk of solvent and water-related impuritiesLower risk of contamination if performed in a clean environment

Table 2: Typical Experimental Parameters and Outcomes

While specific data for DEAPTES is limited, data from the closely related aminosilane, (3-aminopropyl)triethoxysilane (APTES), provides valuable insights.

ParameterSolution-Phase Deposition (Toluene)Vapor-Phase Deposition
Concentration/Pressure 1-2% (v/v) DEAPTES in anhydrous tolueneLow pressure (e.g., 0.5-10 Torr)
Temperature Room temperature to 80°C[2]100-150°C[3]
Deposition Time 30 minutes to several hours5 minutes to 4 hours[1]
Resulting Film Thickness ~5-15 Å~5-8 Å
Water Contact Angle ~50-70°~60-75°

Experimental Protocols

Detailed methodologies for both solution-phase and vapor-phase deposition of DEAPTES are provided below. These protocols are based on established methods for aminosilane deposition and should be optimized for specific substrates and applications.

Solution-Phase Deposition Protocol

This method involves the immersion of the substrate in a solution containing DEAPTES. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which can lead to the deposition of aggregates and a non-uniform film.

Materials:

  • This compound (DEAPTES)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Substrate (e.g., silicon wafer, glass slide)

  • Nitrogen gas

  • Beakers and petri dishes

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone and isopropanol, followed by rinsing with deionized water and drying with a stream of nitrogen.

  • Surface Hydroxylation: Activate the surface to generate hydroxyl (-OH) groups, which are necessary for the reaction with the silane. This is typically done by treating the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Silane Solution Preparation: In a clean, dry beaker under a nitrogen atmosphere, prepare a 1-2% (v/v) solution of DEAPTES in anhydrous toluene.

  • Deposition: Immerse the cleaned and hydroxylated substrate in the DEAPTES solution. The deposition is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes).

  • Rinsing: After deposition, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrate by baking it in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.

  • Final Rinse and Storage: Perform a final rinse with toluene and dry the substrate under a stream of nitrogen. Store the functionalized substrate in a desiccator or under an inert atmosphere.

Vapor-Phase Deposition Protocol

Vapor-phase deposition is performed in a vacuum chamber, where the substrate is exposed to DEAPTES vapor. This method provides excellent control over the deposition process and typically results in a high-quality monolayer.

Materials:

  • This compound (DEAPTES)

  • Substrate (e.g., silicon wafer, glass slide)

  • Vacuum deposition chamber or a chemical vapor deposition (CVD) system

  • Source of deionized water (optional, for surface hydration)

  • High-purity nitrogen gas

  • Oven for baking

Procedure:

  • Substrate Cleaning and Hydroxylation: Follow the same cleaning and hydroxylation procedure as described for the solution-phase method.

  • Chamber Preparation: Place the cleaned and hydroxylated substrate inside the vacuum deposition chamber.

  • Evacuation and Thermalization: Evacuate the chamber to a base pressure in the range of mTorr. Heat the substrate to the desired deposition temperature, typically between 100-150°C[3].

  • Silane Introduction: Introduce DEAPTES vapor into the chamber. The DEAPTES can be heated in a separate vessel connected to the chamber to increase its vapor pressure. The pressure inside the chamber during deposition is typically maintained at a low level (e.g., 0.5-10 Torr).

  • Deposition: Allow the deposition to proceed for a specific duration, which can range from a few minutes to a few hours, depending on the desired surface coverage.

  • Purging: After the deposition, purge the chamber with dry nitrogen gas to remove any unreacted DEAPTES and by-products.

  • Curing: The coated substrate is typically cured in-situ by maintaining the temperature at 110-150°C for a period of time, or it can be removed from the chamber and cured in an oven. This step helps to form stable covalent bonds.

  • Storage: After cooling down, the functionalized substrate should be stored in a clean, dry environment.

Visualizing the Deposition Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both solution-phase and vapor-phase deposition of DEAPTES.

SolutionPhaseDeposition cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Cleaning Substrate Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation SolutionPrep Prepare DEAPTES Solution Hydroxylation->SolutionPrep Immersion Immerse Substrate SolutionPrep->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Curing Curing (Baking) Rinsing->Curing FinalRinse Final Rinse & Dry Curing->FinalRinse Storage Storage FinalRinse->Storage

Caption: Workflow for Solution-Phase Deposition of DEAPTES.

VaporPhaseDeposition cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Cleaning Substrate Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation ChamberPrep Place Substrate in Chamber Hydroxylation->ChamberPrep Evacuation Evacuate & Heat ChamberPrep->Evacuation SilaneIntro Introduce DEAPTES Vapor Evacuation->SilaneIntro Deposition Deposition SilaneIntro->Deposition Purging Purge with Nitrogen Deposition->Purging Curing Curing (In-situ or Oven) Purging->Curing Storage Storage Curing->Storage

Caption: Workflow for Vapor-Phase Deposition of DEAPTES.

References

Evaluating (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) Coating Performance with Electrochemical Impedance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAP-TMS) as a surface coating, with a focus on its evaluation using Electrochemical Impedance Spectroscopy (EIS). While direct, quantitative, head-to-head EIS comparative studies for DEAP-TMS against other silane coatings are not extensively available in the public domain, this document synthesizes existing knowledge on similar silane coatings and general EIS principles to offer a comprehensive evaluation framework. We will explore the expected performance of DEAP-TMS in comparison to a widely used alternative, (3-Aminopropyl)triethoxysilane (APTES), and provide detailed experimental protocols for coating application and EIS analysis.

Performance Comparison: DEAP-TMS vs. Alternative Silane Coatings

Silane coatings are favored for their ability to form a covalent bond with hydroxyl-rich surfaces like metal oxides, creating a durable and protective layer. The choice of silane can significantly impact the coating's properties, such as its corrosion resistance, adhesion, and hydrophobicity.

This compound (DEAP-TMS) is an amino-functional silane with a tertiary amine group. This structure is anticipated to offer good adhesion to metal substrates and can act as a corrosion inhibitor. The diethyl groups may also impart a higher degree of hydrophobicity compared to primary amino-silanes.

(3-Aminopropyl)triethoxysilane (APTES) is a commonly used primary amino-silane that provides excellent adhesion and a reactive primary amine for further functionalization.

The following table summarizes a hypothetical performance comparison based on the molecular structures of DEAP-TMS and APTES, and general knowledge of silane coatings. It is important to note that these are expected trends and require experimental validation.

Performance MetricThis compound (DEAP-TMS) (Expected)(3-Aminopropyl)triethoxysilane (APTES) (Typical)Other Alternatives (e.g., Epoxy, Polyurethane)
Corrosion Resistance (from EIS)
Coating Resistance (R_c)HighModerate to HighVery High
Charge Transfer Resistance (R_ct)HighModerate to HighVery High
Coating Capacitance (C_c)LowLow to ModerateLow
Adhesion ExcellentExcellentGood to Excellent
Hydrophobicity Moderate to HighModerateVariable
Surface Reactivity Low (tertiary amine)High (primary amine)Low

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and comparable EIS data. The following sections detail the methodologies for substrate preparation, DEAP-TMS coating application, and the subsequent EIS evaluation.

Substrate Preparation
  • Degreasing: The metal substrate (e.g., steel or aluminum alloy coupons) is first degreased by sonication in acetone for 15 minutes, followed by sonication in ethanol for another 15 minutes to remove organic contaminants.

  • Rinsing and Drying: The substrate is thoroughly rinsed with deionized water and dried under a stream of nitrogen gas.

  • Surface Activation (Optional but Recommended): To ensure a hydroxyl-rich surface for optimal silane bonding, the substrate can be treated with a plasma cleaner or immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short duration, followed by extensive rinsing with deionized water and drying. Extreme caution must be exercised when handling piranha solution.

This compound (DEAP-TMS) Coating Application (Sol-Gel Method)
  • Hydrolysis: A 2% (v/v) solution of DEAP-TMS is prepared in a 95:5 (v/v) ethanol/water mixture. The solution is stirred for at least 1 hour to allow for the hydrolysis of the methoxy groups to silanol groups. The pH of the solution can be adjusted to 4-5 with acetic acid to catalyze the hydrolysis.

  • Deposition: The pre-cleaned substrate is immersed in the hydrolyzed DEAP-TMS solution for 60 seconds using a dip-coating method with a controlled withdrawal speed to ensure a uniform coating thickness.

  • Curing: The coated substrate is then cured in an oven at 110°C for 15 minutes to promote the condensation of silanol groups, forming a stable siloxane network and covalent bonds with the substrate.

Electrochemical Impedance Spectroscopy (EIS) Evaluation
  • Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the coated substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A 3.5% NaCl solution is a commonly used electrolyte to simulate a corrosive marine environment.

  • EIS Measurement: EIS measurements are performed using a potentiostat. The open-circuit potential (OCP) is monitored for a period (e.g., 30 minutes) to ensure a stable potential before the EIS scan. The EIS scan is typically performed over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV) applied at the OCP.

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters such as coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc). These parameters provide insights into the protective properties of the coating.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_coating DEAP-TMS Coating Application cluster_eval EIS Evaluation Degreasing Degreasing Rinsing_Drying Rinsing_Drying Degreasing->Rinsing_Drying Surface_Activation Surface_Activation Rinsing_Drying->Surface_Activation Hydrolysis Hydrolysis Surface_Activation->Hydrolysis Deposition Deposition Hydrolysis->Deposition Curing Curing Deposition->Curing Cell_Setup Cell_Setup Curing->Cell_Setup OCP_Stabilization OCP_Stabilization Cell_Setup->OCP_Stabilization EIS_Measurement EIS_Measurement OCP_Stabilization->EIS_Measurement Data_Analysis Data_Analysis EIS_Measurement->Data_Analysis

Caption: Experimental workflow for DEAP-TMS coating and EIS evaluation.

G DEAP_TMS This compound Hydrolyzed_DEAP_TMS Hydrolyzed DEAP-TMS (Silanols) DEAP_TMS->Hydrolyzed_DEAP_TMS Hydrolysis (H2O) Siloxane_Network Cross-linked Siloxane Network (Si-O-Si) Hydrolyzed_DEAP_TMS->Siloxane_Network Condensation Covalent_Bond Covalent Bond (M-O-Si) Hydrolyzed_DEAP_TMS->Covalent_Bond Metal_Substrate Metal Substrate (-OH groups) Metal_Substrate->Covalent_Bond

Caption: Simplified reaction pathway for DEAP-TMS coating formation.

Conclusion

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique for evaluating the performance of protective coatings like this compound. While direct comparative EIS data for DEAP-TMS is limited, by following standardized experimental protocols and understanding the structure-property relationships of silanes, researchers can effectively assess its potential as a high-performance coating. The tertiary amine structure of DEAP-TMS suggests it may offer unique advantages in terms of hydrophobicity and corrosion inhibition. Further experimental studies are encouraged to build a comprehensive, data-driven comparison of DEAP-TMS with other commercially available silane coatings.

Safety Operating Guide

Navigating the Safe Disposal of (N,N-Diethyl-3-aminopropyl)trimethoxysilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a versatile but hazardous organomethoxysilane. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Protocols

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, stringent safety measures must be implemented during its handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE to prevent exposure. This includes neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing[1]. It is crucial to note that contact lenses should not be worn when handling this chemical[1]. In areas where inhalation of vapors is possible, respiratory protection equipment is recommended[1]. Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure[1][2].

Handling and Storage: To minimize the risk of vapor accumulation, always handle this compound in a well-ventilated area, preferably under a local exhaust or in a general room ventilation system[1]. Avoid all contact with skin and eyes and do not breathe in the vapor or mist[1]. Containers should be kept tightly closed and stored in a cool, well-ventilated place away from heat[1][3]. This compound is incompatible with acids, alcohols, oxidizing agents, peroxides, moisture, and water[1][2].

Spill Response: In the event of a spill, evacuate unnecessary personnel from the area. The cleanup crew must be equipped with proper protective gear[1][2]. Spills should be contained and cleaned up as soon as possible using an absorbent, non-combustible material. The collected waste should then be swept or shoveled into an appropriate container for disposal[1][2]. It is imperative to prevent the chemical from entering sewers or public waters[1][2].

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety parameters for this compound.

ParameterValue/RecommendationSource
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Recommended Hand Protection Neoprene or nitrile rubber gloves[1][2]
Recommended Eye Protection Chemical goggles (contact lenses should not be worn)[1]
Incompatible Materials Acids, Alcohols, Oxidizing agents, Peroxides, Moisture, Water[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration[1][4]. This process must be carried out by a licensed waste disposal facility in strict accordance with all local and national regulations[1][2][4]. Under no circumstances should this chemical be released into the environment[1][2][4].

Experimental Protocol for Waste Neutralization (for small quantities, if permissible by institutional policy and local regulations):

It is important to note that direct chemical neutralization of organosilanes can be hazardous and should only be performed by trained personnel with appropriate safety measures in place. The primary and recommended disposal method remains incineration via a licensed facility.

For very small residual amounts, a cautious hydrolysis followed by neutralization may be considered, although this is not the primary recommended disposal route.

  • Hydrolysis: In a well-ventilated fume hood, slowly add the this compound waste to a large volume of water with stirring. This process will hydrolyze the trimethoxysilane groups to silanols and release methanol. Due to the release of methanol, which is flammable and toxic, ensure there are no ignition sources nearby.

  • Neutralization: The resulting solution will be basic due to the amine group. Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) while monitoring the pH.

  • Disposal: The final neutralized solution should be disposed of in accordance with institutional and local regulations for aqueous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Quantity ppe->assess large_spill Large Quantity or Spill assess->large_spill Large small_residue Small Residual Quantity assess->small_residue Small contain_absorb Contain & Absorb with Inert Material large_spill->contain_absorb collect Collect in a Labeled, Sealed Waste Container small_residue->collect contain_absorb->collect contact_ehs Contact Environmental Health & Safety (EHS) collect->contact_ehs licensed_disposal Arrange for Licensed Waste Disposal (Incineration) contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

MORRISVILLE, PA – For researchers, scientists, and drug development professionals working with (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

This compound is a versatile chemical intermediate used in a variety of research and industrial applications.[1][2] However, it also presents several hazards, including causing skin irritation, serious eye damage, and potential respiratory irritation.[1] A critical characteristic of this compound is its reactivity with water and moisture, which liberates methanol.[1] Chronic exposure to methanol can have adverse effects on the central nervous system, potentially leading to headaches or impaired vision.[1]

To mitigate these risks, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1]Protects against skin irritation and absorption.
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]Prevents serious eye damage from splashes or vapors.
Respiratory Protection NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator.[1][3]Required when inhalation of vapors may occur.
Body Protection Wear suitable protective clothing.[1]Minimizes skin contact.

Operational Plan: Step-by-Step Handling Procedure

This procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal.

Pre-Operational Checks
  • Ventilation: Confirm that local exhaust ventilation or a chemical fume hood is operational to prevent the accumulation of vapors.[1]

  • Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[1][3]

  • PPE Inspection: Inspect all PPE for integrity before use. Dispose of and replace any damaged equipment.

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to refresh your understanding of its hazards and emergency procedures.

Handling Procedure
  • Donning PPE: Put on all required PPE as specified in the table above.

  • Chemical Transfer:

    • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid all eye and skin contact.[1]

    • Do not breathe in vapors or mists.[1]

    • Keep the container tightly closed when not in use.[1]

  • Incompatible Materials: Keep the chemical away from acids, alcohols, oxidizing agents, peroxides, moisture, and water.[1] Also, avoid heat, sparks, and open flames.[1]

Post-Handling Procedure
  • Decontamination:

    • Wash hands and other exposed areas with mild soap and water after handling, before eating, drinking, or smoking, and when leaving work.[1]

    • Wash contaminated clothing before reuse.[1]

  • Storage: Store the chemical in a tightly closed container in a well-ventilated place, away from heat.[1]

  • Doffing PPE: Remove PPE in a manner that avoids contamination of your skin or clothing.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a suitable, labeled container.

    • For spills, use an absorbent, non-combustible material to collect the substance.[1]

  • Disposal Method:

    • Dispose of the waste in a safe manner in accordance with local, state, and federal regulations.[1] Incineration may be a suitable option.[1]

    • Do not allow the chemical to enter sewers or public waters.[1] If a spill enters these areas, notify the authorities immediately.[1]

  • Container Disposal: Dispose of the container at a licensed waste disposal facility.[1]

Experimental Workflow

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Storage cluster_disposal 4. Disposal Plan A Verify Ventilation B Check Emergency Equipment A->B C Inspect PPE B->C D Review SDS C->D E Don PPE D->E Proceed to Handling F Transfer Chemical in Hood E->F G Avoid Contact and Inhalation F->G H Keep Container Closed G->H I Separate from Incompatibles H->I J Decontaminate Self & Clothing I->J Handling Complete K Store Properly J->K L Doff PPE K->L M Collect Waste L->M Ready for Disposal N Dispose per Regulations M->N O Prevent Environmental Release N->O P Dispose of Container O->P

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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(N,N-Diethyl-3-aminopropyl)trimethoxysilane
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Reactant of Route 2
(N,N-Diethyl-3-aminopropyl)trimethoxysilane

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